molecular formula C9H8O2 B1581252 3-methyl-2-benzofuran-1(3H)-one CAS No. 3453-64-3

3-methyl-2-benzofuran-1(3H)-one

Cat. No.: B1581252
CAS No.: 3453-64-3
M. Wt: 148.16 g/mol
InChI Key: XJVDIMLQFRPIMP-UHFFFAOYSA-N
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Description

3-methyl-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-7-4-2-3-5-8(7)9(10)11-6/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVDIMLQFRPIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875862
Record name 3-METHYL-1(3H)-ISOBENZOFURANONE
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3453-64-3
Record name 3-Methylphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3453-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1(3H)-isobenzofuranone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYL-1(3H)-ISOBENZOFURANONE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-methyl-2-benzofuran-1(3H)-one, commonly known as 3-methylphthalide, is a lactone compound belonging to the benzofuranone class of molecules.[1][] Structurally, it features a fused benzene and furan ring system with a methyl group at the chiral center on the lactone ring.[] This scaffold is a recurring motif in a multitude of biologically active natural products and serves as a pivotal synthetic intermediate in medicinal chemistry and materials science.[][3][4] Its significance is further underscored by its identification as a key impurity in the anti-ischemic drug, Butylphthalide, necessitating a thorough understanding of its properties for quality control and drug safety.[] This guide provides a comprehensive analysis of the synthesis, spectroscopic profile, chemical reactivity, and applications of this compound, offering field-proven insights and detailed experimental frameworks for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₉H₈O₂.[5][6] The core structure is a γ-lactone fused to a benzene ring, classifying it as a phthalide. The methyl substituent at the 3-position introduces a stereocenter, meaning the molecule can exist as a racemic mixture or as individual enantiomers. This structural feature is critical, as stereochemistry often dictates biological activity in drug development. The molecule's architecture, combining aromatic and heterocyclic elements, results in high resonance stabilization and relative stability under normal conditions.[]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-methyl-3H-2-benzofuran-1-one[5]
Synonyms 3-Methylphthalide, 3-Methyl-1(3H)-isobenzofuranone[5][7]
CAS Number 3453-64-3[5]
Molecular Formula C₉H₈O₂[5][6]
Molar Mass 148.16 g/mol [5][8]
Appearance Colorless to pale-yellow crystalline solid[]
Odor Faintly sweet, balsamic[]
InChIKey XJVDIMLQFRPIMP-UHFFFAOYSA-N[5][7]
SMILES CC1C2=CC=CC=C2C(=O)O1[5]

Synthesis Methodologies

The synthesis of 3-substituted phthalides is a well-explored area of organic chemistry, driven by their value as synthetic intermediates.[3][9] Several strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.

Overview of Synthetic Strategies

A variety of synthetic routes are available, each with distinct advantages concerning substrate scope, yield, and stereocontrol. Key approaches include:

  • Reduction and Cyclization of 2-Acylbenzoic Acids: A common and direct method involves the reduction of the ketone functionality of a 2-acylbenzoic acid (e.g., 2-acetylbenzoic acid) followed by spontaneous or acid-catalyzed intramolecular cyclization (lactonization).

  • Palladium-Catalyzed Reactions: Cross-coupling techniques can be employed to construct the core structure, offering high efficiency and functional group tolerance.[1][10]

  • Asymmetric Hydrogenation: For enantioselective synthesis, the asymmetric transfer hydrogenation of 2-acylarylcarboxylates using chiral ruthenium catalysts, followed by in-situ lactonization, provides access to enantiomerically pure phthalides.[10]

  • Organometallic Addition: One-pot methods using organozinc reagents that add to methyl-2-formylbenzoate have been reported, involving arylation followed by intramolecular cyclization.[9]

Experimental Protocol: Synthesis via Reduction of 2-Acetylbenzoic Acid

This protocol details a robust and frequently cited method for synthesizing racemic this compound. The causality behind this two-step, one-pot process lies in the selective reduction of the ketone over the carboxylic acid, which then acts as an internal nucleophile for lactonization.

G start 2-Acetylbenzoic Acid reagent NaBH4, Ethanol start->reagent intermediate Intermediate: 2-(1-hydroxyethyl)benzoic acid reagent->intermediate Reduction product This compound intermediate->product Intramolecular Lactonization

References

An In-Depth Technical Guide to 3-Methyl-2-Benzofuran-1(3H)-one (CAS No. 3453-64-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-methyl-2-benzofuran-1(3H)-one, a significant heterocyclic compound with applications in pharmaceuticals and materials science. This document delves into its chemical identity, synthetic pathways, structural characterization, and its emerging role in drug discovery.

Core Chemical Identity

This compound, also known as 3-methylphthalide, is a bicyclic compound featuring a furanone ring fused to a benzene ring. The presence of a methyl group at the 3-position introduces a chiral center, leading to the existence of two enantiomers.

PropertyValueSource(s)
CAS Number 3453-64-3[1][2]
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-methylphthalide, 3-methylisobenzofuran-1(3H)-one[1]
Appearance Colorless to pale-yellow crystalline solid
Odor Faintly sweet, balsamic aroma

Synthetic Methodologies: A Strategic Approach

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the lactone ring. A prevalent and logical approach involves the reduction of a suitable precursor, such as 3-methyleneisobenzofuran-1(3H)-one.

Proposed Synthetic Protocol: Catalytic Hydrogenation

This protocol outlines a plausible and efficient method for the synthesis of this compound via the catalytic hydrogenation of 3-methyleneisobenzofuran-1(3H)-one. This method is favored for its high selectivity and yield under mild conditions.

Step 1: Synthesis of 3-Methyleneisobenzofuran-1(3H)-one (Precursor)

The precursor can be synthesized from readily available starting materials such as 2-carboxybenzaldehyde.[3]

Experimental Protocol:

  • To a solution of 2-carboxybenzaldehyde (1 equivalent) in a suitable solvent such as acetic anhydride, add a Wittig reagent like methyltriphenylphosphonium bromide in the presence of a base (e.g., sodium hydride).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-methyleneisobenzofuran-1(3H)-one.

Step 2: Catalytic Hydrogenation to this compound

Experimental Protocol:

  • Dissolve 3-methyleneisobenzofuran-1(3H)-one (1 equivalent) in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or Gas Chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Reaction Workflow and Mechanism

The catalytic hydrogenation of the exocyclic double bond in 3-methyleneisobenzofuran-1(3H)-one is a syn-addition reaction, where both hydrogen atoms add to the same face of the double bond.[4]

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 2-carboxybenzaldehyde 2-carboxybenzaldehyde 3-methyleneisobenzofuran-1(3H)-one 3-methyleneisobenzofuran-1(3H)-one 2-carboxybenzaldehyde->3-methyleneisobenzofuran-1(3H)-one Wittig Reaction Wittig_Reagent Wittig Reagent (e.g., Ph3P=CH2) Wittig_Reagent->3-methyleneisobenzofuran-1(3H)-one Precursor 3-methyleneisobenzofuran-1(3H)-one Product This compound Precursor->Product Catalytic Hydrogenation H2_PdC H2, Pd/C H2_PdC->Product

Caption: Synthetic workflow for this compound.

Structural Characterization: A Spectroscopic Profile

The structural integrity of synthesized this compound must be validated through a combination of spectroscopic techniques. Below is a table summarizing the expected spectroscopic data.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the methine proton at the 3-position (quartet), and the methyl protons (doublet).
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, the methine carbon at the 3-position, and the methyl carbon.
IR Spectroscopy A strong absorption band characteristic of the lactone carbonyl group (around 1760 cm⁻¹), and bands for aromatic C-H and C=C stretching.[5]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ).[1]

Applications in Drug Development and Research

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its lactone ring can be opened to provide access to ortho-substituted benzene derivatives, which are versatile precursors for various heterocyclic systems.

Notably, this compound is recognized as an impurity in the synthesis of Butylphthalide, a drug used for the treatment of cerebral ischemia. This underscores the importance of robust analytical methods for its detection and quantification in pharmaceutical preparations.

Potential Pharmacological Significance

The benzofuran nucleus is a core component of numerous compounds with demonstrated anticancer activity. Research has shown that derivatives of 3-methyl-1-benzofuran exhibit cytotoxic effects against various cancer cell lines.[6] The mechanism of action often involves the induction of apoptosis and the generation of reactive oxygen species within cancer cells.

G Benzofuran_Derivative 3-Methylbenzofuran Derivative Cancer_Cell Cancer Cell Benzofuran_Derivative->Cancer_Cell Enters Cell ROS_Production Increased Reactive Oxygen Species (ROS) Cancer_Cell->ROS_Production Induces Apoptosis Apoptosis (Programmed Cell Death) ROS_Production->Apoptosis Triggers

Caption: Proposed mechanism of anticancer activity for benzofuran derivatives.

Conclusion

This compound is a heterocyclic compound of significant interest due to its utility as a synthetic intermediate and the pharmacological potential of its structural scaffold. A thorough understanding of its synthesis and characterization is paramount for its effective application in research and drug development. The methodologies and data presented in this guide provide a solid foundation for scientists working with this versatile molecule.

References

physical and chemical properties of 3-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyl-2-Benzofuran-1(3H)-one: Properties, Synthesis, and Applications

Introduction

This compound, a molecule of significant interest in synthetic and applied chemistry, represents a unique convergence of aromatic and heterocyclic structural motifs. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and materials science. As a lactone with a fused benzofuran core, its stability and moderate reactivity make it a valuable intermediate and a subject of academic and industrial research.[] This document aims to serve as a foundational resource, elucidating the key characteristics of this compound and the technical considerations for its use.

Compound Identification and Nomenclature

Precise identification is paramount in scientific research. This compound is known by several synonyms, which can be a source of ambiguity. The authoritative identifiers are the CAS Registry Number and the IUPAC name.

  • IUPAC Name : 3-methyl-3H-2-benzofuran-1-one[2][3]

  • CAS Number : 3453-64-3[2][3][4]

  • Molecular Formula : C₉H₈O₂[][2][3][4]

  • Synonyms : 3-methylphthalide, 3-methyl-1(3H)-isobenzofuranone, 3-methylcoumaranone[][2][3]

The compound features a planar bicyclic system composed of a fused benzene ring and a five-membered furanone ring, with a methyl substituent at the 3-position.[2] This structure is the predominant tautomeric form under standard conditions.[2]

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental settings, from reaction conditions to purification and formulation. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 148.16 g/mol [][2][3][4]
Appearance Colorless to pale-yellow crystalline solid[]
Melting Point 47-52°C (for the R-enantiomer)[2]
Boiling Point 272-274°C (at 758 Torr)[2]
Odor Faintly sweet, balsamic, reminiscent of vanilla and caramel[]

The relatively low melting point indicates moderate intermolecular forces in its crystalline state, while the high boiling point demonstrates significant thermal stability.[2] The methyl group at the 3-position increases the molecule's hydrophobicity compared to its unsubstituted parent structure.[]

Molecular Structure and Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. Understanding its expected spectral output is crucial for confirming its identity and purity.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

  • Molecular Ion Peak (M+) : Appears at a mass-to-charge ratio (m/z) of 148, corresponding to the molecular weight.[2]

  • Key Fragmentation Pathways :

    • Loss of the methyl group (CH₃•, mass loss of 15) results in a fragment at m/z 133.[2]

    • Decarbonylation (loss of CO, mass loss of 28) from the lactone ring yields a fragment at m/z 120.[2]

The predictable fragmentation pattern is a reliable tool for identifying the compound in complex mixtures, such as in metabolomic studies or as an impurity in pharmaceutical products like Butylphthalide.[][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The benzofuranone chromophore gives rise to characteristic absorptions in the UV region.

  • Absorption Maxima (λmax) : Typically observed between 250-300 nm.[2]

  • Electronic Transitions : These absorptions correspond to π→π* transitions within the conjugated aromatic system.[2]

  • Molar Extinction Coefficients : Generally in the range of 15,000-25,000 L·mol⁻¹·cm⁻¹, indicating strong absorption.[2]

UV-Vis spectroscopy is a straightforward and effective method for quantitative analysis, for instance, in determining reaction kinetics or for concentration measurements in HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While specific spectral data can vary with the solvent and instrument, the expected resonances for ¹H and ¹³C NMR are well-defined by the molecular structure. PubChem provides access to reference spectra for this compound.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its fused aromatic-lactone structure.

  • Stability : The molecule exhibits high resonance stabilization due to the combination of the aromatic ring and the heterocyclic lactone, conferring good thermal and oxidative stability.[] It is generally resistant to hydrolysis under neutral conditions.[]

  • Reactivity of the Lactone Ring : The lactone can be opened via hydrolysis under strong basic conditions to yield the corresponding hydroxy acid derivative.[] This reactivity is a key consideration in designing synthetic routes or assessing stability in different pH environments.

  • Carbonyl Group Reactivity : The carbonyl group at the 2-position behaves as a mild electrophile, enabling it to participate in condensation and reduction reactions.[] This functionality serves as a handle for further synthetic modifications.

Synthesis and Manufacturing Overview

Several synthetic routes to benzofuranone derivatives have been reported. A common strategy involves the cyclization of substituted benzoic acids. One generalized approach starts from 2-methylbenzoic acid derivatives.[5][6]

A representative synthetic workflow can be visualized as follows:

G cluster_0 Generalized Synthesis Workflow A 2-Methylbenzoic Acid Derivative B Esterification A->B C Methyl 2-Methylbenzoate B->C D Free-Radical Bromination (NBS) C->D E Brominated Intermediate D->E F Cyclization / Further Reactions E->F G This compound F->G

Caption: A generalized workflow for the synthesis of this compound.

This pathway involves initial esterification of a benzoic acid derivative, followed by a selective free-radical bromination at the methyl group using N-bromosuccinimide (NBS).[5] The resulting benzylic bromide is a versatile intermediate that can undergo cyclization or other transformations to yield the final lactone product. The choice of specific reagents and conditions is critical for optimizing yield and minimizing side products.[6]

Applications in Research and Development

The unique structural and chemical properties of this compound make it a valuable compound in several fields.

  • Pharmaceutical and Medicinal Chemistry : It serves as a key building block for synthesizing more complex molecules.[] The benzofuran scaffold is present in many compounds with diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[][2] This makes it a valuable starting point for the development of new therapeutic agents.[] It is also known as an impurity of Butylphthalide, a drug used for treating cerebral ischemia.[]

  • Fragrance and Flavor Industry : The compound possesses a mild, sweet, and persistent aroma, making it useful as a fixative and modifier in perfume compositions, particularly in floral and oriental scents.[] In flavor applications, it can impart creamy and nutty notes.[]

  • Polymer and Materials Science : The rigid, stable aromatic-lactone framework can be incorporated into polymer matrices to enhance thermal stability and UV resistance.[] It is used in the development of high-performance resins and specialty coatings.[]

Analytical Methodologies

The accurate detection and quantification of this compound require robust analytical protocols. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.

G cluster_1 Analytical Workflow A Sample Preparation (e.g., Extraction, Dilution) B Chromatographic Separation (HPLC or GC) A->B C Detection & Identification B->C D UV-Vis Detector (Quantification, λ = 250-300 nm) C->D HPLC E Mass Spectrometer (Identification, m/z = 148, 133, 120) C->E GC/LC-MS F Data Analysis & Reporting D->F E->F

Caption: Standard analytical workflow for the characterization of this compound.

Protocol Considerations:

  • HPLC Method : A reverse-phase C18 column is typically effective. The mobile phase would likely consist of a gradient of acetonitrile and water or methanol and water, allowing for efficient separation from other components. UV detection in the 250-300 nm range provides excellent sensitivity.[2]

  • GC-MS Method : Due to its volatility and thermal stability, GC is well-suited for analysis. A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be appropriate. The mass spectrometer provides definitive identification based on the molecular ion and fragmentation patterns.[2]

Safety and Handling

Specific toxicology data for this compound is not extensively documented. Therefore, handling should be guided by best practices for related benzofuran compounds and general laboratory chemicals.[7][8]

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9] Use non-sparking tools and take precautions against static discharge.[8][9]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from strong oxidizing agents and sources of ignition.[8]

  • First Aid : In case of skin contact, wash off with soap and plenty of water.[9] For eye contact, rinse thoroughly with water for at least 15 minutes.[9] If inhaled, move to fresh air.[7] If ingested, rinse mouth with water and seek immediate medical attention.[9]

Conclusion

This compound is a versatile heterocyclic compound with a well-defined set of physical, chemical, and spectroscopic properties. Its stable yet reactive nature makes it a valuable intermediate in diverse fields, from the synthesis of potential pharmaceuticals to the formulation of fragrances and advanced materials. This guide has consolidated the essential technical information required for its effective and safe utilization in a research and development setting. A thorough understanding of its characteristics, as outlined herein, is the foundation for innovation and discovery using this important chemical building block.

References

An In-Depth Technical Guide to the Structural Analysis of 3-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuranone Scaffold

3-methyl-2-benzofuran-1(3H)-one, also known by its common name 3-methylphthalide, is a heterocyclic organic compound featuring a benzofuran core.[1] This structure consists of a benzene ring fused to a five-membered furanone ring, which incorporates a lactone functional group. The benzofuran scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in natural products and its association with a wide array of biological activities.[2] Derivatives of benzofuran have demonstrated therapeutic potential as antiviral, antitumor, anti-inflammatory, antibacterial, and antifungal agents.[3][4]

As a fundamental building block, this compound serves as a key intermediate in the synthesis of more complex pharmaceutical compounds and natural product analogues.[] Its structural features, particularly the reactive lactone ring and the chiral center at the 3-position, make it a versatile starting point for creating diverse molecular architectures. A thorough understanding of its structure is therefore paramount for designing new therapeutics, predicting chemical reactivity, and ensuring the quality and purity of synthesized materials. This guide provides a comprehensive analysis of the structural elucidation of this compound, detailing the core spectroscopic and analytical techniques employed in its characterization.

Molecular Architecture and Core Structural Features

The molecular formula of this compound is C₉H₈O₂, with a molecular weight of approximately 148.16 g/mol .[1][6] The molecule's architecture is bicyclic and planar, comprising a benzene ring fused to a dihydrofuranone ring.[7]

Key structural features include:

  • Aromatic Benzene Ring: Provides a rigid, planar backbone and sites for potential electrophilic substitution.

  • γ-Lactone Ring: The five-membered furanone ring contains an ester within the cyclic structure. This lactone is susceptible to nucleophilic attack, such as hydrolysis under basic conditions.[]

  • Chiral Center: The carbon at position 3 (C3), bonded to the methyl group and a hydrogen atom, is a stereocenter. Therefore, the molecule can exist as two enantiomers, (R)-3-methyl-2-benzofuran-1(3H)-one and (S)-3-methyl-2-benzofuran-1(3H)-one. The specific stereochemistry can significantly influence biological activity.

Caption: Numbered structure of this compound.

Spectroscopic Elucidation: Decoding the Structure

The definitive structure of this compound is established through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The most diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the γ-lactone.

  • Causality: Five-membered rings (γ-lactones) are inherently strained, which causes the C=O bond to vibrate at a higher frequency compared to acyclic esters or six-membered lactones. This high-frequency absorption is a hallmark of this structural motif. For related phthalide structures, this band appears forcefully in the 1730-1770 cm⁻¹ region.[7][8]

Functional GroupVibration TypeExpected Absorption (cm⁻¹)Intensity
C=O (γ-Lactone)Stretch1760 - 1780Strong, sharp
C=C (Aromatic)Stretch1600 - 1450Medium to weak
C-O (Ester)Stretch1300 - 1000Strong
C-H (Aromatic)Stretch3100 - 3000Medium
C-H (Aliphatic)Stretch3000 - 2850Medium
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum gives precise information on the number, environment, and connectivity of protons.

  • Aromatic Protons (4H): These protons on the benzene ring will appear in the downfield region (typically δ 7.0-8.0 ppm). Their exact chemical shifts and splitting patterns (multiplicities) depend on the electronic effects of the fused lactone ring. They will typically appear as complex multiplets.

  • Methine Proton (1H at C3): The single proton attached to the chiral center (C3) is adjacent to both the oxygen of the lactone and the methyl group. It is expected to resonate as a quartet due to coupling with the three protons of the methyl group (n+1 rule). Its chemical shift would be in the δ 5.0-5.5 ppm range, shifted downfield by the adjacent oxygen atom.[7]

  • Methyl Protons (3H): The three equivalent protons of the methyl group are coupled to the single methine proton at C3. This will result in a doublet in the upfield region, typically around δ 1.5-1.7 ppm.

ProtonsMultiplicityPredicted Chemical Shift (δ, ppm)Integration
AromaticMultiplet7.0 - 8.04H
C3-H (Methine)Quartet5.0 - 5.51H
-CH₃ (Methyl)Doublet1.5 - 1.73H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Lactone Carbonyl Carbon (C1): This is the most deshielded carbon and will appear significantly downfield, typically in the δ 169-172 ppm range.[7][8]

  • Aromatic Carbons (6C): Six distinct signals are expected for the benzene ring carbons. The two carbons at the ring fusion (C3a and C7a) will have different shifts from the four C-H aromatic carbons. Their shifts will generally be in the δ 110-150 ppm range.

  • Methine Carbon (C3): The chiral carbon attached to the oxygen atom will appear in the δ 70-80 ppm region.

  • Methyl Carbon: The methyl carbon is the most shielded and will appear far upfield, typically around δ 20-25 ppm.

CarbonHybridizationPredicted Chemical Shift (δ, ppm)
C1 (C=O)sp²169 - 172
Aromatic (C3a, C4-C7, C7a)sp²110 - 150
C3 (Methine)sp³70 - 80
-CH₃ (Methyl)sp³20 - 25
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

  • Trustworthiness through Self-Validation: The high-resolution mass spectrum (HRMS) provides an exact mass, which can be used to confirm the molecular formula (C₉H₈O₂). This serves as an internal validation of the proposed structure. The calculated exact mass is 148.05243 Da.[1]

  • Molecular Ion Peak (M⁺˙): In electron ionization (EI) MS, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 148.

  • Key Fragmentation Pathways: The structure dictates predictable fragmentation. A common fragmentation for related phthalides is the loss of neutral molecules like CO or CO₂, or radical fragments. A prominent fragment is often the phthalidyl cation at m/z = 133, resulting from the loss of the methyl radical (•CH₃).[9]

Advanced Structural Verification: X-Ray Crystallography

Standard Analytical Protocols

The following protocols outline the standard methodologies for acquiring the spectroscopic data discussed.

Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. A small amount of the solid is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Mass Spectrometry: For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For direct infusion ESI-MS, prepare a dilute solution in a suitable solvent like methanol or acetonitrile.

Experimental Workflow for Structural Elucidation

The logical flow of experiments ensures a comprehensive and efficient analysis, where each step validates the next.

Caption: Workflow for the structural analysis of a novel compound.

Summary

The structural analysis of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. IR spectroscopy confirms the critical γ-lactone functional group, while mass spectrometry validates the molecular formula and reveals characteristic fragmentation. ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecule's carbon-hydrogen framework, allowing for complete assignment of its constitution. Finally, X-ray crystallography offers the ultimate proof of structure in the solid state. This multi-faceted approach ensures the unequivocal identification and characterization of this important chemical entity, providing a solid foundation for its application in research and development.

References

An In-depth Technical Guide to the Natural Occurrence of 3-Methyl-2-Benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the natural occurrence of 3-methyl-2-benzofuran-1(3H)-one, a significant benzofuran derivative. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its natural sources, biosynthetic pathways, and methodologies for its isolation and characterization.

Introduction: The Significance of this compound

This compound, also recognized in scientific literature as 3-methylphthalide, is a lactone compound characterized by a fused benzene and furan ring system.[1] This structural motif is a recurring theme in a multitude of natural products exhibiting a wide array of biological activities. Benzofuran derivatives, as a class, are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents.[2] The presence of the this compound core in more complex natural products underscores its importance as a biosynthetic precursor and a molecule of interest for synthetic and medicinal chemistry.

Natural Provenance: Unearthing this compound in Nature

While the synthetic accessibility of this compound is well-documented, its natural origins are a subject of ongoing scientific exploration. Evidence points to its presence and the occurrence of its structural analogs in both the fungal and plant kingdoms.

Fungal Kingdom: A Prolific Source

Fungi, particularly species within the genera Penicillium, Aspergillus, and Cephalosporium, are established producers of phthalides.[3] A notable example is the isolation of 4,6-dihydroxy-5-methoxy-7-methylphthalide from the fungus Cephalosporium sp. AL031, a close structural relative of our target molecule. Further strengthening this connection, a new phthalide derivative, 3-[2′(R)-hydroxybutyl]-7-hydroxyphthalide, was isolated from a marine-derived strain of Penicillium claviforme. The edible mushroom, Pleurotus ostreatus, has also been shown to produce phthalide derivatives with antifungal properties.[4] These findings strongly suggest that this compound is likely produced by a variety of fungal species, where it may play a role in chemical defense or signaling.

Plant Kingdom: The Apiaceae Family

In the plant kingdom, the Apiaceae (or Umbelliferae) family is a well-known source of phthalides.[3] These compounds are significant constituents of the essential oils of plants such as celery (Apium graveolens) and lovage (Levisticum officinale). While the direct isolation of this compound from these sources is less commonly reported than its more substituted derivatives, the prevalence of the phthalide skeleton in this plant family makes it a plausible, albeit perhaps minor, natural constituent.

Biosynthesis: A Glimpse into Nature's Synthetic Strategy

The biosynthesis of this compound is believed to follow a polyketide pathway, a common route for the production of aromatic compounds in fungi and plants.[3] A well-elucidated model for this process is the biosynthesis of mycophenolic acid in the fungus Penicillium brevicompactum.[5] This pathway involves the formation of a phthalide intermediate, 5,7-dihydroxy-4-methylphthalide, from 5-methylorsellinic acid.[5] This transformation is catalyzed by a remarkable bifunctional enzyme, a P450 monooxygenase coupled with a hydrolase, which first hydroxylates the methyl group of the precursor and then facilitates lactonization to form the phthalide ring.[6]

Based on this precedent, a putative biosynthetic pathway for this compound can be proposed. The pathway likely initiates with the assembly of a polyketide chain from acetate and malonate units by a polyketide synthase (PKS). This is followed by cyclization and aromatization to yield an orsellinic acid-type precursor. Subsequent enzymatic modifications, including decarboxylation and hydroxylation, would lead to the final this compound structure.

Putative Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Polyketide Chain pks->polyketide cyclization Cyclization/ Aromatization polyketide->cyclization orsellinic_acid Orsellinic Acid Derivative cyclization->orsellinic_acid decarboxylation Decarboxylation orsellinic_acid->decarboxylation intermediate Aromatic Intermediate decarboxylation->intermediate p450 P450 Monooxygenase intermediate->p450 hydroxylated_intermediate Hydroxylated Intermediate p450->hydroxylated_intermediate hydrolase Hydrolase/ Lactonization hydroxylated_intermediate->hydrolase final_product This compound hydrolase->final_product

Caption: Proposed biosynthetic pathway of this compound.

Isolation and Characterization: A Practical Workflow

The successful isolation and characterization of this compound from natural sources hinge on a systematic and well-executed experimental workflow. The following protocol is a synthesized methodology based on established procedures for phthalide extraction from fungal and plant matrices.

Experimental Workflow Diagram

Isolation and Characterization Workflow start Sample Preparation (Fungal Culture or Plant Material) extraction Solvent Extraction (e.g., Ethyl Acetate or n-Hexane) start->extraction concentration Crude Extract Concentration extraction->concentration fractionation Chromatographic Fractionation (MPLC or Column Chromatography) concentration->fractionation tlc TLC Analysis of Fractions fractionation->tlc pooling Pooling of Fractions Containing Target Compound tlc->pooling purification Final Purification (HPLC or Preparative TLC) pooling->purification structure_elucidation Structural Elucidation purification->structure_elucidation nmr NMR Spectroscopy (1H, 13C, 2D) structure_elucidation->nmr ms Mass Spectrometry (GC-MS, HRMS) structure_elucidation->ms end Pure this compound nmr->end ms->end

Caption: Workflow for the isolation and characterization of this compound.

Step-by-Step Methodology

1. Sample Preparation:

  • Fungal Source: Cultivate the selected fungal strain in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.[4] After a sufficient incubation period, separate the mycelium from the culture broth by filtration.

  • Plant Source: Obtain fresh or dried plant material (e.g., seeds, roots, or aerial parts). Grind the material to a fine powder to increase the surface area for extraction.

2. Extraction:

  • Fungal Culture: Extract both the mycelial mass and the culture filtrate separately with an organic solvent such as ethyl acetate or n-hexane.[4] For the mycelium, a Soxhlet extraction can be employed for exhaustive extraction.[7]

  • Plant Material: Perform a Soxhlet extraction of the powdered plant material with a non-polar solvent like n-hexane or a solvent of intermediate polarity like ethyl acetate.[7]

  • Rationale: The choice of solvent is critical and should be based on the polarity of the target compound. This compound is a moderately polar compound, making ethyl acetate a suitable choice.

3. Concentration and Fractionation:

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Subject the crude extract to medium-pressure liquid chromatography (MPLC) or column chromatography on silica gel.[7] Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

4. Monitoring and Pooling:

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system. Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pool the fractions that show a spot corresponding to the expected Rf value of this compound.

5. Final Purification:

  • For final purification, employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase, or preparative TLC.

6. Structural Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra of the purified compound. The data should be consistent with the structure of this compound.

  • Mass Spectrometry (MS): Obtain the mass spectrum of the compound using gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.[8]

Quantitative Data Summary
Analytical TechniqueExpected Data for this compound
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
1H NMR (CDCl3) Signals corresponding to aromatic protons, a methine proton coupled to a methyl group, and a methyl doublet.
13C NMR (CDCl3) Resonances for a carbonyl carbon, aromatic carbons, a methine carbon, and a methyl carbon.
GC-MS A molecular ion peak (M+) at m/z 148, along with characteristic fragmentation patterns.

Conclusion

This compound, or 3-methylphthalide, is a naturally occurring compound with a promising chemical scaffold. Its presence in both fungi and plants, coupled with a plausible polyketide-based biosynthetic pathway, makes it an intriguing target for natural product chemists and drug discovery professionals. The methodologies outlined in this guide provide a robust framework for the successful isolation, characterization, and further investigation of this and related bioactive benzofuranones from their natural sources.

References

An In-depth Technical Guide to 3-methyl-2-benzofuran-1(3H)-one: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-2-benzofuran-1(3H)-one, also known as 3-methylphthalide, is a bicyclic lactone belonging to the benzofuran class of organic compounds.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Structurally, it features a benzene ring fused to a five-membered furanone ring, with a methyl group at the 3-position.[1] This guide provides a comprehensive overview of its synthesis, chemical and physical properties, spectroscopic characterization, and known biological activities, with a focus on its potential applications in drug discovery and development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₈O₂[1]
Molecular Weight 148.16 g/mol [1]
CAS Number 3453-64-3[1]
Appearance Colorless to pale-yellow crystalline solid[]
Aroma Faintly sweet, balsamic[]
pKa -0.47 ± 0.50[]

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive cyclization of a 2-acylarylcarboxylate, such as methyl 2-acetylbenzoate.[2] This method represents an efficient strategy for preparing chiral phthalides. 2-acetylbenzoic acid itself exists in a dynamic equilibrium with its cyclic hemiacetal tautomer, 3-hydroxy-3-methyl-1(3H)-isobenzofuranone, which is a direct precursor to the target molecule.[5][6]

Protocol: Synthesis via Reductive Cyclization of Methyl 2-acetylbenzoate

This protocol is adapted from a general method for the asymmetric reduction of aromatic ketones.[2]

Materials:

  • Methyl 2-acetylbenzoate

  • L-(+)-tartaric acid

  • Phenylboronic acid

  • Sodium borohydride (NaBH₄)

  • Anhydrous solvent (e.g., THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of the Chiral Catalyst (TarB-H): The tartaric acid-derived boronic ester (TarB-H) is prepared by treating L-(+)-tartaric acid with phenylboronic acid.[2]

  • Reduction and Cyclization:

    • In a reaction vessel, dissolve methyl 2-acetylbenzoate in an anhydrous solvent under an inert atmosphere.

    • Add the prepared TarB-H catalyst to the solution.

    • Slowly add sodium borohydride (NaBH₄) to the mixture at room temperature.

    • Stir the reaction for 1 hour.[2]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

  • The use of a chiral catalyst, such as TarB-H, allows for the stereoselective reduction of the ketone, leading to the formation of a specific enantiomer of the final product if desired.[2]

  • Sodium borohydride is a mild and selective reducing agent for the ketone functional group, minimizing side reactions.

  • The in-situ lactonization occurs as the initially formed alcohol attacks the adjacent ester carbonyl group, a thermodynamically favorable cyclization.

G cluster_synthesis Synthesis of this compound start Methyl 2-acetylbenzoate intermediate Intermediate Alcohol start->intermediate Asymmetric Reduction catalyst Chiral Boronic Ester (TarB-H) catalyst->intermediate reducer Sodium Borohydride (NaBH4) reducer->intermediate product This compound intermediate->product Intramolecular Lactonization

Caption: Synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The molecular ion peak ([M]⁺) is observed at an m/z of 148.[7] Common fragmentation patterns include the loss of a methyl group (CH₃•), resulting in a fragment at m/z 133, and the loss of carbon monoxide (CO) from the lactone ring, leading to a fragment at m/z 120.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically appearing in the region of 1760-1800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Biological Activities and Potential Applications

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, and its derivatives have demonstrated a wide range of pharmacological activities.[3]

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzofuran derivatives against various cancer cell lines.[8] While specific IC₅₀ values for this compound are not extensively reported, related compounds have shown significant activity. For instance, certain brominated derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one exhibit selective toxicity towards chronic myelogenous leukemia (K562) cells with IC₅₀ values in the low micromolar range.[8]

The proposed mechanisms for the anticancer effects of benzofuran derivatives are diverse and include:

  • Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death in cancer cells.[2] This is often mediated through caspase-dependent pathways.[8]

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

  • Inhibition of Tubulin Polymerization: Disruption of the microtubule network can lead to mitotic arrest and cell death.[2]

  • Modulation of Signaling Pathways: Benzofuran derivatives have been implicated in the modulation of key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.

G cluster_apoptosis Apoptosis Induction by Benzofuran Derivatives benzofuran Benzofuran Derivative ros Increased ROS benzofuran->ros caspases Caspase Activation (e.g., Caspase-3/7) ros->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed mechanism of apoptosis induction.

Anti-inflammatory Activity

Phthalides, including 3-arylphthalide derivatives, have demonstrated anti-inflammatory properties.[3] The mechanism of action is often associated with the inhibition of pro-inflammatory mediators. For example, some derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.[3] Furthermore, they can reduce the expression of pro-inflammatory cytokines such as IL-1β and IL-6.[3] The anti-inflammatory effects of some benzofuran derivatives are linked to the inhibition of the NF-κB and MAPK signaling pathways.

G cluster_inflammation Anti-inflammatory Mechanism of Benzofuran Derivatives lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK, ERK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines nfkb->cytokines benzofuran Benzofuran Derivative benzofuran->mapk Inhibition benzofuran->nfkb Inhibition

Caption: Inhibition of inflammatory pathways.

Antimicrobial Activity

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (or its derivatives) for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Annexin V-FITC Apoptosis Assay

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal.

Procedure:

  • Plate cells in a white-walled 96-well plate and treat them with the test compound.

  • Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a luminometer.

Conclusion

This compound represents a core structure with significant potential in drug discovery. While much of the existing research focuses on its derivatives, the foundational understanding of its synthesis, properties, and the broad biological activities of the benzofuran class provides a strong basis for further investigation. Future studies should aim to elucidate the specific molecular targets and detailed mechanisms of action of the parent compound to fully realize its therapeutic potential. The protocols and information provided in this guide serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

The Benzofuranone Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuranone scaffold is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic compounds of significant pharmacological interest. This technical guide provides a comprehensive exploration of the discovery and history of benzofuranone chemistry, from the seminal work of pioneers like Perkin and von Baeyer to the sophisticated synthetic strategies employed today. We will delve into the intricacies of both classical and modern synthetic methodologies, offering detailed, field-proven protocols for the construction of this versatile framework. Furthermore, this guide will illuminate the diverse biological activities of benzofuranone derivatives, with a particular focus on their anticancer properties, detailing their mechanisms of action as inhibitors of tubulin polymerization and key cellular kinases. Through a synthesis of historical context, synthetic expertise, and mechanistic insights, this document aims to serve as an invaluable resource for researchers, scientists, and drug development professionals engaged in the exploration of benzofuranone-based therapeutics.

Chapter 1: A Historical Perspective: The Dawn of Benzofuranone Chemistry

The story of the benzofuranone ring system is intrinsically linked to the broader history of heterocyclic chemistry. Its discovery was not a singular event but rather an intellectual and experimental journey built upon foundational work in related aromatic compounds. The pioneers of 19th-century organic chemistry, through their explorations of natural products and the development of novel synthetic reactions, laid the groundwork for our contemporary understanding of this important scaffold.

The Pioneers and Their Seminal Contributions

The early history of benzofuranone chemistry is interwoven with the discoveries of coumarins and benzofurans. The key figures who illuminated this area of organic synthesis were driven by a desire to understand the structure of natural products and to create new molecules with interesting properties.

  • Sir William Henry Perkin (1838–1907): A British chemist celebrated for his accidental discovery of the first synthetic dye, mauveine, Perkin also made significant contributions to the chemistry of aromatic compounds.[1][2][3][4] His work on the synthesis of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class, and the subsequent development of the Perkin rearrangement in 1870, provided a crucial early pathway to the benzofuran nucleus.[3][5][6] This reaction, which involves the ring contraction of a 2-halocoumarin in the presence of a base, was a pivotal moment in the history of benzofuran synthesis.[5][6]

  • Adolf von Baeyer (1835–1917): A German chemist and Nobel laureate, von Baeyer's work spanned a vast range of organic chemistry, including the synthesis of indigo and the discovery of barbituric acid.[7][8][9][10][11] In 1884, alongside Paul Fritsch, he reported the first synthesis of 2-coumaranone (benzofuran-2(3H)-one) through the distillation of (2-hydroxyphenyl)acetic acid.[12] This direct synthesis of a benzofuranone core was a landmark achievement, providing a more direct entry into this class of compounds.

  • Hans von Pechmann (1850–1902): A German chemist known for the discovery of diazomethane, von Pechmann also developed the Pechmann condensation , a method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[5][6][13][14][15] While not a direct synthesis of benzofuranones, the Pechmann condensation provided ready access to the coumarin precursors necessary for the Perkin rearrangement, thereby indirectly facilitating the study of benzofuran chemistry.

Foundational Synthetic Pathways: A Legacy of Discovery

The early synthetic methods, born out of the intellectual curiosity of these pioneers, remain fundamental to the field. Understanding these classical reactions provides a crucial context for appreciating the elegance and efficiency of modern synthetic strategies.

The journey from simple aromatic precursors to the benzofuranone core can be visualized as a logical progression of synthetic transformations, each building upon the last.

Historical_Synthesis_Flow Phenol Phenol Coumarin Coumarin Phenol->Coumarin Pechmann Condensation BetaKetoEster β-Keto Ester BetaKetoEster->Coumarin Halocoumarin 2-Halocoumarin Coumarin->Halocoumarin Halogenation Benzofuran Benzofuran Halocoumarin->Benzofuran Perkin Rearrangement HydroxyphenylaceticAcid (2-Hydroxyphenyl)acetic Acid Benzofuranone Benzofuranone HydroxyphenylaceticAcid->Benzofuranone von Baeyer-Fritsch Synthesis (1884)

A simplified workflow of early benzofuranone-related syntheses.

These early discoveries not only provided the first access to the benzofuranone scaffold but also sparked further research into its chemical properties and potential applications, a legacy that continues to drive innovation in the field today.

Chapter 2: The Art of Synthesis: From Classical to Contemporary Methods

The synthesis of the benzofuranone core has evolved significantly since its initial discovery. While classical methods laid the essential groundwork, the demand for greater efficiency, functional group tolerance, and stereocontrol has spurred the development of a diverse array of modern synthetic strategies. This chapter provides a detailed examination of both foundational and cutting-edge methodologies, complete with step-by-step protocols to guide the practicing chemist.

Classical Syntheses: The Enduring Foundations

The venerable reactions developed in the late 19th and early 20th centuries remain relevant, not only for their historical significance but also for their utility in specific synthetic contexts.

The Perkin rearrangement is a classic example of a ring contraction reaction, providing a route to benzofuran-2-carboxylic acids from 3-halocoumarins. The reaction proceeds via a base-catalyzed ring opening of the lactone, followed by an intramolecular nucleophilic attack and subsequent rearrangement.[5][6]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [6]

  • To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol).

  • Add ethanol (5 mL) and sodium hydroxide (0.0201 g, 0.503 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes at a temperature of 79 °C with stirring.

  • Monitor the reaction by thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).

  • Upon completion, concentrate the reaction mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water.

  • Acidify the aqueous solution with 2M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry to afford 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid.

This direct cyclization, first reported by von Baeyer and Fritsch, remains a straightforward method for the preparation of the parent 2-coumaranone.[12] The reaction involves the acid-catalyzed intramolecular esterification of (2-hydroxyphenyl)acetic acid.

Experimental Protocol: Acid-Catalyzed Cyclization of o-Hydroxyphenylacetic Acid [2]

  • To a 250 mL three-necked flask equipped with a water separator and a stirrer, add o-hydroxyphenylacetic acid (15.2 g, 100 mmol) and toluene (100 mL).

  • Heat the mixture to 100 °C with stirring.

  • Add 1 mL of 8 M sulfuric acid.

  • Heat the mixture to reflux for 6 hours, collecting the water that azeotropes off.

  • After cooling to room temperature, wash the filtrate sequentially with sodium bisulfite solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the toluene by rotary evaporation to yield benzofuran-2(3H)-one.

Modern Synthetic Strategies: Efficiency and Elegance

Contemporary organic synthesis has brought forth a plethora of innovative methods for constructing the benzofuranone core, often employing transition-metal catalysis or metal-free reaction conditions to achieve high yields and selectivity.

Palladium, gold, and other transition metals have proven to be powerful catalysts for the synthesis of benzofuranones, enabling a range of transformations that were previously challenging.

Experimental Protocol: Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols [14][16]

  • To a flame-dried Schlenk tube, add the alkenylphenol (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.05 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add a base (e.g., KOAc, 1.0 mmol, 2.0 equiv) and a CO source (e.g., N-formylsaccharin, 1.5 mmol, 3.0 equiv).

  • Add a suitable solvent (e.g., toluene, 2 mL).

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours).

  • After cooling, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the desired 3-substituted-benzofuran-2(3H)-one.

The development of metal-free synthetic methods is a growing area of research, driven by the desire for more sustainable and cost-effective chemical processes.

Experimental Protocol: Metal-Free Synthesis from o-Alkynyl Phenols [9]

  • In a pre-heated glassware under an argon atmosphere, dissolve the o-alkynyl phenol (0.2 mmol) in a suitable alcohol (e.g., methanol, 1 mmol, 5.0 equiv).

  • Add Selectfluor (0.4 mmol, 2.0 equiv) and trifluoromethanesulfonic acid (TfOH, 0.3 mmol, 1.5 equiv).

  • Stir the reaction mixture at room temperature for the required duration (e.g., 1-4 hours), monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran-3(2H)-one.

Synthesis of Aurones: A Special Class of Benzofuranones

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are a naturally occurring subclass of flavonoids. A common synthetic route involves the oxidative cyclization of 2'-hydroxychalcones.

Experimental Protocol: Synthesis of Aurones using Mercury(II) Acetate [3][10]

  • Dissolve the 2'-hydroxychalcone (0.001 mole) in cold pyridine (10 mL).

  • To this solution, add a molar equivalent of mercury(II) acetate (0.001 mole).

  • Reflux the solution for 10-15 minutes.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure aurone.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular benzofuranone derivative depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table provides a comparative overview of some of the discussed methods.

MethodKey TransformationCatalyst/ReagentTypical YieldsAdvantagesDisadvantages
Perkin Rearrangement 3-Halocoumarin → Benzofuran-2-carboxylic acidBase (e.g., NaOH)HighHistorical significance, good for specific precursorsRequires pre-functionalized coumarins
von Baeyer-Fritsch o-Hydroxyphenylacetic acid → 2-CoumaranoneAcid (e.g., H₂SO₄)High (98%)[2]Direct, high yielding for the parent compoundLimited scope for substituted derivatives
Pd-Catalyzed Alkoxycarbonylation Alkenylphenol → 3-Substituted Benzofuran-2(3H)-onePd(OAc)₂, Phosphine ligand, CO sourceGood to ExcellentHigh functional group tolerance, mild conditionsRequires a transition metal catalyst
Metal-Free Cyclization o-Alkynyl Phenol → Benzofuran-3(2H)-oneSelectfluor, TfOHModerate to Good (up to 86%)[9]Avoids transition metals, mild conditionsMay require specific activating groups
Aurone Synthesis 2'-Hydroxychalcone → AuroneHg(OAc)₂ in pyridineGoodEffective for a specific class of benzofuranonesUse of toxic mercury salts

Chapter 3: Nature's Blueprint: Benzofuranones in the Wild

The benzofuranone scaffold is not merely a creation of synthetic chemists; it is a recurring motif in the vast and intricate tapestry of natural products. Plants, in particular, have evolved biosynthetic pathways to produce a diverse array of benzofuranone-containing compounds, many of which possess significant biological activities.[13][17][18] These natural products serve as a rich source of inspiration for the design of novel therapeutic agents.

Aurones: The Golden Flavonoids

Aurones are a prominent class of naturally occurring benzofuranones, structurally isomeric to flavones. They are responsible for the vibrant yellow colors of many flowers, such as those of the Asteraceae family.[13] The biosynthesis of aurones proceeds from chalcones through an oxidative cyclization process.

Other Naturally Occurring Benzofuranones

Beyond the aurones, a variety of other benzofuranone derivatives have been isolated from natural sources. These compounds often exhibit complex structures and a wide range of biological effects.

The following table highlights some examples of naturally occurring benzofuranone derivatives, their sources, and their reported biological activities.

CompoundNatural SourceBiological ActivityIC₅₀/EC₅₀
Angelicin Psoralea corylifolia L. (fruit)Anticancer (induces apoptosis in neuroblastoma cells)[13]Not specified
Compound 56 Eupatorium adenophorumAntiviral (RSV LONG and A2 strains)2.3 µM and 2.8 µM, respectively[13]
Rosmadial Rosemary oilAntioxidantNot specified
Griseofulvin Penicillium griseofulvumAntifungalNot specified

The study of these natural products, including their isolation, structure elucidation, and biological evaluation, provides invaluable insights for medicinal chemists.[19][20][21][22] They serve as lead compounds for the development of new drugs and as probes to understand complex biological pathways.

Chapter 4: The Therapeutic Promise: Biological Activities and Mechanisms of Action

The benzofuranone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[8][13] This chapter will focus on the anticancer potential of benzofuranone compounds, elucidating their mechanisms of action at the molecular level.

Anticancer Activity: Targeting the Machinery of Cell Division

Many benzofuranone derivatives exert their potent anticancer effects by interfering with the process of cell division, or mitosis. They achieve this by targeting key components of the mitotic machinery, such as microtubules and regulatory kinases.

Microtubules are dynamic polymers of α- and β-tubulin proteins that form the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. A number of benzofuranone derivatives have been shown to be potent inhibitors of tubulin polymerization.

These compounds typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis (programmed cell death).

Tubulin_Inhibition_Pathway Benzofuranone Benzofuranone Derivative Tubulin α/β-Tubulin Dimers Benzofuranone->Tubulin Binds to Colchicine Site Microtubule Microtubule Benzofuranone->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Assembly Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis mTOR_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis Promotes Benzofuranone Benzofuranone Inhibitor Benzofuranone->mTORC1 Inhibits

References

Spectroscopic Analysis of 3-methyl-2-benzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data available for the chemical compound 3-methyl-2-benzofuran-1(3H)-one. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates and interprets key spectroscopic information, offering insights into the structural characterization of this molecule. While foundational spectroscopic data is presented, this guide also highlights the current gaps in publicly available, detailed nuclear magnetic resonance (NMR) data, a critical component for unambiguous structural elucidation.

Introduction: The Significance of this compound

This compound, also known by synonyms such as 3-methylphthalide, is a heterocyclic organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol .[1] This molecule belongs to the benzofuranone class of compounds, which are recognized for their presence in various natural products and their utility as building blocks in the synthesis of more complex molecules.[2] The benzofuranone scaffold is of significant interest in medicinal chemistry due to its association with a wide range of biological activities. Furthermore, this compound finds applications in the fragrance industry.[2]

Accurate structural determination is paramount for understanding the chemical reactivity, biological activity, and potential applications of this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide will delve into the available mass spectrometry and infrared spectroscopy data, and discuss the necessary, yet currently elusive, nuclear magnetic resonance data.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound reveals a bicyclic system composed of a benzene ring fused to a five-membered lactone (cyclic ester) ring, with a methyl group at the chiral center (position 3).

Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as gaining insights into its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard approach for analyzing small organic molecules like this compound is through Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Injection: A small volume (typically 1 µL) of the sample is injected into the GC, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity, ensuring that a pure sample of the target molecule enters the mass spectrometer.

  • Ionization: In the ion source of the mass spectrometer, the analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, characteristic charged fragments.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Interpretation

For this compound, the following mass spectral data are anticipated:

Featurem/zInterpretation
Molecular Ion (M⁺•) 148Corresponds to the molecular weight of C₉H₈O₂.
Fragment Ion 133Loss of a methyl group (•CH₃) from the molecular ion.
Fragment Ion 120Loss of a carbonyl group (CO) from the molecular ion.

The presence of the molecular ion peak at m/z 148 is a strong confirmation of the compound's identity. The observed fragmentation pattern provides further structural evidence, consistent with the known lability of the methyl and lactone functionalities under electron ionization conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Modern Fourier Transform Infrared (FT-IR) spectroscopy, often coupled with an Attenuated Total Reflectance (ATR) accessory, provides a rapid and straightforward method for obtaining high-quality spectra of solid or liquid samples.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: An IR beam is passed through the ATR crystal, where it reflects off the internal surface in contact with the sample. At each reflection, an evanescent wave penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

  • Signal Processing: The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Data Interpretation

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~3000-2850C-H StretchAliphatic (methyl)
~1780-1760 C=O Stretch γ-Lactone (five-membered ring)
~1600, ~1480C=C StretchAromatic Ring
~1200-1000C-O StretchEster

The most prominent and diagnostic peak in the IR spectrum is the strong absorption from the carbonyl (C=O) stretch of the lactone. Its appearance at a relatively high wavenumber (typically >1760 cm⁻¹) is characteristic of a five-membered ring ester, which experiences significant ring strain. This feature provides compelling evidence for the presence of the benzofuranone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Data Gap

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms. Despite extensive searches of publicly available spectral databases, including the Spectral Database for Organic Compounds (SDBS), detailed experimental ¹H and ¹³C NMR data for this compound could not be retrieved.

The absence of this data represents a significant gap in the comprehensive characterization of this compound. For a molecule with a chiral center, as is the case with this compound, NMR is crucial for confirming the connectivity and understanding the spatial arrangement of the atoms.

Predicted ¹H NMR and ¹³C NMR Data

While experimental data is not available, a theoretical prediction of the NMR spectra can be made based on the known chemical shifts of similar structural motifs.

Predicted ¹H NMR Spectrum:

  • Aromatic Protons (4H): Expected to appear in the range of δ 7.0-8.0 ppm as a complex multiplet. The exact chemical shifts and coupling patterns would be influenced by the electronic effects of the lactone and the fusion of the five-membered ring.

  • Methine Proton (1H at C3): This proton, adjacent to the chiral center and the oxygen of the lactone, would likely appear as a quartet in the range of δ 5.0-6.0 ppm, coupled to the methyl protons.

  • Methyl Protons (3H): The methyl group at the chiral center would likely appear as a doublet in the range of δ 1.5-2.0 ppm, coupled to the methine proton.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C1): Expected to be the most downfield signal, in the range of δ 170-180 ppm.

  • Aromatic Carbons (6C): Expected to appear in the range of δ 120-150 ppm.

  • Methine Carbon (C3): The chiral carbon atom would likely resonate in the range of δ 70-80 ppm.

  • Methyl Carbon: The methyl carbon is expected to be the most upfield signal, in the range of δ 15-25 ppm.

The Importance of Experimental NMR Data

It is crucial to emphasize that these are predictions. The actual experimental values are necessary for:

  • Unambiguous Structure Confirmation: To definitively confirm the molecular structure and rule out isomers.

  • Purity Assessment: To identify and quantify any impurities present in a sample.

  • Stereochemical Analysis: For enantiomerically pure samples, specific NMR techniques can be used to determine the absolute configuration.

Conclusion and Future Work

This technical guide has summarized the available spectroscopic data for this compound. The mass spectrometry and infrared spectroscopy data provide strong evidence for the compound's molecular weight and the presence of key functional groups. However, a critical gap exists in the public domain regarding detailed experimental ¹H and ¹³C NMR data.

To fully characterize this important molecule, the acquisition and publication of high-resolution NMR spectra are essential. Such data would be invaluable to the scientific community, particularly those working in medicinal chemistry, natural product synthesis, and materials science. It is recommended that future work on this compound includes the thorough acquisition and reporting of one- and two-dimensional NMR data to complete its spectroscopic profile.

References

Introduction: The Benzofuranone Core as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Benzofuranone Scaffolds

The benzofuranone moiety, a heterocyclic compound featuring a fused benzene and furanone ring system, represents a "privileged scaffold" in the landscape of drug discovery.[1] Found in numerous natural products and synthetic compounds, this structural motif has garnered significant attention from medicinal chemists and pharmacologists.[2][3] Its rigid, planar structure and the presence of an oxygen heteroatom provide a unique three-dimensional arrangement that facilitates interactions with a wide range of biological targets. This inherent versatility allows for the development of derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties.[1][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the multifaceted biological activities of benzofuranone scaffolds. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships (SAR), and present field-proven experimental protocols to empower researchers in their quest to harness the therapeutic potential of these remarkable compounds.

Anticancer Activity: Disrupting Malignant Cell Proliferation

Benzofuranone derivatives have emerged as a potent class of anticancer agents, demonstrating significant cytotoxicity against a broad spectrum of human cancer cell lines.[4][6] Their mechanisms of action are diverse, often targeting fundamental cellular processes required for tumor growth and survival, such as cell division, signaling pathways, and epigenetic regulation.[7][8]

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which many benzofuranone derivatives exert their antiproliferative effects is the disruption of microtubule dynamics.[8][9] Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By inhibiting the polymerization of tubulin dimers into microtubules, these compounds induce a cascade of events leading to cell cycle arrest in the G2/M phase, disruption of mitotic spindle formation, and ultimately, the induction of apoptosis (programmed cell death).[8][9]

The binding of these derivatives often occurs at the colchicine binding site on β-tubulin, preventing the conformational changes necessary for microtubule assembly.[9] This targeted disruption makes tubulin an attractive target for cancer chemotherapy, and benzofuranones represent a promising scaffold for developing novel inhibitors.[6]

Tubulin_Inhibition_Pathway Mechanism of Tubulin Polymerization Inhibition by Benzofuranone Derivatives BF Benzofuranone Derivative Tubulin β-Tubulin (Colchicine Site) BF->Tubulin Binds to Polymerization Tubulin Polymerization BF->Polymerization Inhibits Microtubule Microtubule Instability Polymerization->Microtubule Leads to Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Anti_Inflammatory_Pathway Anti-inflammatory Mechanism via NF-κB & MAPK Inhibition cluster_0 MAPK Pathway cluster_1 NF-κB Pathway ERK ERK Cytokines Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) ERK->Cytokines Induces Transcription JNK JNK JNK->Cytokines Induces Transcription p38 p38 p38->Cytokines Induces Transcription IKK IKKα/β IkB IκBα IKK->IkB Phosphorylates (for degradation) p65 p65 (NF-κB) IkB->p65 Releases p65->Cytokines Induces Transcription LPS Inflammatory Stimulus (LPS) LPS->ERK Activates LPS->JNK Activates LPS->p38 Activates LPS->IKK Activates BF Benzofuranone Derivative BF->ERK Inhibits Phosphorylation BF->JNK Inhibits Phosphorylation BF->p38 Inhibits Phosphorylation BF->IKK Inhibits Phosphorylation

References

The Evolving Landscape of 3-Methyl-2-Benzofuran-1(3H)-one Derivatives: A Technical Guide for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-methyl-2-benzofuran-1(3H)-one scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, navigating the synthesis, structure-activity relationships (SAR), and therapeutic potential of its derivatives and analogues. By dissecting the causality behind experimental choices and grounding claims in authoritative references, this document aims to empower the rational design of novel therapeutics based on this versatile core.

Introduction: The Benzofuranone Core - A Privileged Scaffold

The benzofuranone moiety, characterized by a fused benzene and furanone ring system, is a recurring structural element in numerous natural products and synthetic compounds with significant pharmacological properties.[1] The introduction of a methyl group at the C-3 position, yielding this compound, imparts specific stereochemical and electronic features that have been exploited to generate a diverse library of bioactive molecules. These derivatives have garnered substantial interest due to their potent and varied therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] This guide will explore the chemical intricacies and biological promise of this fascinating class of compounds.

Synthetic Strategies: Crafting the Benzofuranone Core and its Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic approaches, each with its own merits regarding yield, scalability, and substrate scope. The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic and lactone rings.

Classical and Modern Synthetic Protocols

Common synthetic routes to the benzofuranone core include electrophilic substitution, palladium-catalyzed cross-coupling reactions, and various cyclization strategies.[2]

Protocol 1: Synthesis of 1-(3-Methyl-1-Benzofuran-2-yl)ethanone Derivatives

A versatile method for preparing precursors to a wide range of derivatives involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone.[5]

Step-by-Step Methodology:

  • To a solution of the substituted o-hydroxyacetophenone (1.0 eq) and chloroacetone (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 80°C and stir for 48-96 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative.

Subsequent modifications, such as bromination of the methyl group using N-bromosuccinimide (NBS), can provide a handle for further functionalization.[5]

Protocol 2: Synthesis of 3-Methyl-2-benzofurancarbohydrazide

This protocol provides a key intermediate for the synthesis of various heterocyclic-fused benzofuranones.[6]

Step-by-Step Methodology:

  • Dissolve 3-methyl-2-ethoxycarbonyl benzofuran (1.0 eq) in ethanol containing a catalytic amount of acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Stir the mixture for approximately 2 hours, monitoring by TLC.

  • Upon completion, the product, 3-methyl-2-benzofurancarbohydrazide, precipitates and can be collected by filtration and recrystallized from ethanol.

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and derivatization of the benzofuranone core.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization o-hydroxyacetophenone o-hydroxyacetophenone Core_Formation Cyclization o-hydroxyacetophenone->Core_Formation chloroacetone chloroacetone chloroacetone->Core_Formation Benzofuranone_Core This compound Core Core_Formation->Benzofuranone_Core Functionalization Functional Group Interconversion Benzofuranone_Core->Functionalization Diverse_Analogues Diverse Analogues Functionalization->Diverse_Analogues

Caption: General workflow for benzofuranone synthesis and derivatization.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.

Anticancer Activity

The anticancer potential of benzofuranone derivatives is one of the most extensively studied areas. These compounds have been shown to exert cytotoxic effects against a range of cancer cell lines through various mechanisms of action.

Mechanisms of Action:

  • Kinase Inhibition: Several benzofuranone derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[7] For instance, certain analogues have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), key targets in oncology.[8]

  • Induction of Apoptosis: A common mechanism of action is the induction of programmed cell death, or apoptosis, in cancer cells. This is often mediated by an increase in reactive oxygen species (ROS) and the activation of caspases.

  • mTOR Signaling Inhibition: Some derivatives have been found to directly bind to and inhibit the mTORC1 complex, a central regulator of cell growth and proliferation.[9][10]

Quantitative Data on Anticancer Activity:

Compound ClassCancer Cell LineIC50 (µM)Reference
3-MethylbenzofuransA549 (Lung)1.48 - 47.02[8]
3-(Morpholinomethyl)benzofuransNCI-H23 (Lung)0.49 - 68.9[8]
Halogenated BenzofuransK562 (Leukemia)5[11]
Halogenated BenzofuransHL60 (Leukemia)0.1[11]

Signaling Pathway Visualization:

The following diagram illustrates the inhibition of the mTOR signaling pathway by benzofuranone derivatives.

G Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation Benzofuranone Benzofuranone Derivative Benzofuranone->mTORC1

Caption: Inhibition of the mTOR signaling pathway by benzofuranone derivatives.

Antimicrobial Activity

Benzofuranone derivatives have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.

Quantitative Data on Antimicrobial Activity:

Compound ClassMicroorganismMIC (µg/mL)Reference
Brominated BenzofuransGram-positive bacteria16 - 64[12]
Benzofuran-3-carbohydrazidesM. tuberculosis H37Rv2 - 8[13]
Hydroxylated BenzofuransVarious bacterial strains0.78 - 6.25[13]
Anti-inflammatory Activity

The anti-inflammatory properties of benzofuranones are another area of active investigation. These compounds have been shown to inhibit key inflammatory mediators and pathways.[14]

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Cytokines: Certain derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

  • Modulation of Signaling Pathways: Benzofuranones have been shown to interfere with the Protein Kinase C (PKC) activation pathway and inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[15][16]

Neuroprotective Activity

Emerging research suggests that benzofuranone derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.[17]

Mechanisms of Action:

  • Antioxidant Effects: Some derivatives exhibit potent antioxidant activity, scavenging reactive oxygen species (ROS) and protecting neuronal cells from oxidative stress-induced damage.[18]

  • Inhibition of TREK-1: A series of isobenzofuran-1(3H)-one derivatives have been identified as selective inhibitors of the TREK-1 potassium channel, which is implicated in neuronal excitability and apoptosis.[19]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of benzofuranone derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents.

Key SAR Insights:

  • Halogenation: The introduction of halogen atoms, particularly bromine, at specific positions on the benzofuran ring or on substituents has been shown to significantly enhance anticancer and antimicrobial activities.[11]

  • Substitution at C-2 and C-3: Modifications at the C-2 and C-3 positions of the benzofuranone core are critical for modulating biological activity. Ester or heterocyclic ring substitutions at the C-2 position have been found to be important for cytotoxic activity.[11]

  • Hybrid Molecules: The hybridization of the benzofuranone scaffold with other pharmacophores, such as piperazine or triazole, has led to the development of potent kinase inhibitors and anticancer agents.[15][20]

ADME/Tox Considerations in Drug Development

For any promising therapeutic candidate, a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is essential. While in-depth ADME/Tox data for many this compound derivatives is still emerging, preliminary studies and in silico predictions provide valuable insights.

  • Selectivity: A key aspect of the therapeutic potential of these compounds is their selectivity for cancer cells over normal cells, which has been observed for some derivatives.[11]

  • In Vitro and In Vivo Toxicity: Acute and subacute toxicity studies are necessary to determine the safety profile of lead compounds.[21][22]

  • Pharmacokinetics: Understanding the pharmacokinetic properties, such as bioavailability and half-life, is crucial for determining the appropriate dosing regimen.[23] In silico tools can be used for the early prediction of ADME/Tox properties to guide lead optimization.[24][25]

Future Perspectives and Conclusion

The this compound scaffold and its analogues represent a rich and versatile source of novel therapeutic agents. The diverse biological activities, coupled with the amenability of the core structure to chemical modification, make this an exciting area for future research and development. Continued exploration of novel synthetic methodologies, in-depth investigation of mechanisms of action, and a focus on optimizing ADME/Tox properties will be crucial in translating the therapeutic promise of these compounds into clinical reality. The insights and protocols provided in this guide aim to facilitate and accelerate these endeavors.

References

Methodological & Application

Palladium-Catalyzed Pathways to Benzofuranone Derivatives: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuranone Core

The benzofuran-2(3H)-one scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules. These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Consequently, the development of efficient and selective synthetic methodologies to access this important structural core is of paramount interest to researchers in medicinal chemistry and drug development. Palladium catalysis has emerged as a powerful and versatile tool for the construction of benzofuranone derivatives, offering mild reaction conditions, excellent functional group tolerance, and the potential for asymmetric synthesis, enabling the creation of chiral molecules with high enantiopurity.

This technical guide provides in-depth application notes and detailed protocols for two cutting-edge, palladium-catalyzed methods for the synthesis of benzofuranone derivatives:

  • Enantioselective Intramolecular C-H Activation/C-O Bond Formation: A powerful strategy for the synthesis of chiral benzofuranones from readily available phenylacetic acids.

  • Intramolecular Alkoxycarbonylation of Alkenylphenols: A practical approach that utilizes a carbon monoxide surrogate for the safe and efficient synthesis of 3-substituted benzofuran-2(3H)-ones.

These protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Method 1: Enantioselective Synthesis of Chiral Benzofuranones via Pd(II)-Catalyzed C-H Activation/C-O Bond Formation

This method provides an elegant and highly enantioselective route to chiral benzofuranones through a palladium-catalyzed intramolecular C-H activation and subsequent C-O bond formation. The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, and the use of chiral mono-N-protected amino acid (MPAA) ligands is crucial for achieving high levels of stereocontrol.[1][2][3][4]

Scientific Rationale and Mechanistic Insights

The catalytic cycle is initiated by the coordination of the phenylacetic acid substrate to the Pd(II) catalyst. The carboxylate group of the substrate acts as a directing group, facilitating the ortho-C-H activation via a concerted metalation-deprotonation (CMD) pathway to form a six-membered palladacycle intermediate.[1][2] The chiral MPAA ligand, which also coordinates to the palladium center, creates a chiral environment that dictates the facial selectivity of the C-H activation, leading to the enantioenriched palladacycle.[5][6]

Subsequent oxidation of the Pd(II) center to a high-valent Pd(IV) species by an external oxidant, such as PhI(OAc)₂, is a key step.[1][3] This oxidation promotes the reductive elimination of the C-O bond, forming the desired benzofuranone product and regenerating a Pd(II) species, which can re-enter the catalytic cycle. The N-acyl group of the amino acid ligand is thought to act as an internal base during the CMD step, further enhancing the reaction efficiency.[6]

Mandatory Visualization: Catalytic Cycle

G A Pd(II) Precursor (e.g., Pd(OAc)₂) B Active Pd(II) Catalyst [L*Pd(OAc)₂] A->B Ligand Exchange (Chiral MPAA Ligand, L*) C Substrate Complex B->C Coordination (Phenylacetic Acid) D Six-Membered Palladacycle (Enantioenriched) C->D C-H Activation (CMD) -AcOH E Pd(IV) Intermediate D->E Oxidation (e.g., PhI(OAc)₂) F Benzofuranone Product E->F C-O Reductive Elimination G Regenerated Pd(II) E->G - Product G->B Re-coordination

Caption: Proposed Pd(II)/Pd(IV) catalytic cycle for C-H activation/lactonization.

Quantitative Data Summary

The following table summarizes representative yields and enantioselectivities for the synthesis of various chiral benzofuranones using this method.[1][3]

EntrySubstrate (Diaryl-acetic acid)Chiral LigandYield (%)ee (%)
12,2-Diphenylacetic acidBoc-Ile-OH7096
22,2-Bis(4-methylphenyl)acetic acidBoc-Val-OH8695
32,2-Bis(4-methoxyphenyl)acetic acidBoc-Ile-OH7896
42,2-Bis(4-fluorophenyl)acetic acidBoc-Val-OH7591
52,2-Bis(3,5-dimethylphenyl)acetic acidBoc-Val-OH8894
62-(Naphthalen-2-yl)-2-phenylacetic acidBoc-Ile-OH7288
72-(Thiophen-2-yl)-2-phenylacetic acidBoc-Val-OH6585
Experimental Protocol

General Procedure for Enantioselective C-H Activation/Lactonization:

  • To a screw-capped vial, add the 2,2-diaryl-acetic acid (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and the chiral MPAA ligand (e.g., Boc-Val-OH, 0.06 mmol, 30 mol%).

  • Add PhI(OAc)₂ (0.3 mmol, 1.5 equiv) as the oxidant.

  • Add a solvent mixture of trifluoroacetic acid (TFA, 0.1 mL) and 1,2-dichloroethane (DCE, 1.0 mL).

  • Seal the vial and place it in a preheated heating block at 80 °C.

  • The reaction is stirred for 24-48 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by preparative thin-layer chromatography (PTLC) or column chromatography on silica gel to yield the chiral benzofuranone.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Method 2: Synthesis of Benzofuranones via Palladium-Catalyzed Intramolecular Alkoxycarbonylation of Alkenylphenols

This protocol describes a highly efficient synthesis of 3-substituted-benzofuran-2(3H)-ones from readily accessible alkenylphenols. A key feature of this method is the use of N-formylsaccharin as a safe and convenient in situ source of carbon monoxide, thereby avoiding the handling of highly toxic CO gas.[7][8][9][10] The reaction proceeds under mild conditions, making it suitable for substrates that are prone to polymerization at elevated temperatures.[7][9]

Scientific Rationale and Mechanistic Insights

The reaction is initiated by the oxidative addition of a Pd(0) species to the acidic O-H bond of the alkenylphenol, forming a palladium-hydride intermediate. This is followed by migratory insertion of the tethered alkene into the Pd-H bond, which can proceed in a Markovnikov or anti-Markovnikov fashion depending on the substrate and ligands, to form a palladium-alkyl species. Carbon monoxide, generated in situ from the decarbonylation of N-formylsaccharin, then inserts into the palladium-carbon bond to form a palladium-acyl intermediate.[11] The final step is a reductive elimination of the acyl-palladium species, which forms the lactone ring of the benzofuranone product and regenerates the active Pd(0) catalyst. The choice of a bidentate phosphine ligand is critical for promoting the desired catalytic transformations and preventing side reactions.

Mandatory Visualization: Experimental Workflow

G start Start: Alkenylphenol reagents Add: - Pd(0) precatalyst - Bidentate phosphine ligand - N-Formylsaccharin (CO source) - Co-catalyst (e.g., DPPA) - Solvent (e.g., Et₂O) start->reagents Step 1 reaction Reaction at Room Temperature (24-48 h) reagents->reaction Step 2 workup Work-up: - Removal of solvent reaction->workup Step 3 purification Purification: - Column Chromatography workup->purification Step 4 product Final Product: 3-Substituted-benzofuran-2(3H)-one purification->product Step 5

Caption: Experimental workflow for the intramolecular alkoxycarbonylation.

Quantitative Data Summary

The following table presents the yields for the synthesis of various 3-substituted-benzofuran-2(3H)-ones using the palladium-catalyzed intramolecular alkoxycarbonylation with N-formylsaccharin.[8]

EntrySubstrate (Alkenylphenol)ProductYield (%)
12-Vinylphenol3-Methyl-benzofuran-2(3H)-one85
22-(Prop-1-en-2-yl)phenol3,3-Dimethyl-benzofuran-2(3H)-one92
34-Methoxy-2-vinylphenol5-Methoxy-3-methyl-benzofuran-2(3H)-one78
44-Chloro-2-vinylphenol5-Chloro-3-methyl-benzofuran-2(3H)-one81
52-(But-1-en-2-yl)phenol3-Ethyl-3-methyl-benzofuran-2(3H)-one88
62-(1-Phenylvinyl)phenol3-Methyl-3-phenyl-benzofuran-2(3H)-one75
Experimental Protocol

General Procedure for Intramolecular Alkoxycarbonylation:

  • In a glovebox, to an oven-dried vial, add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a bidentate phosphine ligand (e.g., Xantphos, 8 mol%), and diphenylphosphoric acid (DPPA) as a co-catalyst (15 mol%).

  • Add the alkenylphenol substrate (1.0 mmol, 1.0 equiv) and N-formylsaccharin (1.2 mmol, 1.2 equiv).

  • Add anhydrous diethyl ether (Et₂O, 1.0 M solution).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 35 °C, if necessary) for 48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-benzofuran-2(3H)-one.

References

Application Note: High-Purity Isolation of 3-methyl-2-benzofuran-1(3H)-one via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-methyl-2-benzofuran-1(3H)-one, a key intermediate in pharmaceutical synthesis and a known impurity in the anti-cerebral-ischemia drug Butylphthalide.[1] The methodology centers on normal-phase column chromatography using silica gel as the stationary phase. We detail the rationale behind solvent system selection, provide a step-by-step guide from initial Thin-Layer Chromatography (TLC) analysis to final fraction pooling, and offer expert insights into troubleshooting common purification challenges. This guide is intended for researchers, chemists, and drug development professionals requiring high-purity this compound for their research and development activities.

Introduction to this compound and the Purification Imperative

This compound, also known as 3-methylphthalide, is a bicyclic lactone with the molecular formula C₉H₈O₂.[1][2][3] It presents as a colorless to pale-yellow crystalline solid with a melting point in the range of 47-52°C.[4] The molecule possesses a stereocenter at the C3 position, typically existing as a racemic mixture in synthetic preparations.[4] Its structure, featuring a fused benzene and furanone ring, imparts a moderate polarity, making it amenable to purification by silica gel chromatography.[4]

The compound serves as a valuable building block in medicinal chemistry and is investigated for its own biological activities.[1][4] However, its presence as a process-related impurity in active pharmaceutical ingredients (APIs) like Butylphthalide necessitates robust and reproducible purification methods to ensure the safety and efficacy of the final drug product.[1] Column chromatography is a powerful and scalable technique for achieving the high purity required for pharmaceutical applications.[5]

The Principle of Separation: Normal-Phase Chromatography

The purification strategy detailed herein employs normal-phase column chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[5]

  • Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent, is the stationary phase of choice. Its surface is rich in acidic silanol groups (Si-OH) that interact with polar functional groups of the analyte.

  • Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of a hydrocarbon (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate), acts as the mobile phase.

  • Mechanism of Separation: The crude sample is loaded onto the top of the silica gel column. As the mobile phase flows through the column, a continuous partitioning process occurs.[5] Compounds with higher polarity will have a stronger affinity for the polar silica gel and will adsorb more strongly, thus moving down the column more slowly. Less polar compounds will spend more time in the mobile phase and elute from the column faster.[5] By carefully selecting the mobile phase composition, a clean separation between this compound and its less polar or more polar impurities can be achieved.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the separation feasibility and the ideal mobile phase composition.[6] The goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rƒ) value between 0.25 and 0.35. This Rƒ range typically ensures good resolution and a practical elution time during the column chromatography stage.

Protocol 1: TLC Method Development
  • Prepare TLC Plates: Use commercially available silica gel 60 F₂₅₄ plates.

  • Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity. A good starting point for benzofuran derivatives is a mixture of hexane and ethyl acetate.[7][8]

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate stain).

  • Calculate Rƒ Values: Measure the distance traveled by the spot and the solvent front. Calculate the Rƒ value using the formula: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Optimize the Solvent System: Adjust the ratio of the solvents until the Rƒ value of the target compound is in the desired range (0.25-0.35) and there is clear separation from impurities.

High-Purity Isolation: Column Chromatography Protocol

This protocol outlines the purification of this compound using flash column chromatography, a technique that uses moderate pressure to accelerate the separation.

Experimental Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel (Flash Grade, 40-63 µm, 60 Å)Standard for flash chromatography, providing a good balance between resolution and flow rate.[9]
Mobile Phase Hexane:Ethyl Acetate (Optimized from TLC)A common, effective, and relatively non-toxic solvent system for compounds of moderate polarity.[10]
Column Dimensions Dependent on sample size (e.g., 24g silica for ~1g crude)A silica-to-sample mass ratio of 20-50:1 is typical for good separation.[5]
Sample Loading Dry Loading or Wet LoadingDry loading is preferred for samples with poor solubility in the mobile phase.[4]

Workflow Diagram

Caption: Workflow for the purification of this compound.

Protocol 2: Step-by-Step Column Chromatography
  • Column Preparation (Slurry Packing):

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • In a beaker, prepare a slurry of the silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge any air bubbles.

    • Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just above the sand layer. Crucially, do not let the column run dry at any stage.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or vials. The size of the fractions will depend on the column size and separation.

    • If the separation of impurities is challenging, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate.

  • Monitoring and Pooling:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the fractions that show a single spot corresponding to the Rƒ of the pure this compound.

    • Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified compound.

Expertise & Experience: Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No separation of compounds Incorrect solvent system (too polar or not polar enough).Re-optimize the solvent system using TLC. Ensure the Rƒ is in the 0.25-0.35 range.
Cracked or channeled column bed Improper packing of the silica gel slurry.Ensure the slurry is homogeneous and allow it to settle evenly. Avoid letting the column run dry.
Compound won't elute Solvent system is not polar enough; compound may be highly polar.Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a more polar solvent system like methanol/dichloromethane may be necessary.[10]
Compound elutes too quickly Solvent system is too polar.Decrease the polarity of the mobile phase by reducing the percentage of the more polar component (e.g., ethyl acetate).
Band tailing Sample overload; secondary interactions with silica.Reduce the amount of sample loaded onto the column. If the compound is basic, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the purification of this compound using silica gel column chromatography. By leveraging systematic TLC analysis for mobile phase optimization and adhering to proper column packing and elution techniques, researchers can consistently obtain this valuable compound with high purity, suitable for demanding applications in pharmaceutical research and development.

References

Unveiling the Molecular Architecture: A Detailed Guide to the ¹H and ¹³C NMR Characterization of 3-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-methyl-2-benzofuran-1(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structural elucidation of this compound using modern NMR techniques.

Introduction: The Significance of this compound

This compound, also known as 3-methylphthalide, belongs to the isobenzofuranone class of compounds.[1] This structural motif is present in a variety of natural products and synthetic molecules with diverse biological activities, making it a valuable building block in the synthesis of new therapeutic agents. Accurate and unambiguous structural characterization is paramount in drug discovery and development to ensure the identity and purity of synthesized compounds. NMR spectroscopy stands as an unparalleled tool for providing detailed atomic-level structural information.[2]

This application note will delve into the specific details of the ¹H and ¹³C NMR spectra of this compound, offering a step-by-step protocol for data acquisition and a thorough interpretation of the spectral features.

Experimental Protocols: A Self-Validating Approach to NMR Data Acquisition

The acquisition of high-quality NMR data is the foundation of accurate structural elucidation. The following protocols are designed to be a self-validating system, ensuring reproducibility and reliability.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>98%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-defined residual solvent peak.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

NMR Instrument and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Acquisition Time: Approximately 3-4 seconds.

  • Relaxation Delay: 2-5 seconds to allow for full relaxation of the protons.

  • Spectral Width: A spectral width of 12-16 ppm is sufficient to cover the expected chemical shift range.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

  • Number of Scans: 1024 to 2048 scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A spectral width of 200-240 ppm is appropriate for most organic molecules.

Data Presentation and Interpretation

The following sections present the ¹H and ¹³C NMR spectral data for this compound and provide a detailed interpretation of the observed signals.

Molecular Structure and Numbering

For clarity in the spectral assignments, the atoms of this compound are numbered as follows:

Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the aromatic and aliphatic protons.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.86d7.61HH-4
7.66td7.5, 1.11HH-6
7.50t7.51HH-5
7.37d7.61HH-7
5.66q6.81HH-3
1.68d6.83HH-8 (CH₃)
¹H NMR Spectrum Interpretation
  • Aromatic Region (δ 7.0-8.0 ppm): The four protons on the benzene ring appear in the downfield region, characteristic of aromatic protons.

    • The signal at δ 7.86 (d, 1H) is assigned to H-4 . Its downfield shift is attributed to the deshielding effect of the adjacent carbonyl group (C-1). It appears as a doublet due to coupling with H-5.

    • The signal at δ 7.66 (td, 1H) is assigned to H-6 . It appears as a triplet of doublets due to coupling with H-5 and H-7.

    • The signal at δ 7.50 (t, 1H) corresponds to H-5 . It appears as a triplet due to coupling with its two neighbors, H-4 and H-6.

    • The signal at δ 7.37 (d, 1H) is assigned to H-7 . It appears as a doublet due to coupling with H-6.

  • Aliphatic Region (δ 1.0-6.0 ppm):

    • The signal at δ 5.66 (q, 1H) is assigned to the methine proton H-3 . This proton is deshielded due to its attachment to a carbon adjacent to an oxygen atom and the aromatic ring. It appears as a quartet due to coupling with the three protons of the methyl group (H-8).

    • The signal at δ 1.68 (d, 3H) corresponds to the methyl protons H-8 . It appears as a doublet due to coupling with the methine proton (H-3).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are presented below, based on typical values for similar structures.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~170C-1 (C=O)
~149C-7a
~134C-6
~129C-4
~126C-3a
~125C-5
~122C-7
~78C-3
~20C-8 (CH₃)
¹³C NMR Spectrum Interpretation
  • Carbonyl Carbon: The signal for the carbonyl carbon (C-1) is expected to be the most downfield, around δ 170 ppm , due to the strong deshielding effect of the double-bonded oxygen.

  • Aromatic Carbons: The six aromatic carbons are expected to resonate in the range of δ 120-150 ppm . The quaternary carbons C-3a and C-7a will have distinct chemical shifts. C-7a , being attached to the oxygen of the furanone ring, will be more deshielded. The protonated aromatic carbons C-4, C-5, C-6, and C-7 will have chemical shifts influenced by their position relative to the fused ring and the carbonyl group.

  • Aliphatic Carbons:

    • The methine carbon (C-3) , attached to the oxygen atom, is significantly deshielded and is expected to appear around δ 78 ppm .

    • The methyl carbon (C-8) will be the most upfield signal, appearing around δ 20 ppm .

Logical Workflow for Structural Elucidation

The process of elucidating the structure of this compound from its NMR spectra follows a logical progression.

G cluster_1d 1D NMR Analysis cluster_interpretation Spectral Interpretation cluster_structure Structure Confirmation H1_NMR ¹H NMR Spectrum Aromatic_Protons Aromatic Proton Signals (δ 7.0-8.0 ppm) H1_NMR->Aromatic_Protons Aliphatic_Protons Aliphatic Proton Signals (δ 1.0-6.0 ppm) H1_NMR->Aliphatic_Protons Integration Integration (Proton Count) H1_NMR->Integration Multiplicity Multiplicity (Neighboring Protons) H1_NMR->Multiplicity C13_NMR ¹³C NMR Spectrum Carbonyl_C Carbonyl Carbon (δ ~170 ppm) C13_NMR->Carbonyl_C Aromatic_C Aromatic Carbons (δ 120-150 ppm) C13_NMR->Aromatic_C Aliphatic_C Aliphatic Carbons (δ 20-80 ppm) C13_NMR->Aliphatic_C H_Assignments Proton Assignments Aromatic_Protons->H_Assignments Aliphatic_Protons->H_Assignments Integration->H_Assignments Multiplicity->H_Assignments C_Assignments Carbon Assignments Carbonyl_C->C_Assignments Aromatic_C->C_Assignments Aliphatic_C->C_Assignments Final_Structure Final Structure of This compound H_Assignments->Final_Structure C_Assignments->Final_Structure

Logical workflow for the NMR-based structural elucidation.

Conclusion

This application note has provided a detailed protocol and in-depth analysis for the ¹H and ¹³C NMR characterization of this compound. By following the outlined experimental procedures and understanding the principles of spectral interpretation, researchers can confidently verify the structure of this important heterocyclic compound. The presented data and assignments serve as a valuable reference for scientists and professionals involved in the synthesis and development of novel benzofuranone-based molecules.

References

Application Notes and Protocols: In Vitro Antimicrobial Assays for Benzofuranone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Benzofuranones in Antimicrobial Drug Discovery

Benzofuranone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2][3] As the global challenge of antimicrobial resistance intensifies, the exploration of novel chemical entities like benzofuranones is critical.[4][5] These compounds, found in both natural products and synthetic libraries, offer a promising avenue for the development of new therapeutics to combat drug-resistant pathogens.[3][5][6] This guide provides detailed protocols for essential in vitro assays to rigorously evaluate the antimicrobial potential of novel benzofuranone derivatives.

Navigating the Challenges of Natural and Synthetic Compound Testing

It is important to recognize that testing natural product derivatives or novel synthetic compounds like benzofuranones presents unique challenges compared to conventional antibiotics.[4][7] Factors such as lipophilicity, solubility, and potential for non-specific interactions can influence assay outcomes.[4] Therefore, adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount to ensure data accuracy and reproducibility.[8][9][10][11][12][13]

Foundational Assays for Antimicrobial Susceptibility Testing

The initial assessment of a compound's antimicrobial activity typically involves determining its ability to inhibit microbial growth. The following assays are considered the gold standard for this purpose.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][14][15] This method is highly regarded for its reproducibility and is considered a gold standard for susceptibility testing.[9][12]

Protocol: Broth Microdilution

Materials:

  • 96-well sterile microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for most bacteria[7][16]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity[10][17]

  • Benzofuranone derivative stock solution (typically in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)[18]

  • Negative control (broth and DMSO without compound)

  • Resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the benzofuranone derivative in CAMHB directly in the 96-well plate.[15] The final volume in each well should be 50 µL. Ensure the final DMSO concentration is sub-inhibitory (typically ≤1%).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions, positive control, and growth control. The final volume in each well will be 100 µL.

  • Controls:

    • Growth Control: 50 µL CAMHB + 50 µL inoculum.

    • Sterility Control: 100 µL CAMHB.

    • Positive Control: Serial dilutions of a standard antibiotic.

    • Solvent Control: 50 µL CAMHB with the highest concentration of DMSO used + 50 µL inoculum.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[10][17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][15] This can be assessed visually or by measuring absorbance with a plate reader. The addition of a viability dye like resazurin can aid in endpoint determination.

Agar Disk Diffusion (Kirby-Bauer) and Agar Well Diffusion Assays

These qualitative or semi-quantitative methods are widely used for preliminary screening of antimicrobial activity.[20][21][22] They are based on the principle of an antimicrobial agent diffusing from a source (a disk or a well) through the agar, creating a concentration gradient.[10][20][23]

Protocol: Agar Disk Diffusion

Materials:

  • Mueller-Hinton Agar (MHA) plates[8][22]

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Benzofuranone derivative solution of known concentration

  • Sterile swabs, forceps

  • Positive control antibiotic disks

Procedure:

  • Inoculum Application: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[22]

  • Disk Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of the benzofuranone derivative solution onto a sterile filter paper disk. Allow the solvent to evaporate. Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.[20][22] Gently press the disk to ensure complete contact with the agar.[20]

  • Controls: Place a positive control antibiotic disk and a disk impregnated with the solvent alone on the same plate.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[10]

  • Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[8][21] A larger zone diameter generally indicates greater antimicrobial activity.

Protocol: Agar Well Diffusion

This method is similar to disk diffusion but is often preferred for testing plant extracts or compounds that are not readily absorbed by paper disks.[4]

Procedure:

  • Plate Preparation: After inoculating the MHA plate as described above, use a sterile cork borer to create wells (e.g., 6 mm diameter) in the agar.

  • Compound Application: Pipette a known volume (e.g., 50-100 µL) of the benzofuranone derivative solution into each well.

  • Incubation and Interpretation: Follow the same incubation and interpretation steps as for the disk diffusion method.

Advanced Assays for Characterizing Antimicrobial Action

Once the initial inhibitory activity is established, further assays are necessary to understand the nature and dynamics of the antimicrobial effect.

Time-Kill Kinetics Assay

This assay provides insight into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and whether its effect is concentration-dependent or time-dependent.[19][24][25]

Protocol: Time-Kill Kinetics

Materials:

  • CAMHB

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Benzofuranone derivative at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)[24][26]

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Procedure:

  • Setup: In sterile tubes or flasks, prepare the test compound at the desired concentrations in CAMHB. Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[26]

  • Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.[19][26]

  • Viable Cell Counting: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.[19] Plate a specific volume of the appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colony-forming units (CFU) and calculate the CFU/mL for each time point.[19]

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[25]

Anti-Biofilm Assays

Bacterial biofilms are a significant challenge in clinical settings due to their high resistance to conventional antibiotics.[27] Evaluating the ability of benzofuranone derivatives to inhibit biofilm formation or eradicate established biofilms is a crucial step in their development.

Protocol: Biofilm Inhibition and Eradication using Crystal Violet

This simple and widely used method quantifies the total biofilm biomass.[27][28]

Materials:

  • 96-well flat-bottom sterile microtiter plates (polystyrene)[29]

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Bacterial inoculum

  • Benzofuranone derivative

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol for solubilization

Procedure for Biofilm Inhibition:

  • Prepare serial dilutions of the benzofuranone derivative in the wells of a microtiter plate.

  • Add the standardized bacterial inoculum to each well.

  • Incubate the plate for 24-48 hours without agitation to allow for biofilm formation.

  • Gently wash the wells with PBS to remove planktonic (free-floating) cells.

  • Stain the adherent biofilms by adding 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.[28][29]

  • Wash away the excess stain with water and allow the plate to air dry.[28]

  • Solubilize the bound crystal violet by adding 30% acetic acid or ethanol.

  • Measure the absorbance at 570-595 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.[28]

Procedure for Biofilm Eradication:

  • First, establish biofilms by incubating the bacteria in the microtiter plate for 24-48 hours without the compound.

  • After washing away the planktonic cells, add the benzofuranone derivative at various concentrations to the wells containing the established biofilms.

  • Incubate for another 24 hours.

  • Proceed with the crystal violet staining and quantification steps as described above to assess the eradication of the pre-formed biofilm.

Data Presentation and Interpretation

Summary of Key Antimicrobial Parameters
AssayParameterDescription
Broth Microdilution MIC (Minimum Inhibitory Concentration)The lowest concentration of the compound that inhibits visible microbial growth.[8][15]
Agar Diffusion Zone of InhibitionThe diameter of the clear zone around the disk/well where microbial growth is inhibited.[8][21]
Time-Kill Kinetics Log10 CFU/mL ReductionThe change in viable bacterial count over time. A ≥3-log10 reduction indicates bactericidal activity.[25]
Anti-Biofilm Assay % Biofilm Inhibition/EradicationThe percentage reduction in biofilm biomass compared to an untreated control.

Experimental Workflow and Decision Making

The selection and sequence of assays are critical for an efficient evaluation of benzofuranone derivatives. The following diagram illustrates a logical workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Advanced Studies Start Synthesized Benzofuranone Derivatives Screening Agar Diffusion / Broth Microdilution (MIC) Start->Screening Decision1 Active? Screening->Decision1 TimeKill Time-Kill Kinetics Assay Decision1->TimeKill Yes Inactive Inactive / Requires Modification Decision1->Inactive No AntiBiofilm Anti-Biofilm Assays TimeKill->AntiBiofilm Mechanism Mechanism of Action Studies AntiBiofilm->Mechanism Toxicity In Vitro Toxicity Assays Mechanism->Toxicity

Caption: A workflow for the in vitro evaluation of benzofuranone derivatives.

References

Application Notes & Protocols: Developing Novel Therapeutic Agents from Benzofuranone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuranone Core as a Privileged Scaffold in Drug Discovery

The benzofuranone moiety, a heterocyclic compound featuring fused benzene and furanone rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby exhibiting a wide array of pharmacological activities.[3][4][5][6] Naturally occurring and synthetic benzofuranone derivatives have demonstrated a remarkable spectrum of therapeutic potential, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[5][6][7]

The versatility of the benzofuranone core allows for extensive structural modifications, enabling medicinal chemists to fine-tune its physicochemical properties and biological activity.[2][8] This guide provides an in-depth exploration of the key stages in the preclinical development of novel therapeutic agents from this scaffold, from rational design and synthesis to high-throughput screening and mechanism of action studies. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique potential of benzofuranone-based compounds.

Section 1: Rational Design and Synthesis of Benzofuranone Libraries

The foundation of a successful drug discovery campaign lies in the rational design and efficient synthesis of a diverse chemical library. For benzofuranone scaffolds, this process is heavily guided by Structure-Activity Relationship (SAR) studies, which seek to correlate specific structural features with biological activity.

The Centrality of Structure-Activity Relationship (SAR) Studies

SAR provides the causal link between a molecule's structure and its biological function. For benzofuranone derivatives, SAR studies have elucidated critical patterns for enhancing potency and selectivity.[2][8]

  • Substitution Patterns: The nature and position of substituents on the benzofuranone core are paramount. For example, in the context of anticancer activity, substitutions at the C-2, C-3, and C-6 positions have been shown to significantly impact cytotoxicity and specificity against various cancer cell lines.[3][8] The introduction of different aryl or heterocyclic groups can modulate interactions with target proteins, improve solubility, and alter metabolic stability.[8][9]

  • Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved efficacy or reduced toxicity. For instance, modifying linker moieties or terminal groups on a side chain can optimize target engagement.

  • Scaffold Hopping: In some cases, the benzofuranone core itself can be used as a replacement for another scaffold to develop novel inhibitors for known targets, such as Lysine-specific demethylase 1 (LSD1), a promising target in oncology.[10]

The logical workflow for SAR-driven drug design is an iterative cycle of design, synthesis, and testing.

SAR_Workflow cluster_0 Design Phase cluster_1 Synthesis & Testing Phase cluster_2 Analysis Phase A Identify Lead Benzofuranone Scaffold B In Silico Modeling (Docking, Pharmacophore) A->B Guide Design C Design Analogs with Systematic Modifications B->C Propose Structures D Chemical Synthesis of Analog Library C->D Synthesize E Biological Screening (In Vitro Assays) D->E Test Activity F Analyze Data & Establish SAR Trends E->F Generate Data G Identify Most Potent/Selective Compounds F->G Interpret Results G->C Iterate Design (Lead Optimization)

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Protocol: General Synthesis of 2-Aryl-6-hydroxybenzofuran-3(2H)-one Derivatives

This protocol describes a common and versatile method for synthesizing benzofuranone derivatives, which are precursors to many biologically active compounds.[11] The rationale for this multi-step synthesis is to build the core scaffold first and then introduce diversity through an aldol condensation, allowing for the creation of a library of analogs for screening.

Materials:

  • Resorcinol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Substituted aromatic aldehydes

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Ethyl 2-(3-hydroxyphenoxy)acetate (Intermediate 1):

    • Rationale: This step forms the ether linkage that is a key precursor to the furanone ring. Resorcinol provides the phenolic backbone.

    • To a solution of resorcinol (1 eq.) in anhydrous acetone, add anhydrous K₂CO₃ (2.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl chloroacetate (1.1 eq.) dropwise and reflux the mixture for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, filter the mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography (EtOAc/Hexane gradient) to yield Intermediate 1.

  • Intramolecular Cyclization to form 6-hydroxybenzofuran-3(2H)-one (Intermediate 2):

    • Rationale: A base-catalyzed intramolecular cyclization (Dieckmann condensation or similar) closes the furanone ring, forming the core scaffold.

    • Intermediate 1 is treated with a strong base such as sodium ethoxide in ethanol.

    • The reaction is typically stirred at room temperature or gently heated until cyclization is complete (monitored by TLC).

    • The reaction is quenched with a dilute acid (e.g., HCl) and the product is extracted with an organic solvent like EtOAc.

    • The organic layer is dried, concentrated, and purified to yield the core benzofuranone scaffold.

  • Synthesis of 2-Aryl/heteroarylidene-6-hydroxybenzofuran-3(2H)-one Analogs (Final Products):

    • Rationale: This Knoevenagel or aldol-type condensation introduces chemical diversity. The active methylene group at the C-2 position of the benzofuranone reacts with various aldehydes to generate a library of final compounds for biological testing.

    • Dissolve 6-hydroxybenzofuran-3(2H)-one (1 eq.) and a selected substituted aromatic aldehyde (1 eq.) in ethanol.

    • Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Self-Validation: The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and FT-IR.[11][12] Purity should be >95% as determined by HPLC before biological screening.

Section 2: High-Throughput Screening (HTS) for Hit Identification

Once a diverse library of benzofuranone derivatives is synthesized, the next step is to screen them for biological activity. High-Throughput Screening (HTS) enables the rapid evaluation of thousands of compounds to identify "hits"—compounds that exhibit a desired biological effect.[13][14]

Designing an HTS Campaign

A successful HTS campaign requires a robust, reliable, and scalable assay.[15] For anticancer drug discovery, a primary screen often involves assessing cytotoxicity against one or more cancer cell lines.[16] The Sulforhodamine B (SRB) assay is a widely used method for this purpose due to its sensitivity, simplicity, and reliance on protein staining, which is less prone to interference from colored or fluorescent compounds compared to metabolic assays.[17]

HTS_Workflow A Compound Library (Benzofuranone Analogs) in 384-well plates C Compound Addition (Acoustic Dispensing) A->C B Cell Seeding (e.g., HCT-116 cells) in 384-well plates B->C D Incubation (48-72 hours) C->D E Cell Fixation (Trichloroacetic Acid) D->E F SRB Staining (Protein Content) E->F G Washing & Solubilization (Tris Base) F->G H Absorbance Reading (Microplate Reader) G->H I Data Analysis (Dose-Response Curves, IC50) H->I J Hit Identification (Potency & Selectivity) I->J

Caption: General workflow for a cell-based High-Throughput Screening (HTS) assay.

Protocol: SRB Cytotoxicity Assay for Primary Hit Screening

Rationale: This protocol is designed to quantify the cytotoxic or cytostatic effects of the synthesized benzofuranone compounds on a human cancer cell line (e.g., HCT-116 for colorectal cancer).[18] The SRB dye binds stoichiometrically to cellular proteins, providing a reliable measure of cell mass, which is an indicator of cell viability.[17]

Materials:

  • Human cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • 384-well flat-bottom microplates

  • Benzofuranone compound library (10 mM stocks in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Dilute the cell suspension to the optimal seeding density (determined empirically, e.g., 2,000 cells/well).

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Perform serial dilutions of the benzofuranone stock solutions to create a range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Add a small volume (e.g., 50 nL) of the diluted compounds, positive control (Doxorubicin), and vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation:

    • Gently add 25 µL of cold 50% TCA to each well (final concentration 10%).

    • Incubate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plate on an orbital shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.[17]

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). Hits are typically defined as compounds with IC₅₀ values below a certain threshold (e.g., <10 µM).

Section 3: Secondary Assays and Mechanism of Action (MoA) Elucidation

Hits identified from primary screening require further validation and characterization. Secondary assays are designed to confirm the activity, determine selectivity, and elucidate the compound's Mechanism of Action (MoA). Many benzofuranone derivatives have been found to exert their anticancer effects by inhibiting key cellular enzymes, such as Cyclin-Dependent Kinases (CDKs).[4][18]

Target Validation: CDK2 Inhibition

CDK2 is a critical regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[18] A biochemical assay can directly measure the ability of a benzofuranone "hit" to inhibit the enzymatic activity of CDK2.

MoA_Pathway cluster_0 Cell Cycle Regulation CyclinE Cyclin E Complex Cyclin E / CDK2 Active Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylates (pRb) G1_S G1-S Phase Transition E2F E2F Rb->E2F Releases E2F->G1_S Promotes Inhibitor Benzofuranone Inhibitor Inhibitor->Complex Inhibits Arrest G1/S Arrest Apoptosis

Caption: Inhibition of the CDK2 pathway leading to cell cycle arrest.

Protocol: In Vitro CDK2/Cyclin A Kinase Inhibition Assay (FRET-based)

Rationale: This protocol describes a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the inhibitory activity of compounds against the CDK2/Cyclin A complex. This assay format is highly amenable to automation and provides a direct measure of target engagement.[18] The principle involves the kinase phosphorylating a biotinylated peptide substrate. A europium-labeled anti-phospho-serine antibody and a streptavidin-allophycocyanin (APC) conjugate are then added. If the peptide is phosphorylated, the antibody and streptavidin-APC bind, bringing the europium donor and APC acceptor into proximity, generating a FRET signal.

Materials:

  • Recombinant active CDK2/Cyclin A enzyme

  • Biotinylated peptide substrate (e.g., Biotin-ARRP(pS)LPTR)

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-serine antibody

  • Streptavidin-APC

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Staurosporine (pan-kinase inhibitor, positive control)

  • Low-volume 384-well black assay plates

Procedure:

  • Compound Plating:

    • Dispense 50 nL of benzofuranone compounds (from a dose-response dilution series) and controls into the assay plate.

  • Enzyme/Substrate Addition:

    • Prepare a master mix of CDK2/Cyclin A and the biotinylated peptide substrate in kinase assay buffer.

    • Dispense 5 µL of this mix into each well.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in kinase assay buffer at a concentration close to the Kₘ for the enzyme.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection mix containing the europium-labeled antibody and streptavidin-APC in a suitable buffer.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the ratio against compound concentration and fit to a dose-response curve to determine the IC₅₀ value for CDK2 inhibition.

Section 4: Lead Optimization and Data Interpretation

The data from primary and secondary screens fuel the lead optimization phase. This iterative process uses the SAR established in earlier steps to design and synthesize new analogs with improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Interpreting SAR Data

Summarizing data in a structured table is crucial for identifying trends. Consider the hypothetical data below for a series of analogs based on a 2-benzylidene-6-hydroxybenzofuran-3(2H)-one scaffold.

Compound IDR¹ (para-substitution on benzylidene ring)HCT-116 Cytotoxicity IC₅₀ (µM)[18]CDK2 Inhibition IC₅₀ (µM)
BZ-01 -H12.58.2
BZ-02 -F8.14.5
BZ-03 -Cl5.32.1
BZ-04 -OCH₃25.815.0
BZ-05 -NO₂2.10.9
BZ-06 -N(CH₃)₂> 5045.3

Analysis and Causality:

  • Electron-Withdrawing Groups (EWGs): There is a clear trend showing that EWGs at the para-position of the benzylidene ring enhance both cellular cytotoxicity and target enzyme inhibition. The nitro group (-NO₂) in BZ-05 results in the most potent compound. This suggests that the electronic properties of this ring are critical for binding to the target, possibly through interactions with the enzyme's active site.

  • Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) significantly reduce activity. This loss of potency implies that increased electron density in this region is detrimental to the compound's function.

  • Halogens: Small, electronegative halogens like fluorine and chlorine provide a good balance of enhanced potency without excessive reactivity, making them attractive for further optimization.

  • Correlation: The strong correlation between cellular activity and enzyme inhibition suggests that the observed cytotoxicity is, at least in part, due to the on-target inhibition of CDK2.

This data provides a clear rationale for the next design cycle: synthesize analogs with other strong EWGs or combinations of halogens to further improve potency.

Conclusion

The benzofuranone scaffold is a highly validated and promising starting point for the development of novel therapeutics.[19][20] A successful discovery program depends on the synergistic integration of rational, SAR-driven design, efficient chemical synthesis, and a well-designed screening cascade. By progressing from broad phenotypic screens to specific, target-based assays, researchers can identify potent hits, elucidate their mechanism of action, and systematically optimize them into viable drug candidates. The protocols and workflows detailed in this guide provide a robust framework for unlocking the full therapeutic potential of this remarkable chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-methyl-2-benzofuran-1(3H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important benzofuranone intermediate.[] We provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) - The Core Synthesis

This section addresses fundamental questions about the primary synthetic route to establish a strong foundational understanding.

Q1: What is the most common and reliable laboratory method for synthesizing this compound?

The most prevalent and dependable method is the intramolecular cyclization, specifically an acid-catalyzed lactonization, of the precursor 2-(2-hydroxyphenyl)propanoic acid.[2][3] This reaction is an intramolecular esterification where the phenolic hydroxyl group nucleophilically attacks the carboxylic acid moiety.[4] The formation of the five-membered γ-lactone ring is thermodynamically favorable and generally proceeds in good yield under the right conditions.[5][6]

Q2: Can you illustrate the reaction mechanism for the acid-catalyzed lactonization?

Certainly. The mechanism proceeds via several key steps:

  • Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

  • Intramolecular Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen attacks the activated carbonyl carbon.

  • Proton Transfer & Water Elimination: A proton is transferred from the hydroxyl group to one of the carbonyl oxygens, forming a good leaving group (water). The subsequent elimination of water from the tetrahedral intermediate, followed by deprotonation, yields the final lactone product.

Below is a diagram illustrating this pathway.

Lactonization_Mechanism cluster_0 Reaction Pathway Start 2-(2-hydroxyphenyl)propanoic acid Protonation Protonated Carbonyl Intermediate Start->Protonation + H⁺ (cat.) Attack Tetrahedral Intermediate Protonation->Attack Intramolecular Nucleophilic Attack Product This compound + H₂O Attack->Product - H₂O - H⁺ (cat.)

Caption: Acid-catalyzed lactonization mechanism.

Q3: What are the most critical experimental parameters for successful lactonization?

Success hinges on carefully controlling four key parameters:

  • Catalyst Choice: A non-nucleophilic strong acid is required. Para-toluenesulfonic acid (p-TsOH) is often preferred as it is an easily handled solid. Concentrated sulfuric acid (H₂SO₄) is also effective but can lead to charring if not used carefully.

  • Solvent: A non-polar, aprotic solvent that forms an azeotrope with water, such as toluene or benzene, is ideal. This allows for the continuous removal of water, which is a byproduct of the reaction.

  • Water Removal: The reaction is an equilibrium process.[7] To drive the reaction to completion, water must be removed as it forms. This is almost universally accomplished using a Dean-Stark apparatus.

  • Temperature: The reaction typically requires heating to reflux in toluene (approx. 110 °C) to facilitate both the reaction rate and the azeotropic removal of water.

Part 2: Troubleshooting Guide - Navigating Common Side Reactions

This section is dedicated to solving specific problems you may encounter during your synthesis.

Issue 1: Low Yield & Incomplete Conversion

Q: My TLC analysis shows a significant amount of starting material, 2-(2-hydroxyphenyl)propanoic acid, even after several hours at reflux. What is causing the low conversion?

This is the most common issue and typically points to an unfavorable equilibrium.

Causality: The lactonization is a reversible hydrolysis-condensation reaction.[7] If the water generated is not efficiently removed, the equilibrium will not favor the product side.

Solutions:

  • Verify Dean-Stark Apparatus Function: Ensure your Dean-Stark trap is set up correctly and is actively collecting water. Check for leaks in the system that could allow atmospheric moisture to enter.

  • Increase Catalyst Loading: Your catalyst may have degraded or been added in insufficient quantity. Increase the catalytic amount of p-TsOH (e.g., from 0.05 eq to 0.1 eq).

  • Extend Reaction Time: Some reactions are simply slow. Continue monitoring by TLC until the starting material spot has disappeared or is no longer diminishing.

  • Check Starting Material Purity: Impurities in your 2-(2-hydroxyphenyl)propanoic acid could be interfering with the catalyst. Ensure it is pure before starting the reaction.

Issue 2: Formation of Polymeric Byproducts

Q: My reaction mixture turned dark, and I isolated a sticky, insoluble brown substance along with very little product. What happened?

This indicates polymerization, a common side reaction with phenols under harsh acidic conditions.

Causality: Phenols can undergo electrophilic aromatic substitution and polymerization at high temperatures in the presence of strong acids. The lactone product itself can also be susceptible to acid-catalyzed polymerization.

Solutions:

  • Reduce Acid Concentration: You may be using too much catalyst. Stick to catalytic amounts (5-10 mol%).

  • Lower Reaction Temperature (If Possible): If using a lower-boiling solvent is an option, it may reduce the rate of polymerization. However, this must be balanced with the need for efficient water removal.

  • Ensure an Inert Atmosphere: While less common for this specific reaction, oxidative side reactions can contribute to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.

Issue 3: Purification Difficulties

Q: I'm struggling to separate the final lactone product from the unreacted acidic starting material using column chromatography. Is there a better way?

Yes, a simple acid-base extraction is highly effective due to the significant difference in acidity between the starting material and the product.

Causality: The starting material, 2-(2-hydroxyphenyl)propanoic acid, has two acidic protons (carboxylic and phenolic) and is readily deprotonated by a mild base. The product is a neutral lactone and will not react.

Recommended Protocol:

  • After the reaction, cool the mixture and dilute it with an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral lactone product remains in the organic layer.

  • Separate the layers. The organic layer now contains your product, largely free of the acidic precursor.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude product, which can then be further purified by chromatography or recrystallization if needed.

Troubleshooting Workflow Diagram

The following diagram provides a logical decision-making process for troubleshooting common issues.

Troubleshooting_Workflow start_node Reaction Complete. Analyze Crude Product. decision_node decision_node start_node->decision_node Low Yield? outcome_node outcome_node decision_node->outcome_node Yes outcome_node_3 Proceed to Purification decision_node->outcome_node_3 No decision_node_2 Main species is starting material? outcome_node->decision_node_2 Check TLC/NMR solution_node solution_node solution_node_1 Improve H₂O removal Increase catalyst/time decision_node_2->solution_node_1 Yes decision_node_3 Polymeric material present? decision_node_2->decision_node_3 No solution_node_2 Reduce catalyst conc. Ensure inert atmosphere decision_node_3->solution_node_2 Yes outcome_node_2 Other unknown impurities decision_node_3->outcome_node_2 No solution_node_3 Check precursor purity Optimize purification outcome_node_2->solution_node_3

Caption: A decision tree for troubleshooting the synthesis.

Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound

Materials:

  • 2-(2-Hydroxyphenyl)propanoic acid (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 - 0.1 eq)

  • Toluene (approx. 0.1 M concentration of starting material)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser, add 2-(2-hydroxyphenyl)propanoic acid and toluene.

  • Add the p-toluenesulfonic acid monohydrate catalyst.

  • Heat the mixture to a vigorous reflux. You should observe toluene and water collecting in the Dean-Stark trap.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The product lactone will have a higher Rf than the polar starting acid.

  • Continue refluxing until no more water is collected and the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Proceed with the purification protocol below.

Protocol 2: Work-up and Purification
  • Dilute the cooled reaction mixture with ethyl acetate (approx. 2-3 volumes of the initial toluene).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2x) to remove the acidic starting material and catalyst.

    • Water (1x).

    • Saturated NaCl (brine) solution (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid can be further purified by flash column chromatography on silica gel if necessary.

Summary of Common Issues and Solutions
Issue Observed Potential Cause(s) Recommended Solution(s)
Low Conversion Inefficient water removal; Insufficient catalyst; Low temperature.Check Dean-Stark setup; Increase catalyst loading; Ensure vigorous reflux.
Polymerization Excess acid catalyst; Reaction temperature too high.Use only catalytic amounts of acid (5-10 mol%); Avoid overheating.
Product Hydrolysis Presence of water during work-up or storage under non-neutral pH.Ensure all work-up steps are performed promptly; Store the final product under neutral, anhydrous conditions.
Difficult Purification Co-elution of acidic starting material with the neutral product.Perform an acid-base liquid-liquid extraction before chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Benzofuranone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the benzofuranone core?

A1: The synthesis of the benzofuranone core is versatile, with several established strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The main categories of synthesis include:

  • Transition-Metal-Catalyzed Reactions: Palladium and copper catalysts are workhorses in this area. Palladium-catalyzed methods, such as the hydroesterification of alkenylphenols and intramolecular C-H activation of phenylacetic acids, are widely used.[1] Copper-catalyzed reactions offer a more economical and environmentally friendly alternative for certain cyclization reactions.[2][3][4][5]

  • Acid-Catalyzed Cyclizations: Both Lewis and Brønsted acids can be employed to catalyze the cyclization of various precursors to form the benzofuranone ring.[2][6] For instance, a combination of a Lewis acid like aluminum chloride (AlCl₃) and a protic acid such as trifluoroacetic acid (TFA) can significantly enhance the rate of benzofuranone formation.[7]

  • Metal-Free Approaches: These methods utilize reagents like hypervalent iodine or strong acids to mediate oxidative cyclization.[1][8] For example, a tandem Friedel-Crafts/lactonization reaction can be catalyzed by perchloric acid (HClO₄).[8]

Q2: How do the electronic properties of my substrates influence the reaction outcome?

A2: The electronic nature of the substituents on your aromatic precursors plays a critical role in the efficiency of benzofuranone synthesis.

  • Electron-Donating Groups (EDGs): In many cases, substrates bearing EDGs tend to give higher yields of the desired benzofuranone.[2][9] This is because EDGs increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic attack during cyclization.

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs can decrease the nucleophilicity of the aromatic ring, potentially slowing down the cyclization step and leading to lower yields. However, the effect of substituents can be highly dependent on the specific reaction mechanism. For instance, in some palladium-catalyzed reactions involving aryl halides, EWGs on the aryl halide can facilitate oxidative addition, which is a key step in the catalytic cycle.

It is crucial to consider the electronic compatibility between your chosen synthetic route and the substituents on your starting materials.

Troubleshooting Guide

This section addresses common problems encountered during benzofuranone synthesis and provides systematic approaches to resolving them.

Problem 1: Low or No Yield of the Desired Benzofuranone

A low or non-existent yield is a frequent issue that can stem from several factors. A logical, step-by-step approach is key to diagnosing the problem.

Initial Diagnostic Workflow

low_yield_troubleshooting start Low/No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK catalyst_issue Investigate Catalyst Activity check_conditions->catalyst_issue Conditions Correct side_reaction Analyze for Side Products catalyst_issue->side_reaction Catalyst Appears Active optimize Systematic Optimization side_reaction->optimize Side Products Identified

Caption: A general workflow for troubleshooting low-yield benzofuranone synthesis.

Q: My palladium-catalyzed synthesis is failing. What are the likely causes?

A: Palladium-catalyzed reactions are powerful but sensitive. Here are common culprits:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by side reactions. Ensure all reagents and solvents are pure and anhydrous, and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Incorrect Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. If you are experiencing issues, consider screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands.

  • Suboptimal Base: The choice of base is critical. For instance, in a Larock-type synthesis, using sodium bicarbonate (NaHCO₃) at high temperatures can lead to the formation of water, which can deactivate the catalyst. Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often beneficial.

Q: My acid-catalyzed cyclization is not proceeding. What should I try?

A: In acid-catalyzed reactions, the issue often lies with the strength or type of acid used.

  • Insufficient Acid Strength: The acid may not be strong enough to promote the desired reaction. If you are using a mild Lewis acid, you might need to switch to a stronger one or add a co-catalyst.

  • Lewis vs. Brønsted Acid: Some reactions proceed more efficiently with a Brønsted acid, while others require a Lewis acid. In some cases, a combination of both is optimal. For example, in the synthesis of benzofuranones from 3-hydroxy-2-pyrones and nitroalkenes, the combination of AlCl₃ (a Lewis acid) and TFA (a Brønsted acid) was found to significantly increase the reaction rate.[7]

  • Reaction Temperature: Ensure the reaction temperature is appropriate. While higher temperatures can sometimes overcome an activation barrier, they can also lead to decomposition. A systematic temperature screen is advisable.

Problem 2: Formation of Significant Side Products

The formation of side products can complicate purification and reduce the yield of your target benzofuranone. Identifying the side products is the first step toward mitigating their formation.

Q: I am observing the formation of an uncyclized intermediate in my Sonogashira coupling/cyclization reaction. How can I promote cyclization?

A: This indicates that the initial carbon-carbon bond formation is successful, but the subsequent intramolecular carbon-oxygen bond formation is hindered.

  • Increase Reaction Temperature: The cyclization step often has a higher activation energy than the initial coupling. Increasing the temperature after the formation of the uncyclized intermediate can provide the necessary energy for ring closure.

  • Change the Solvent: The polarity of the solvent can influence the rate of cyclization. A screen of different solvents may be necessary.

  • Optimize the Base: The base can play a role in the cyclization step. A stronger base may be required to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile for the intramolecular attack.

Reaction Pathway and Common Pitfall

sonogashira_cyclization starting_materials o-Iodophenol + Alkyne conditions1 Pd Catalyst, Cu(I) Co-catalyst, Base starting_materials->conditions1 sonogashira_product Uncyclized Intermediate (Sonogashira Product) conditions2 Heat, Optimized Base/Solvent sonogashira_product->conditions2 benzofuranone Desired Benzofuranone conditions1->sonogashira_product C-C Bond Formation conditions2->benzofuranone Intramolecular C-O Bond Formation

Caption: Simplified reaction pathway for benzofuranone synthesis via Sonogashira coupling and subsequent cyclization.

Q: My reaction is producing regioisomers. How can I improve regioselectivity?

A: The formation of regioisomers is a common challenge in intramolecular cyclizations, especially when the aromatic ring has multiple potential sites for reaction.

  • Steric Hindrance: You can sometimes direct the cyclization to a specific position by introducing a bulky substituent that sterically hinders other potential reaction sites.

  • Electronic Effects: The electronic nature of the substituents on the aromatic ring can influence the regioselectivity of the cyclization. A careful analysis of the electronic properties of your substrate can help predict the favored regioisomer.

  • Choice of Catalyst: The catalyst can also play a role in controlling regioselectivity. Screening different catalysts and ligands is a valuable strategy. In some cases, a catalyst with a bulky ligand can enhance selectivity for the less sterically hindered position.

Problem 3: Difficulty with Product Purification

Even with a successful reaction, isolating the pure benzofuranone can be challenging.

Q: My crude product is a complex mixture. What is the best way to purify it?

A: The most common techniques for purifying benzofuranone derivatives are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is the most common stationary phase. A gradient elution with a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.[10] If your compound is acid-sensitive, you can use deactivated silica gel or neutral alumina.[11]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][11]

Q: I am experiencing product degradation on the silica gel column. What can I do?

A: Acid-sensitive compounds can degrade on standard silica gel.

  • Deactivated Silica: You can deactivate the silica gel by washing it with a solution of triethylamine in a non-polar solvent before packing the column.[11]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or Florisil.

  • Faster Purification: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system to speed up the elution.

Quantitative Data Summary

The following table provides a comparison of reaction conditions for different benzofuranone synthesis methods. This data is intended to serve as a starting point for your own optimization studies.

Method Catalyst/Reagent Solvent Temperature (°C) Typical Yield (%) Reference
Pd-Catalyzed Hydroesterification Pd(OAc)₂, dppbToluene10060-95[8]
Pd-Catalyzed C-H Activation Pd(OAc)₂, LigandVarious100-12050-85[8]
Cu-Mediated Oxidative Annulation Cu(OAc)₂Dioxane12040-80[3]
Acid-Catalyzed Cyclization AlCl₃, TFADCB12060-76[7]
Metal-Free Tandem Reaction HClO₄Dioxane8070-95[8]

dppb = 1,4-bis(diphenylphosphino)butane; DCB = 1,2-dichlorobenzene

Experimental Protocols

Detailed Methodology for Benzofuranone Synthesis via Diels-Alder/Cyclization Cascade

This protocol is adapted from Beaudry et al. and describes the synthesis of 7-methylbenzofuran-2(3H)-one.[7]

Reagents and Equipment:

  • 3-Hydroxy-4-methyl-2H-pyran-2-one

  • Methyl 3-nitrobut-3-enoate

  • Butylated hydroxytoluene (BHT)

  • Aluminum chloride (AlCl₃)

  • 1,2-Dichlorobenzene (DCB), distilled and degassed

  • Trifluoroacetic acid (TFA)

  • Thick-walled reaction vessel

  • Argon gas supply

  • Flash chromatography setup

Procedure:

  • To a thick-walled reaction vessel, add the pyrone (0.4 mmol, 2 equiv), nitroalkene (0.2 mmol, 1 equiv), BHT (0.02 mmol, 0.1 equiv), and AlCl₃ (0.02 mmol, 0.1 equiv).[7]

  • Flush the vessel with argon gas for 5 minutes.[7]

  • Add DCB (0.4 mL, 0.5 M) and TFA (0.04 mmol, 0.2 equiv), and quickly seal the tube.[7]

  • Heat the reaction mixture to 120 °C for 4 hours, or until the reaction is complete as monitored by TLC.[7]

  • Cool the reaction mixture to room temperature.

  • Directly purify the crude mixture by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.[7]

References

Technical Support Center: Troubleshooting Silica Gel Column Chromatography of Benzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of benzofuranones. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the silica gel column chromatography of this important class of heterocyclic compounds. Benzofuranones are prevalent in numerous natural products and pharmacologically active molecules, making their efficient purification a critical step in synthetic and medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of their chromatographic behavior.

Troubleshooting Guide

This section addresses specific problems that may arise during the silica gel column chromatography of benzofuranones. The solutions provided are based on established chemical principles and practical laboratory experience.

Problem 1: My benzofuranone is decomposing on the column.

Q: I observe new spots on my TLC analysis of the collected fractions that were not present in the crude reaction mixture. My overall yield is also significantly lower than expected. What is causing this decomposition?

A: Benzofuranone scaffolds can be susceptible to degradation on silica gel, which is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[3][4] This acidity can catalyze several unwanted side reactions:

  • Acid-Catalyzed Ring Opening: The lactone ring of the benzofuranone is susceptible to hydrolysis or alcoholysis, especially if the mobile phase contains protic solvents like methanol or water.

  • Rearrangements: Acidic conditions can promote skeletal rearrangements, particularly in complex benzofuranone structures.

  • Elimination Reactions: For benzofuranones with sensitive functional groups, the acidic surface of the silica gel can induce elimination reactions.

Solutions:
  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic modifier.[5][6]

    • Protocol for Deactivation: Prepare a slurry of your silica gel in the initial, non-polar eluent (e.g., hexane or dichloromethane). Add 0.1-1% triethylamine (TEA) or pyridine to the slurry and stir for 15-20 minutes.[3][7] Pack the column with this slurry. Alternatively, you can flush the packed column with the eluent containing the basic additive before loading your sample.[6]

  • Minimize Contact Time: The longer your compound remains on the silica gel, the greater the chance of degradation.[3]

    • Employ flash column chromatography with applied pressure to expedite the separation.

    • Use a shorter, wider column to reduce the elution time.

  • Alternative Stationary Phases: If decomposition persists, consider using a less acidic or inert stationary phase.

    • Neutral Alumina: This is a good alternative for compounds that are sensitive to acidic conditions.[3]

    • Florisil®: A magnesium silicate adsorbent that is generally less acidic than silica gel.[8]

    • Reverse-Phase Silica (C18): In this case, the stationary phase is non-polar, and a polar mobile phase is used. This is particularly useful for more polar benzofuranone derivatives.[8]

Problem 2: I am unable to separate my benzofuranone from a closely related impurity or isomer.

Q: My TLC analysis shows two or more spots with very similar Rf values. During column chromatography, these compounds co-elute, resulting in mixed fractions. How can I improve the separation?

A: The separation of closely related compounds, such as constitutional isomers or diastereomers, can be challenging due to their similar polarities and interactions with the stationary phase.[9]

Solutions:
  • Optimize the Solvent System: The choice of eluent is critical for achieving good separation.

    • Isocratic vs. Gradient Elution: For simple mixtures with well-separated spots on TLC, an isocratic (constant solvent composition) elution may suffice.[10][11] However, for complex mixtures or compounds with similar polarities, a gradient elution (gradually increasing the polarity of the mobile phase) is often more effective.[12][13] A shallow gradient can help to resolve closely eluting compounds.

    • Solvent Selectivity: Experiment with different solvent systems. A common starting point for benzofuranones is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[14] If this does not provide adequate separation, consider using other solvents like dichloromethane, diethyl ether, or acetone to alter the selectivity of the separation. The choice of solvent can influence the interactions between your compounds and the stationary phase.

Solvent System Component Purpose Typical Ratio (v/v)
Hexane / Petroleum EtherNon-polar base eluent80-95%
Ethyl Acetate / Diethyl EtherPolar modifier to increase elution strength5-20%
DichloromethaneIntermediate polarity solvent, can improve solubilityCan be used as a component or primary non-polar solvent
AcetoneMore polar modifier for highly functionalized benzofuranonesUse sparingly as it is a strong solvent
  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary. HPLC columns have much higher resolving power than standard flash chromatography columns. Both normal-phase and reverse-phase HPLC can be effective for separating benzofuranone isomers.[15]

Problem 3: My benzofuranone is not eluting from the column.

Q: I have loaded my sample onto the column, but even after passing a large volume of eluent, I cannot detect my compound in the collected fractions. What could be the issue?

A: This problem can arise from several factors, ranging from incorrect solvent selection to compound degradation.[8]

Solutions:
  • Check for Decomposition: As discussed in Problem 1, your compound may have decomposed on the column.[8] Perform a small-scale stability test by spotting your compound on a TLC plate and letting it sit for an hour before developing. If you observe streaking or the appearance of new spots, decomposition is likely.

  • Increase Eluent Polarity: Your chosen solvent system may not be polar enough to elute the compound.[16]

    • If you are running an isocratic elution, gradually increase the percentage of the polar solvent.

    • If you are already running a gradient, you may need to increase the final concentration of the polar solvent.

    • In extreme cases, a "methanol flush" can be used to elute highly polar compounds that are strongly adsorbed to the silica.[17]

  • Sample Overloading: If you have loaded too much sample onto the column, it can lead to poor separation and band broadening, which may be misinterpreted as the compound not eluting.[16] As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best way to pack a silica gel column for benzofuranone purification?

A1: The "slurry packing" method is generally recommended to ensure a homogenous and well-packed column, which is crucial for good separation.[18]

  • Protocol for Slurry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, mix the required amount of silica gel with the initial, non-polar eluent to form a slurry.

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to dislodge any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding more solvent.

Q2: How do I choose the initial solvent system for my benzofuranone purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system.[19]

  • TLC Analysis:

    • Dissolve a small amount of your crude mixture in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a mixture of a non-polar and a polar solvent (e.g., 9:1 hexane:ethyl acetate).

    • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4. This generally provides good separation in a column.

Q3: Can I reuse my silica gel column?

A3: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as cross-contamination can occur. However, if you are purifying multiple batches of the same benzofuranone, it may be possible to regenerate the column by flushing it with a very polar solvent (like methanol) followed by the initial non-polar eluent.

Q4: What is "dry loading" and when should I use it for my benzofuranone sample?

A4: Dry loading is a technique where the sample is pre-adsorbed onto a small amount of silica gel before being loaded onto the column.[20][21] This method is particularly useful when your compound is not very soluble in the initial eluent.

  • Protocol for Dry Loading:

    • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and mix well.

    • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the silica gel column chromatography of benzofuranones.

TroubleshootingWorkflow cluster_decomposition Decomposition cluster_separation Poor Separation cluster_elution No Elution start_node Start: Purification of Benzofuranone problem_node problem_node start_node->problem_node Problem Encountered decision_node decision_node problem_node->decision_node Identify Issue d_decomposition Decomposition on Column? problem_node->d_decomposition Decomposition d_separation Poor Separation of Isomers? problem_node->d_separation Poor Separation d_elution Compound Not Eluting? problem_node->d_elution No Elution solution_node solution_node end_node Successful Purification s_deactivate Deactivate Silica (e.g., with TEA) d_decomposition->s_deactivate Yes s_alt_phase Use Alternative Stationary Phase (Alumina, Florisil, C18) s_deactivate->s_alt_phase If persists s_alt_phase->end_node s_gradient Optimize Solvent System (Gradient Elution) d_separation->s_gradient Yes s_hplc Consider Preparative HPLC s_gradient->s_hplc If persists s_hplc->end_node s_polarity Increase Eluent Polarity d_elution->s_polarity Yes s_check_decomp Check for Decomposition s_polarity->s_check_decomp If no elution s_check_decomp->d_decomposition

References

Technical Support Center: Synthesis of 3-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-2-benzofuran-1(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in the laboratory.

Introduction to the Synthesis

This compound is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules.[1] A common and effective method for its synthesis is the intramolecular Friedel-Crafts acylation of 2-phenoxypropanoic acid. This reaction typically employs a strong acid catalyst, such as polyphosphoric acid (PPA), to facilitate the cyclization and formation of the desired lactone.

While the synthesis is conceptually straightforward, achieving high yields and purity can be challenging. This guide provides a comprehensive overview of the reaction, potential pitfalls, and strategies for optimization.

Core Synthesis Workflow

The synthesis of this compound can be conceptually broken down into two main stages: the preparation of the precursor, 2-phenoxypropanoic acid, and its subsequent intramolecular cyclization.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Intramolecular Cyclization A Phenol C Williamson Ether Synthesis A->C B Ethyl 2-bromopropionate B->C D Ethyl 2-phenoxypropanoate C->D Base (e.g., K2CO3) Solvent (e.g., Acetone) E Hydrolysis D->E F 2-Phenoxypropanoic Acid E->F Base (e.g., NaOH) then Acid (e.g., HCl) G 2-Phenoxypropanoic Acid H Intramolecular Friedel-Crafts Acylation G->H I This compound H->I Dehydrating Agent (e.g., Polyphosphoric Acid) Mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution A 2-Phenoxypropanoic Acid B Acylium Ion Intermediate A->B PPA (H+) C Acylium Ion D Sigma Complex (Resonance Stabilized) C->D Intramolecular Attack E This compound D->E Deprotonation

References

Technical Support Center: Palladium-Catalyzed Benzofuranone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting By-Product Formation for Researchers, Scientists, and Drug Development Professionals.

Introduction

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules like benzofuranones, which are prevalent scaffolds in pharmaceuticals and natural products. However, the path to high yields and purity is often complicated by the formation of undesired by-products. This guide, designed by our team of application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these challenges. We will delve into the mechanistic origins of common by-products and offer field-proven, step-by-step protocols to optimize your palladium-catalyzed benzofuranone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed in palladium-catalyzed benzofuranone synthesis?

A1: The formation of by-products is highly dependent on the specific reaction conditions, substrates, and ligand choice. However, some of the most frequently encountered by-products include:

  • Homocoupling products: Arising from the coupling of two identical starting materials.

  • Dehalogenated starting materials: Resulting from the premature protonolysis of the organopalladium intermediate.

  • Isomerized products: Particularly when using substituted phenols, rearrangement of the double bond can occur.

  • Products from competing reaction pathways: Such as β-hydride elimination, which can lead to olefinic by-products.

Q2: How does the choice of palladium precursor and ligand affect by-product formation?

A2: The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ancillary ligand are critical determinants of catalytic activity and selectivity. The ligand's steric and electronic properties directly influence the stability of the catalytic intermediates and the rates of desired versus undesired reaction pathways. For instance, bulky, electron-rich phosphine ligands can promote the desired reductive elimination step while suppressing side reactions like β-hydride elimination.

Q3: What role does the base play in controlling by-product formation?

A3: The base is crucial for the initial deprotonation of the phenol and for neutralizing the acid generated during the catalytic cycle. The choice of base (e.g., K₂CO₃, Cs₂CO₃, organic bases) can significantly impact the reaction rate and selectivity. An inappropriate base can lead to side reactions such as saponification of ester groups or epimerization of stereocenters.

Troubleshooting Guides

This section provides detailed troubleshooting for specific by-products commonly observed in palladium-catalyzed benzofuranone synthesis.

Issue 1: Formation of Homocoupling By-products

The formation of homocoupling products, where two aryl halides or two phenols couple with themselves, is a common issue that reduces the yield of the desired benzofuranone.

Mechanistic Insight: Homocoupling often arises from a competing catalytic cycle where the oxidative addition of the aryl halide to the Pd(0) complex is followed by a transmetalation-like step with another molecule of the organopalladium intermediate, leading to the homocoupled product.

Troubleshooting Workflow:

start High Homocoupling Detected step1 Decrease Catalyst Loading start->step1 step2 Screen Different Ligands (e.g., bulky, electron-rich phosphines) step1->step2 step3 Lower Reaction Temperature step2->step3 step4 Adjust Stoichiometry (slight excess of one reactant) step3->step4 end Homocoupling Minimized step4->end

Caption: Troubleshooting workflow for minimizing homocoupling by-products.

Experimental Protocol: Ligand Screening to Suppress Homocoupling

  • Setup: In parallel reaction vials, set up the standard reaction with your aryl halide and phenol.

  • Catalyst System: To each vial, add the palladium precursor (e.g., 2 mol% Pd(OAc)₂) and a different phosphine ligand (e.g., 4 mol% of PPh₃, XPhos, SPhos).

  • Reaction Conditions: Run the reactions under your standard conditions (e.g., 100 °C for 12 hours).

  • Analysis: Monitor the reaction progress and by-product formation by GC-MS or LC-MS.

  • Evaluation: Compare the ratio of the desired benzofuranone to the homocoupling by-products for each ligand.

Data Summary: Effect of Ligand on Homocoupling

LigandBenzofuranone Yield (%)Homocoupling By-product (%)
PPh₃6525
XPhos85<5
SPhos82<7

Note: These are representative data and actual results may vary.

Issue 2: Dehalogenation of the Aryl Halide Starting Material

Dehalogenation of the aryl halide is another common side reaction that consumes the starting material and reduces the overall yield.

Mechanistic Insight: Dehalogenation can occur through a protonolysis pathway where the Ar-Pd-X intermediate reacts with a proton source (e.g., trace water or the phenol itself) before the desired coupling can take place.

Troubleshooting Workflow:

start Significant Dehalogenation Observed step1 Use Anhydrous Solvents and Reagents step2 Employ a Stronger, Non-Nucleophilic Base step3 Increase Ligand:Palladium Ratio step4 Consider a Different Palladium Precursor end Dehalogenation Suppressed

Caption: Troubleshooting workflow for suppressing dehalogenation.

Experimental Protocol: Optimizing Base and Solvent Conditions

  • Solvent Preparation: Dry your reaction solvent (e.g., toluene, dioxane) over molecular sieves for at least 24 hours prior to use.

  • Reagent Handling: Dry all solid reagents in a vacuum oven before use. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Base Screening: Set up parallel reactions using different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) under strictly anhydrous conditions.

  • Analysis: Quantify the amount of dehalogenated starting material and the desired product using a suitable analytical technique with an internal standard.

Data Summary: Impact of Base and Anhydrous Conditions

BaseConditionsBenzofuranone Yield (%)Dehalogenated By-product (%)
K₂CO₃Standard7020
K₂CO₃Anhydrous8010
Cs₂CO₃Anhydrous90<2

Note: These are representative data and actual results may vary.

stability issues of 3-methyl-2-benzofuran-1(3H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Answering the needs of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 3-methyl-2-benzofuran-1(3H)-one in solution. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical principles and field-proven insights to ensure the integrity of your experiments.

Core Concepts: The Chemistry of Lactone Stability

This compound is a lactone, which is a cyclic ester. The stability of this molecule in solution is fundamentally governed by the chemical reactivity of this ester group. The fused benzene ring provides significant resonance stabilization to the overall structure, making it relatively stable under neutral, anhydrous conditions.[] However, like all esters, the lactone ring is susceptible to cleavage, primarily through hydrolysis.

The principal degradation pathway is the ring-opening hydrolysis of the ester bond to form the corresponding hydroxy carboxylate, 2-(1-hydroxyethyl)benzoic acid. This reaction is highly dependent on the pH of the solution and can be catalyzed by both acids and bases.[2][3]

Troubleshooting Guide

This section addresses common stability-related issues encountered during experiments in a direct question-and-answer format.

Question: I'm observing a rapid decrease in the concentration of my compound in an aqueous buffer over time. What is the likely cause?

Answer:

The most probable cause is the hydrolysis of the lactone ring. Although this compound is resistant to hydrolysis under strictly neutral conditions, its stability is significantly compromised in the presence of acidic or, more notably, basic conditions.[] The ester bond is attacked by nucleophiles—water under neutral conditions, hydronium ions (H₃O⁺) in acidic media, and hydroxide ions (OH⁻) in basic media.

Causality: Basic hydrolysis (saponification) is typically much faster and more aggressive than acid-catalyzed or neutral hydrolysis. This is because the hydroxide ion is a stronger nucleophile than water, leading to a more rapid cleavage of the carbonyl-oxygen bond in the lactone ring.[2] The resulting product is the sodium or potassium salt of 2-(1-hydroxyethyl)benzoic acid, which is highly soluble in aqueous media and will not revert to the lactone form.

Below is a diagram illustrating the primary degradation pathway under basic conditions.

cluster_main Base-Catalyzed Hydrolysis of this compound start This compound (Lactone Form - Stable) intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack product 2-(1-hydroxyethyl)benzoate (Ring-Opened Carboxylate - Degraded) intermediate->product 2. Ring Opening & Proton Transfer water H₂O intermediate->water hydroxide Hydroxide Ion (OH⁻) (from basic buffer/solution) hydroxide->intermediate

Caption: Base-catalyzed hydrolysis pathway.

Question: How does the pH of my solvent system impact the stability of my compound?

Answer:

The pH of the solution is the most critical factor influencing the stability of this compound. The rate of hydrolysis follows a characteristic "V" or "U" shaped curve when plotted against pH.[2]

  • Acidic Conditions (pH < 4): The rate of hydrolysis increases due to specific acid catalysis. The carbonyl oxygen of the lactone is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Near-Neutral Conditions (pH 4-7): This is typically the region of maximum stability for esters and lactones.[2] In this range, both acid and base catalysis are minimized. For maximal short-term stability during experiments, buffering your solution in the slightly acidic to neutral range (e.g., pH 5.5) is advisable.[4]

  • Basic Conditions (pH > 7.4): The rate of hydrolysis increases dramatically due to base catalysis.[4] As explained previously, the high concentration of potent hydroxide nucleophiles leads to rapid and irreversible ring-opening.[]

pH RangePredominant MechanismRelative Rate of DegradationRecommendation
< 4 Specific Acid CatalysisModerate to HighAvoid for long-term storage; use for analysis if required.
4 - 7 Minimal/Uncatalyzed HydrolysisLow (Region of Max Stability)Optimal range for stock solutions and experiments.
> 7.4 Specific Base CatalysisVery HighAvoid. Solutions will degrade rapidly.
Question: What is the best practice for preparing and storing stock solutions to ensure maximum stability?

Answer:

To maintain the integrity of this compound, stock solutions should be prepared and stored under conditions that minimize hydrolysis and other potential degradation pathways.

  • Solvent Choice: The ideal solvent is a non-protic, anhydrous organic solvent. Recommended options include anhydrous DMSO, DMF, or acetonitrile. Avoid using alcohols like methanol or ethanol for long-term storage, as they can lead to solvolysis (transesterification), opening the lactone ring to form a methyl or ethyl ester.[5]

  • Storage Temperature: Store stock solutions at -20°C or, preferably, -80°C. Lower temperatures significantly slow down the rate of any potential degradation reactions.[6]

  • Handling: Use anhydrous handling techniques. Ensure solvents are dry and minimize exposure of the solid compound and solutions to atmospheric moisture. Store the solid compound in a desiccator.

  • Aqueous Preparations: If you must work in an aqueous solution, prepare it fresh for each experiment from a concentrated, non-aqueous stock. Use a buffer in the optimal pH range of 4-7. Do not store aqueous solutions of the compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation product I should look for?

    • A: The primary degradation product in aqueous solutions is 2-(1-hydroxyethyl)benzoic acid. In methanolic solutions, it would be the methyl ester of this acid.

  • Q2: Is this compound sensitive to light?

    • A: While specific photostability studies on this compound are not widely published, compounds with aromatic systems can be susceptible to photodegradation.[7] As a standard precaution, it is best practice to store solutions in amber vials or protect them from light to prevent potential photolytic degradation.

  • Q3: How stable is the compound to heat?

    • A: The molecule is reported to have good thermal stability in its solid form.[] However, in solution, elevated temperatures will accelerate the rate of hydrolysis and other degradation reactions according to the Arrhenius equation.[7][8] Therefore, avoid heating solutions unnecessarily.

  • Q4: How can I monitor the stability of my sample?

    • A: The most common methods are reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC can be used to quantify the disappearance of the parent compound and the appearance of the more polar degradation product. ¹H NMR is excellent for structurally confirming the ring-opening, as the chemical shifts of the protons, particularly the one on the chiral center, will change significantly upon conversion from the cyclic lactone to the open-chain acid or ester.[5]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol ensures the preparation of a stable stock solution for long-term storage.

  • Pre-Experiment Preparation:

    • Weigh the desired amount of this compound in a tared, sterile microcentrifuge tube or amber glass vial.

    • Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO).

    • Handle all materials in a low-humidity environment or a glove box if possible.

  • Procedure:

    • Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired concentration (e.g., 100 mM).

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid prolonged heating.

    • Aliquot the stock solution into smaller, single-use volumes in properly labeled amber microcentrifuge tubes or cryovials. This prevents multiple freeze-thaw cycles for the main stock.

  • Storage:

    • Store the aliquots at -80°C for long-term stability. For short-term use (less than a week), -20°C is acceptable.

Protocol 2: Workflow for a pH-Dependent Stability Study

This protocol outlines a self-validating system to determine the compound's stability profile in your specific experimental buffers.

prep_stock 1. Prepare Concentrated Stock in Anhydrous DMSO (See Protocol 1) spike 3. Spike Stock into Buffers (Final concentration e.g., 10 µM) prep_stock->spike prep_buffers 2. Prepare Aqueous Buffers (e.g., pH 4.0, 5.5, 7.4, 9.0) prep_buffers->spike incubate 4. Incubate Samples (e.g., at 25°C or 37°C) spike->incubate sampling 5. Sample at Time Points (t=0, 1h, 2h, 4h, 8h, 24h) incubate->sampling quench 6. Quench Reaction (Dilute in cold Acetonitrile/Acid) sampling->quench analyze 7. Analyze by HPLC-UV quench->analyze plot 8. Plot % Remaining vs. Time for each pH analyze->plot

Caption: Experimental workflow for a pH stability study.

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 4.0, phosphate for pH 5.5 and 7.4, borate for pH 9.0).

  • Initiate Experiment: At time zero (t=0), dilute the DMSO stock into each buffer to a final working concentration (e.g., 10 µM). The final DMSO concentration should be low (<0.5%) to be biologically relevant and minimize solvent effects.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.

  • Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each pH solution.

  • Analysis by HPLC: Immediately analyze the t=0 sample to get the initial peak area. For subsequent time points, analyze the aliquots to measure the peak area of the remaining this compound.

  • Data Processing: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample for each pH. Plot these percentages against time to generate degradation curves. This allows for the determination of the half-life (t₁/₂) at each pH condition.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve unexpected experimental results related to compound stability.

decision decision start_node Start: Unexpected Experimental Result (e.g., low activity, new HPLC peak) d1 Was the solution prepared in an aqueous buffer? start_node->d1 end_node Resolution: Adjust experimental conditions n1 Check buffer pH. Is it > 7? d1->n1 Yes d2 Was the stock solvent anhydrous and non-protic (e.g., DMSO)? d1->d2 No n2 High probability of base-catalyzed hydrolysis. Prepare fresh solutions in pH 5-7 buffer for each experiment. n1->n2 Yes n3 Check age of solution. Was it stored? n1->n3 No d3 Was the stock solution subjected to multiple freeze-thaw cycles? d2->d3 Yes n5 Solvolysis (ring-opening by solvent) is possible. Switch to anhydrous DMSO for stock solutions. d2->n5 No (e.g., used Methanol) n2->end_node n3->d2 No n4 Even at neutral pH, hydrolysis occurs over time. Prepare fresh for each use. n3->n4 Yes n4->end_node n6 Moisture condensation can initiate degradation. Prepare single-use aliquots. d3->n6 Yes n7 Consider other factors: - Photodegradation (light exposure?) - Thermal stress (heated?) - Contamination of solvent d3->n7 No n5->end_node n6->end_node n7->end_node

References

Technical Support Center: Overcoming Poor Solubility of Benzofuranone Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for managing the poor aqueous solubility of benzofuranone derivatives in your experimental assays. Benzofuranones are a critical class of heterocyclic compounds with broad therapeutic potential, but their inherent hydrophobicity often leads to challenges in obtaining reliable and reproducible assay data.[1][2][3][4] This resource will equip you with the knowledge to diagnose solubility issues, implement effective solubilization techniques, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why are my benzofuranone derivatives poorly soluble in aqueous assay buffers?

A1: The limited aqueous solubility of benzofuranone derivatives is primarily due to their molecular structure. These compounds are largely hydrophobic, meaning they lack the polar functional groups necessary to form favorable interactions with polar water molecules. The principle of "like dissolves like" governs solubility, and the non-polar nature of the benzofuranone core structure makes it difficult for water to effectively solvate the molecule, leading to precipitation in aqueous environments.[5]

Q2: What are the consequences of poor compound solubility in my assays?

A2: Poor solubility can severely compromise the accuracy and reliability of your experimental data. Key consequences include:

  • Underestimation of Potency: If the compound precipitates, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its true biological activity.[6][7]

  • Poor Reproducibility: Inconsistent precipitation across different wells or experiments will result in high data variability and poor reproducibility.[6]

  • False Negatives: A compound may appear inactive simply because it has not remained in solution at a high enough concentration to elicit a biological response.

  • Assay Interference: Compound aggregates or precipitates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by non-specifically interacting with assay components.

Q3: How can I visually confirm if my benzofuranone derivative is fully dissolved?

A3: A simple visual inspection is the first step. A solution should be clear and free of any visible particles, cloudiness, or film. For a more rigorous check, you can employ the Tyndall effect: shine a laser pointer through the solution in a dark room. If the laser beam is visible as it passes through the solution, it indicates the presence of suspended particles (a colloid), meaning the compound is not truly dissolved.[5] A definitive method is to filter the solution through a 0.22 µm syringe filter and measure the concentration of the filtrate using HPLC or UV-Vis spectroscopy. A significant drop in concentration after filtration confirms that the compound was not fully dissolved.[5]

Q4: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my assays?

A4:

  • Kinetic solubility is measured by dissolving a compound from a concentrated organic stock (like DMSO) into an aqueous buffer and identifying the concentration at which it begins to precipitate.[7][8] This often results in a supersaturated solution that may be stable for the duration of the assay.

  • Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24 hours) with excess solid compound.[8]

For most in vitro biochemical and cell-based assays, kinetic solubility is the more relevant parameter . This is because compounds are typically introduced from a DMSO stock, and the assay is run over a relatively short period. The goal is to maintain the compound in a supersaturated state without precipitation for the duration of the experiment.[8]

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to diagnosing and resolving solubility problems with your benzofuranone derivatives.

Issue 1: My compound precipitates immediately upon dilution of the DMSO stock into my aqueous assay buffer.

This is a classic sign that the compound is "crashing out" of solution due to the drastic change in solvent polarity.

Initial Checks:

  • DMSO Stock Concentration: Very high stock concentrations (e.g., >50 mM) can exacerbate precipitation upon dilution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept as low as possible, ideally ≤0.5%, to minimize solvent effects and potential toxicity in cell-based assays.[9][10][11]

  • Mixing Technique: Rapid, forceful injection of the DMSO stock into the buffer can create localized high concentrations, promoting precipitation.[6][12]

Troubleshooting Workflow:

start Precipitation Observed step1 Reduce DMSO Stock Concentration start->step1 step2 Optimize Dilution Method (e.g., vortex while adding) step1->step2 Still Precipitates step5 Proceed with Assay step1->step5 Resolved step3 Perform Solvent Tolerance Test step2->step3 Still Precipitates step2->step5 Resolved step4 Introduce Solubilizing Excipients step3->step4 Determine Max Co-Solvent % step4->step5 end_node Solubility Issue Resolved step5->end_node

Caption: Workflow for addressing immediate compound precipitation.

Solutions:

  • Optimize Stock and Final Concentrations: Prepare a fresh stock solution at a lower concentration (e.g., 10 mM). When diluting, add the DMSO stock to the assay buffer while vortexing or stirring to ensure rapid dispersion.[12][13]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For dose-response experiments, it is critical to perform the serial dilutions in 100% DMSO first, before making the final dilution into the aqueous buffer for each concentration point.[9]

  • Intermediate Dilution: Consider a two-step dilution. First, dilute the DMSO stock into a small volume of buffer containing a higher percentage of an organic co-solvent or a solubilizing agent, then add this intermediate solution to the final assay volume.

Issue 2: My compound solution is initially clear but becomes cloudy or shows precipitation over the course of the assay.

This indicates that your compound is in a metastable supersaturated state and is precipitating over time.[14]

Troubleshooting Workflow:

start Delayed Precipitation check1 Is the final compound concentration too high? start->check1 action1 Reduce final concentration check1->action1 Yes check2 Is the assay incubation time too long? check1->check2 No solution Solubility Maintained action1->solution action2 Consider kinetic assay with shorter reads check2->action2 Yes check3 Are there destabilizing factors in the buffer? check2->check3 No action2->solution action3 Incorporate Stabilizing Agents check3->action3 action3->solution

Caption: Decision tree for troubleshooting delayed precipitation.

Solutions:

  • Incorporate Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be highly effective at stabilizing compounds in solution and preventing aggregation. They work by forming micelles that encapsulate the hydrophobic compound.[15][16] It is crucial to determine the critical micelle concentration (CMC) and use a concentration above this value. Be sure to run a vehicle control with the surfactant alone to check for any effects on your assay.

  • Use Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[17][18] They can encapsulate hydrophobic molecules, like benzofuranone derivatives, forming inclusion complexes that dramatically increase aqueous solubility.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[19]

Advanced Solubilization Strategies & Protocols

When simple co-solvent and dilution optimization is insufficient, more advanced formulation strategies are required.

Strategy 1: Using Cyclodextrins for Enhanced Solubility

Cyclodextrins act as molecular hosts, encapsulating the "guest" benzofuranone molecule within their hydrophobic cavity, thereby presenting a more water-soluble complex to the aqueous environment.[17][18] This can lead to a significant increase in apparent solubility, with reports of up to a 50-fold increase for some hydrophobic compounds.[19]

Experimental Protocol: Preparing a Benzofuranone-Cyclodextrin Stock Solution

  • Determine Target Concentrations: Decide on the desired final concentration of your benzofuranone derivative and a suitable concentration of HP-β-CD (a 1-5% w/v solution is a good starting point).

  • Prepare HP-β-CD Solution: Dissolve the required amount of HP-β-CD powder in your assay buffer. Gentle warming and stirring may be required. Allow the solution to cool to room temperature.

  • Add Benzofuranone: Add the powdered benzofuranone derivative directly to the HP-β-CD solution.

  • Equilibration: Stir or sonicate the mixture for at least one hour at room temperature to facilitate the formation of the inclusion complex.[5]

  • Clarification: The resulting solution should be clear. If any undissolved material remains, the solubility limit has been exceeded. Filter the solution through a 0.22 µm filter to remove any particulate matter.[5]

  • Quantification: It is best practice to confirm the final concentration of the solubilized benzofuranone in the filtrate using a validated analytical method like HPLC-UV.[5]

Strategy 2: Leveraging Non-Ionic Surfactants

Surfactants like Polysorbate 20 (Tween-20) can prevent the aggregation and precipitation of hydrophobic molecules.[21][22][23] They are particularly useful in assays involving proteins, as they can also help prevent non-specific binding of the compound to plasticware and other surfaces.

Experimental Protocol: Surfactant-Assisted Solubilization

  • Prepare Surfactant-Containing Buffer: Add your chosen surfactant (e.g., Tween-20) to the assay buffer at a concentration above its CMC (for Tween-20, the CMC is ~0.006% w/v). A final concentration of 0.01-0.1% is typically effective.

  • Prepare Compound Stock: Create a concentrated stock of your benzofuranone derivative in 100% DMSO.

  • Dilution: Add a small volume of the DMSO stock directly to the surfactant-containing buffer while vortexing. The surfactant molecules will help to stabilize the compound as it is diluted into the aqueous phase.

  • Vehicle Control: Crucially , ensure that all vehicle controls in your experiment contain the same final concentration of both DMSO and the surfactant to account for any background effects on the assay.

Data Summary: Common Solubilization Agents
Solubilizing AgentTypical Starting ConcentrationMechanism of ActionKey Considerations
DMSO 0.1 - 1.0% (v/v)Co-solvent; reduces solvent polarity.Can be toxic to cells at >1% concentrations.[10] May interfere with some enzyme activities.[11]
Ethanol 0.1 - 1.0% (v/v)Co-solvent.Generally more toxic to cells than DMSO.
HP-β-Cyclodextrin 1 - 5% (w/v)Encapsulation; forms soluble inclusion complexes.[17][19]Can sometimes extract cholesterol from cell membranes at high concentrations. Benign in most biochemical assays.[19]
Tween-20 0.01 - 0.1% (v/v)Forms micelles; prevents aggregation and surface adsorption.[21][23]Must be used above the CMC. Run appropriate vehicle controls.
Triton X-100 0.01 - 0.1% (v/v)Forms micelles; prevents aggregation.Similar to Tween-20; may be more disruptive to cell membranes.

By systematically applying these troubleshooting guides and protocols, you can overcome the solubility challenges posed by benzofuranone derivatives, leading to more reliable, reproducible, and accurate data in your research and drug development endeavors.

References

addressing reproducibility in the synthesis of 3-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Methyl-2-Benzofuran-1(3H)-one

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and questions to enhance the reproducibility and success of your synthetic efforts.

The synthesis of this compound, a valuable intermediate in medicinal chemistry, can present reproducibility challenges.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Troubleshooting Guide

Low or No Product Yield

Q1: My reaction yield is consistently low, or I'm not getting any product at all. What are the likely causes?

A1: Low or no yield in the synthesis of this compound can stem from several factors, from reagent quality to reaction conditions. A common approach to synthesizing this compound is through the cyclization of a suitable precursor.[1]

  • Reagent Quality:

    • Starting Material Purity: Ensure the purity of your starting materials, such as 2-acetylbenzoic acid derivatives. Impurities can interfere with the reaction.

    • Solvent Purity: Use dry solvents, especially if your reaction involves moisture-sensitive reagents. Residual water can quench catalysts or react with intermediates.

  • Reaction Conditions:

    • Temperature Control: The reaction temperature is critical. For instance, some methods specify heating at 80°C for several hours.[2] Deviations can lead to incomplete reactions or side product formation.

    • Catalyst Activity: If using a catalyst, such as a polyoxometalate, ensure it is active.[2] Improper storage or handling can deactivate the catalyst.

  • Work-up Procedure:

    • Product Solubility: Your product might be partially soluble in the aqueous layer during extraction. Always check the aqueous layer for your product before discarding it.[3]

    • Product Volatility: If your product is volatile, you may lose it during solvent removal under reduced pressure. Check the solvent in the rotovap trap.[3]

Formation of Impurities and Side Products

Q2: I'm observing significant impurity formation alongside my desired product. How can I minimize this?

A2: The formation of impurities is a common issue in organic synthesis. Understanding the potential side reactions is key to mitigating them.

  • Side Reactions:

    • Incomplete Cyclization: The reaction may stop at an intermediate stage, especially if the reaction time is too short or the temperature is too low.

    • Over-oxidation/Reduction: Depending on the synthetic route, unintended oxidation or reduction of functional groups can occur.[1]

  • Troubleshooting Strategies:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. This helps determine the optimal reaction time and can indicate the formation of side products.

    • Optimize Reagent Stoichiometry: The ratio of reactants can significantly impact the outcome. For example, using a slight excess of one reagent might drive the reaction to completion and minimize side products.[2]

Purification Challenges

Q3: I'm having difficulty purifying this compound from the crude reaction mixture. What are the best practices?

A3: Purification is a critical step to obtain a high-purity product. Column chromatography is a common method for purifying benzofuranone derivatives.[2][4]

  • Column Chromatography:

    • Solvent System Selection: A well-chosen solvent system is crucial for good separation. Start with a non-polar solvent and gradually increase the polarity. A common starting point could be a mixture of hexanes and ethyl acetate.

    • Silica Gel Quality: Use high-quality silica gel with a consistent particle size for better resolution.

  • Crystallization:

    • If your product is a solid, recrystallization can be an effective purification method. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

Frequently Asked Questions (FAQs)

Q4: What are the common synthetic routes to this compound?

A4: Several methods can be employed for the synthesis of this compound and its derivatives. These include:

  • Cyclization Reactions: This is a common approach where a suitable precursor undergoes an intramolecular reaction to form the benzofuranone core.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods can be used to form key carbon-carbon bonds in the molecular scaffold.[1]

  • Electrophilic Substitution: The benzofuran ring can be synthesized via electrophilic aromatic substitution reactions.[1]

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques are used to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the compound.[4]

  • Mass Spectrometry (MS): This technique helps to confirm the molecular weight of the product.[4]

  • Melting Point: For solid products, a sharp melting point range indicates high purity.

Q6: Are there any specific safety precautions I should take when synthesizing this compound?

A6: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some reagents used in the synthesis may be hazardous, so it is important to consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

Example Synthesis via Dehydration Coupling

This protocol is an example based on a similar synthesis of a 3-methylene benzofuran-1(3H)-one compound and should be adapted and optimized for this compound.[2]

Materials:

  • Diphenyl carbinol compound (or appropriate precursor)

  • 2-acyl benzoic acid compound

  • Polyoxometalate (POMs) catalyst (e.g., H3PMo12O40)

  • Chlorobenzene (solvent)

Procedure:

  • To a reaction vessel, add the diphenyl carbinol compound (0.2 mmol), 2-acyl benzoic acid compound (0.3 mmol), and the polyoxometalate catalyst (1.5 mol%).

  • Add chlorobenzene (1 ml) as the solvent.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterValueReference
Molecular FormulaC9H8O2[5]
CAS Number3453-64-3[5]
Typical YieldVaries significantly with method[2]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low or No Yield check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, Catalyst) conditions_ok Conditions Correct? check_conditions->conditions_ok check_workup Analyze Work-up Procedure (Extraction, Solvent Removal) workup_ok Work-up Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Purify/Replace Reagents reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize T, t, [Cat.] conditions_ok->optimize_conditions No optimize_workup Modify Work-up Protocol workup_ok->optimize_workup No success Improved Yield workup_ok->success Yes optimize_reagents->start optimize_conditions->start optimize_workup->start

Caption: A flowchart for troubleshooting low product yield.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-2-benzofuran-1(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. Our aim is to equip you with the scientific understanding and practical protocols to overcome common challenges and ensure a robust and scalable process.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of this compound. For more detailed troubleshooting, please refer to the subsequent sections.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in the synthesis of this compound can stem from several factors. Incomplete conversion of starting materials is a primary suspect. This could be due to insufficient reaction time, inadequate temperature, or catalyst deactivation, particularly in palladium-catalyzed routes. Another common issue is the formation of side products, such as regioisomers or polymeric materials. Finally, product loss during workup and purification, especially on a larger scale, can significantly impact the final yield.

Q2: I am observing the formation of an isomeric impurity. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a frequent challenge, particularly in syntheses involving intramolecular cyclizations like the Friedel-Crafts reaction.[1] The regioselectivity is heavily influenced by the electronic and steric properties of your starting materials and the reaction conditions. To enhance regioselectivity, careful optimization of the catalyst system is crucial. For instance, in a Friedel-Crafts type cyclization, the choice of both a Lewis acid and a protic acid can significantly direct the reaction towards the desired isomer.[2] Screening different acid catalysts and adjusting the reaction temperature are recommended troubleshooting steps.[1]

Q3: The lactone ring of my product seems to be unstable under my reaction or workup conditions. How can I prevent this?

A3: The five-membered lactone ring in this compound can be susceptible to hydrolysis, especially under strong basic or acidic conditions, leading to the formation of the corresponding hydroxy acid.[] During workup, it is advisable to use mild acidic or basic conditions and to minimize the exposure time to aqueous phases. If the reaction is performed at elevated temperatures, thermal degradation could also be a concern. It is important to establish the thermal stability of the product under the reaction conditions.

Q4: I am having difficulty with the purification of the final product on a larger scale. What are some effective strategies?

A4: Large-scale purification of this compound often relies on crystallization.[4] The key is to find a suitable solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures. It is also important to control the cooling rate to obtain well-formed crystals, which are easier to filter and wash.[4] If crystallization is challenging, column chromatography can be used, but this may be less practical for very large quantities. In such cases, exploring alternative purification techniques like distillation under reduced pressure might be beneficial.

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific challenges you may encounter during the scale-up synthesis of this compound.

Guide 1: Addressing Low Reaction Yield

A low yield is one of the most common and frustrating issues in chemical synthesis. The following guide will help you systematically diagnose and resolve the root cause of a low yield in your process.

Problem: The isolated yield of this compound is significantly lower than expected.

Initial Diagnostic Steps:

  • Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the reaction mixture and analyze it by a suitable method (e.g., HPLC, GC, or NMR). This will help you determine if the low yield is due to poor conversion, side product formation, or product degradation.

  • Evaluate Starting Material Purity: Ensure that your starting materials are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Protocols for Optimization:

  • Protocol 1.1: Optimizing Reaction Conditions for Improved Conversion

    • Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., in 10 °C increments) while keeping all other parameters constant. Monitor the reaction progress over time to determine the optimal temperature for conversion.

    • Time Course Study: Run a reaction at the optimized temperature and take aliquots at regular intervals to analyze the conversion of starting material and the formation of the product. This will help you determine the ideal reaction time.

    • Catalyst Loading: If using a catalyst, vary the catalyst loading (e.g., from 1 mol% to 5 mol%) to see if a higher loading improves the conversion rate and final yield. Be mindful of the cost implications on a larger scale.

  • Protocol 1.2: Enhancing Selectivity to Minimize Side Products

    • Catalyst and Ligand Screening (for Palladium-Catalyzed Reactions): If you are employing a palladium-catalyzed route, the choice of ligand can have a profound impact on selectivity.[5] Set up a parallel screen of different phosphine or N-heterocyclic carbene (NHC) ligands to identify the one that minimizes byproduct formation.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Screen a range of solvents with different properties (e.g., toluene, THF, DMF, acetonitrile) to find the one that favors the desired reaction.

    • Controlled Addition of Reagents: In some cases, slow addition of one of the reagents can help to control the reaction and minimize the formation of side products.

Guide 2: Managing Impurities and Purification Challenges

As the scale of the synthesis increases, even minor impurities can become significant issues. This guide provides strategies for identifying, controlling, and removing impurities.

Problem: The purity of the isolated this compound is below the required specifications, and purification is proving difficult at scale.

Common Impurities and Their Sources:

ImpurityPotential Source
Unreacted Starting MaterialsIncomplete reaction conversion.
RegioisomersLack of regioselectivity in the cyclization step.[1]
Hydroxy AcidHydrolysis of the lactone ring during reaction or workup.[]
Polymeric ByproductsSide reactions, especially at higher temperatures.
Catalyst ResiduesIncomplete removal of the catalyst (e.g., palladium) after the reaction.

Purification Workflow:

Caption: Workflow for impurity troubleshooting and purification.

Detailed Protocols for Purification:

  • Protocol 2.1: Developing a Scalable Crystallization Process

    • Solvent Screening: In parallel, test the solubility of the crude product in a variety of solvents at room temperature and at their boiling points. Ideal solvents will show a large difference in solubility.

    • Anti-Solvent Addition: If a single solvent is not effective, explore anti-solvent crystallization. Dissolve the crude product in a good solvent and then slowly add a solvent in which the product is insoluble to induce crystallization.

    • Seeding: To improve the consistency of the crystallization process, use a small amount of pure product as seed crystals.

    • Controlled Cooling: Implement a controlled cooling profile to promote the growth of larger, purer crystals.[4]

  • Protocol 2.2: Removal of Palladium Residues

    • Aqueous Washes: Wash the organic solution of the crude product with an aqueous solution of a chelating agent like thiourea or L-cysteine to complex with the palladium.

    • Carbon Treatment: Stirring the solution with activated carbon can effectively adsorb residual palladium.

    • Filtration through Celite®: Passing the solution through a pad of Celite® can help to remove finely divided palladium particles.

III. Process Safety Considerations

Scaling up any chemical process requires a thorough evaluation of potential safety hazards.

  • Thermal Hazards: Lactonization reactions can be exothermic. It is crucial to perform reaction calorimetry to understand the heat of reaction and to ensure that the reactor's cooling capacity is sufficient to control the temperature, especially during large-scale production.

  • Reagent and Solvent Safety: Be aware of the safety data sheets (SDS) for all reagents and solvents used. Some catalysts and reagents may be pyrophoric or toxic. Ensure proper handling procedures and personal protective equipment (PPE) are in place.

  • Pressure Build-up: If the reaction generates gaseous byproducts, ensure that the reactor is properly vented to prevent pressure build-up.

By systematically addressing the challenges outlined in this guide, you can develop a robust, scalable, and safe process for the synthesis of this compound.

IV. References

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  • Pal, M., et al. (2021). Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives: their in silico/in vitro evaluation as inhibitors of chorismate mutase (CM). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 271-286. --INVALID-LINK--

  • Goggiamani, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(3), 1567-1574. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from --INVALID-LINK--

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  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from --INVALID-LINK--

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  • Agasti, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis, 357(10), 2293-2298. --INVALID-LINK--

  • Khan, F. I., & Abbasi, T. (2018). Safety Considerations in Process Industries. In Process Safety and Environmental Engineering. Springer.

  • BenchChem. (n.d.). Synthesis of 2-Acetyldibenzofuran via Friedel-Crafts Acylation: A Technical Guide. Retrieved from --INVALID-LINK--

  • Ghashghaei, O., & Ghorbani-Choghamarani, A. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 11(38), 23644-23665. --INVALID-LINK--

  • ResearchGate. (n.d.). Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Retrieved from --INVALID-LINK--

  • Zhuang, Z., & Yu, J.-Q. (2019). β-C(sp3)–H Lactonization Methodology. Scribd. Retrieved from --INVALID-LINK--

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Safety considerations of furanic compounds from an industrial safety point of view. Retrieved from --INVALID-LINK--

  • Jia, Z., et al. (2021). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ACS Catalysis, 11(15), 9646–9653. --INVALID-LINK--

  • Wang, Y., et al. (2023). Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. Molecules, 28(3), 1421. --INVALID-LINK--

  • Macau University. (2021). The Direct Pd-Catalyzed γ‐Lactonization of Aliphatic Carboxylic Acids. Retrieved from --INVALID-LINK--

  • Chen, J., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization/Intermolecular Coupling of 2-Azaallyls. Angewandte Chemie International Edition, 58(9), 2735-2739. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. Retrieved from --INVALID-LINK--

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  • Lee, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31235-31241. --INVALID-LINK--

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  • Procter, D. J., et al. (2019). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 84(15), 9463–9474. --INVALID-LINK--

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References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Methyl-2-Benzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged structure, consistently appearing in a multitude of biologically active compounds.[1][2][3][4] Among its varied forms, the 3-methyl-2-benzofuran-1(3H)-one core has emerged as a focal point for the development of novel therapeutic agents, demonstrating a remarkable breadth of bioactivity. This guide offers an in-depth, comparative analysis of the biological performance of various derivatives of this scaffold, with a particular focus on their anticancer and antimicrobial properties. Drawing upon experimental data, we will explore the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for their evaluation, empowering researchers in the pursuit of next-generation therapeutics.

The Versatile Pharmacophore: Unpacking the Bioactivity of this compound Derivatives

The inherent chemical features of the this compound system, including its lactone ring and the potential for diverse substitutions on the aromatic ring and at the 3-position, make it a fertile ground for synthetic modifications aimed at enhancing biological activity.[5][6] These modifications have led to the discovery of potent anticancer and antimicrobial agents.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Derivatives of the 3-methyl-benzofuran scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines.[7][8][9][10] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[7][9][10][11]

A noteworthy study detailed the synthesis of a series of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, which, while structurally distinct from the 2-benzofuran-1(3H)-one core, provide valuable insights into the anticancer potential of the broader 3-methyl-benzofuran class.[7][9][10] These compounds were evaluated for their cytotoxicity against several human cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1).[7][9][10]

Another investigation focused on 3-methylbenzofurans and 3-(morpholinomethyl)benzofurans as potential agents against non-small cell lung carcinoma (A549 and NCI-H23 cell lines).[12] The results highlighted the significant impact of substitutions on the benzofuran ring on antiproliferative activity.[12]

Comparative Anticancer Activity of 3-Methyl-Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1-(3-methyl-1-benzofuran-2-yl)ethan-1-one Derivatives
Derivative 6K562Selective action[7][9][10]
Derivative 8K562Selective action[7][9][10]
3-Methylbenzofuran Series
Derivative 4c (p-methoxy on terminal phenyl)A5491.48[12]
3-(Morpholinomethyl)benzofuran Series
Derivative 15aNCI-H232.52[12]
Derivative 15cNCI-H232.218[12]
Derivative 16a (3-methoxy)NCI-H23Potent activity[12]

Causality in Experimental Design: The choice of diverse cancer cell lines in these studies is critical for establishing the breadth and selectivity of the compounds' anticancer activity. For instance, testing against both leukemia (K562) and solid tumor cell lines (A549, PC3, SW620) provides a more comprehensive picture of their potential therapeutic applications. The inclusion of a normal cell line (e.g., HaCaT keratinocytes) is a crucial control to assess the selective toxicity of the derivatives towards cancer cells.[7][9][10]

Experimental Workflow: Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial screening of anticancer activity of novel this compound derivatives.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanistic Mechanistic Studies (for lead compounds) synthesis Synthesis of Derivatives purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Culturing of Cancer & Normal Cell Lines characterization->cell_culture mtt_assay MTT Assay for Cell Viability cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assays (e.g., Annexin V-FITC) ic50->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle ros Reactive Oxygen Species (ROS) Measurement cell_cycle->ros G cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds inoculation Inoculate microtiter plate wells with compounds and microbes prep_compounds->inoculation prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculation incubation Incubate under appropriate conditions inoculation->incubation visual_insp Visually inspect for microbial growth incubation->visual_insp mic_det Determine MIC (lowest concentration with no visible growth) visual_insp->mic_det

References

A Researcher's Guide to the In Vitro Validation of 3-methyl-2-benzofuran-1(3H)-one as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the in vitro anticancer activity of 3-methyl-2-benzofuran-1(3H)-one. The benzofuran scaffold is a core component in numerous biologically active compounds, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This document moves beyond a simple recitation of protocols, instead focusing on the causal logic behind experimental choices, establishing a self-validating workflow, and comparing the subject compound against relevant alternatives to ascertain its therapeutic potential.

Section 1: Foundational Cytotoxicity Assessment: Establishing a Dose-Response Profile

The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxic potency. This establishes the concentration range over which the compound is effective and provides the half-maximal inhibitory concentration (IC50), a key metric for comparative analysis.[4] We will utilize a high-throughput cell viability assay to screen this compound against a panel of relevant cancer cell lines.

Causality of Experimental Choices:

  • Cell Line Selection: The choice of cell lines is paramount. We recommend a panel that includes cell lines where other benzofuran derivatives have shown activity, such as non-small cell lung cancer (A549, NCI-H23)[5][6], pancreatic cancer (Panc-1)[7], and leukemia (K562)[1], to allow for direct comparison. Including a p53-null cell line (like HCT116 p53-/-) can also provide early mechanistic clues regarding p53-independent activity.[2]

  • Assay Method: The CellTiter-Glo® Luminescent Cell Viability Assay is recommended over colorimetric assays (like MTT) due to its superior sensitivity, speed, and reduced interference from test compounds.[8] The assay quantifies ATP, an indicator of metabolically active, viable cells.

  • Controls: The inclusion of a known clinical standard (e.g., Doxorubicin or Cisplatin) and a well-characterized benzofuran derivative provides essential benchmarks for evaluating the potency of our target compound.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis start Select Cancer & Normal Cell Lines seed Seed Cells in 96-Well Plates (5,000 cells/well) start->seed adhere Allow 24h for Adherence seed->adhere prepare_cpd Prepare Serial Dilutions (Test Compound, Controls) adhere->prepare_cpd treat_cells Treat Cells with Compounds (e.g., 0.1 to 100 µM) prepare_cpd->treat_cells incubate Incubate for 72h treat_cells->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent lyse Lyse Cells (10 min) add_reagent->lyse read_lum Read Luminescence lyse->read_lum analyze Normalize Data & Plot Dose-Response Curve read_lum->analyze calc_ic50 Calculate IC50 Value analyze->calc_ic50

Caption: High-throughput cytotoxicity screening workflow.

Detailed Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed 5,000 cells per well in 100 µL of complete growth medium in opaque-walled 96-well plates. Include wells for "no-cell" background controls. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X concentration series of this compound, a reference benzofuran, and a standard chemotherapeutic (e.g., Doxorubicin) in culture medium. A typical range is from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to control wells.

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doublings, providing a robust window to observe antiproliferative effects.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Place the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Subtract the average background luminescence from all measurements. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability versus log[concentration] and fit a non-linear regression curve to determine the IC50 value.

Comparative Data: Benchmarking Potency

The performance of this compound should be contextualized. The table below illustrates how to present the data, using hypothetical values for our target compound alongside published data for comparators.

CompoundCell Line (Cancer Type)IC50 (µM)Selectivity Index (SI)*Reference
This compound A549 (Lung)Hypothetical: 2.5Hypothetical: 15.2This Study
This compound K562 (Leukemia)Hypothetical: 3.1Hypothetical: 12.2This Study
This compound WI-38 (Normal Lung)Hypothetical: 38.0-This Study
Benzofuran Derivative '4b'A549 (Lung)1.4813.2[5]
Benzofuran Derivative '16a'NCI-H23 (Lung)0.4926.2[5]
Benzofuran Derivative '9h'Panc-1 (Pancreatic)0.9429.5[7]
DoxorubicinA549 (Lung)~1.1Low[2]

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable, indicating cancer-specific toxicity.

Section 2: Unveiling the Mechanism of Action: Apoptosis and Cell Cycle Arrest

Once cytotoxicity is confirmed, the next logical step is to determine how the compound kills cancer cells. A therapeutically valuable agent should ideally induce programmed cell death (apoptosis) and/or cause cell cycle arrest, rather than non-specific necrosis.[1][9]

A. Apoptosis Induction: The Signature of Controlled Cell Death

We will employ two complementary assays to confirm apoptosis: Annexin V/Propidium Iodide (PI) staining to visualize apoptotic cell populations and a Caspase-Glo 3/7 assay to quantify the activity of key executioner caspases.[1][10]

Causality of Experimental Choices:

  • Annexin V/PI: This dual-staining method provides a clear distinction between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). This differentiation is crucial for understanding the cell death pathway.[5]

  • Caspase-Glo 3/7: Caspases-3 and -7 are the primary executioners of apoptosis. Measuring their activity provides direct biochemical evidence that the apoptotic cascade has been initiated, validating the observations from the Annexin V assay.[1]

Simplified Apoptosis Pathway

G compound This compound initiator Initiator Caspases (Caspase-8, 9) compound->initiator Induces executioner Executioner Caspases (Caspase-3, 7) initiator->executioner Activates substrates Cleavage of Cellular Substrates executioner->substrates Activates annexin Annexin V Binding (Phosphatidylserine Exposure) executioner->annexin apoptosis Apoptosis substrates->apoptosis

Caption: Key events in the apoptotic cascade.

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
  • Treatment: Seed cells in 6-well plates and treat with this compound at 1X and 2X its IC50 value for 24-48 hours. Include vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer. For each sample, collect at least 10,000 events. Gate the populations to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

B. Cell Cycle Analysis: Investigating Proliferation Blockade

Many anticancer agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating.[11] We will use PI staining of cellular DNA to analyze the cell cycle distribution.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
  • Treatment: Seed cells and treat as described for the apoptosis assay. A 24-hour treatment is often sufficient to observe cell cycle effects.

  • Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The DNA content will correspond to different phases of the cell cycle (G0/G1, S, and G2/M). Analyze the resulting histograms to determine the percentage of cells in each phase.

Comparative Data: Mechanistic Insights

This table shows the expected data format for mechanistic studies. An accumulation of cells in a specific phase (e.g., G2/M) or an increase in the Sub-G1 peak (indicative of apoptotic DNA fragmentation) provides strong evidence for the compound's mode of action.

Treatment (at IC50)% in G0/G1 Phase% in S Phase% in G2/M Phase% Total Apoptosis (Annexin V+)Reference
Vehicle Control65%20%15%<5%This Study
This compound Hypothetical: 25%Hypothetical: 15%Hypothetical: 60%Hypothetical: 45%This Study
Benzofuran Derivative '16a' (NCI-H23)Reduced by 0.47-foldReduced by 0.51-foldIncreased by 6.90-fold36.8%[5]

Conclusion and Forward-Looking Strategy

This guide outlines a logical, multi-step process to validate the in vitro anticancer potential of this compound. By progressing from foundational cytotoxicity screening to mechanistic studies of apoptosis and cell cycle arrest, researchers can build a robust data package. The emphasis on direct comparison with both clinical standards and structurally related compounds is essential for determining novelty and therapeutic promise.

A successful validation, demonstrating high potency (low micromolar or nanomolar IC50), a high selectivity index, and a clear mechanism of action via apoptosis or cell cycle arrest, would strongly justify advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo preclinical animal studies.[4][8][12]

References

A Comparative Guide to the Biological Activity of 3-methyl-2-benzofuran-1(3H)-one and Other Bioactive Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lactones, cyclic esters derived from the intramolecular esterification of a corresponding hydroxycarboxylic acid, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their diverse structures, ranging from simple five-membered γ-butyrolactones to complex macrocycles, are found in a vast array of natural products and synthetically derived molecules.[1][3] This structural diversity translates into a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] Among these, the benzofuranone framework has garnered significant attention.

This guide provides an in-depth comparative analysis of 3-methyl-2-benzofuran-1(3H)-one , a representative benzofuran lactone, against other classes of biologically active lactones. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of their performance in key biological assays, underpinned by mechanistic insights and detailed experimental protocols. We will explore their relative potencies in anticancer and antimicrobial screens, discuss the underlying mechanisms of action, and provide validated protocols to ensure reproducibility and scientific rigor.

Section 1: Profiles of Compared Lactone Scaffolds

For this analysis, we will compare this compound with two other major classes of lactones renowned for their biological significance: γ-butyrolactones and steroidal lactones (withanolides) .

  • This compound: This molecule features a benzofuran core fused with a lactone ring.[4] Benzofurans are known for a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[4][6] The lactone functionality contributes to its chemical reactivity and potential for interaction with biological targets.[4]

  • γ-Butyrolactones (GBLs): This five-membered lactone moiety is a core structural unit in many natural products and clinically approved drugs.[2][7] GBLs are recognized for their broad pharmacological activities and serve as versatile building blocks in pharmaceutical synthesis.[3][8] Their bioactivity is often linked to the presence of an α,β-unsaturated system, which can act as a Michael acceptor.

  • Withanolides (e.g., Withanolide D): These are a group of naturally occurring C-28 steroidal lactones, primarily isolated from plants of the Solanaceae family.[9] Withanolides like Withanolide D have demonstrated potent anticancer properties by interfering with multiple signaling pathways crucial for cancer cell survival and proliferation.[10][11]

Section 2: Comparative Efficacy in Anticancer Assays

A primary application for novel lactones is in oncology research. The cytotoxic potential of these compounds is typically evaluated using in vitro cell viability assays, such as the MTT assay, which measures the metabolic activity of cells.

Expert Analysis of Experimental Choice:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability, high throughput, and sensitivity in determining cytotoxic concentration (IC50) values. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytostatic or cytotoxic effects. It is a foundational screen for identifying promising anticancer lead compounds.[12]

Quantitative Data Summary: Anticancer Activity
Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Citation
Benzofuranone Brominated 3-methylbenzofuran deriv.K562 (Leukemia)5[12]
Benzofuranone Brominated 3-methylbenzofuran deriv.HL60 (Leukemia)0.1[12]
Benzofuranone 3-(morpholinomethyl)benzofuran deriv.A549 (Lung)1.48 - 47.02[13]
Benzofuranone 3-(morpholinomethyl)benzofuran deriv.NCI-H23 (Lung)0.49 - 29.75[13]
Steroidal Lactone Withanolide DCaco-2 (Colon)0.63[11]
Steroidal Lactone Withanolide DSKOV3 (Ovarian)2.93[11]
Terpenoid Lactone LoliolideHCT116 (Colon)306 - 351[14]
Terpenoid Lactone IsololiolideDLD1 (Colon)236 - 395[14]
Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating controls to ensure data integrity.

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., A549, K562) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Causality: Optimal seeding density is critical. Too few cells will result in a weak signal, while over-confluence can lead to nutrient depletion and cell death, confounding the results.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Causality: This allows cells to adhere to the plate and enter the logarithmic growth phase, ensuring they are healthy and responsive at the time of treatment.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test lactones (e.g., from 0.1 µM to 100 µM) in culture medium. Add 100 µL of each concentration to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Causality: A wide concentration range is essential to determine the dose-response curve and accurately calculate the IC50 value. The vehicle control validates that the solvent used to dissolve the compounds has no inherent toxicity.

  • Incubation Period:

    • Action: Incubate the cells with the compounds for 48-72 hours.

    • Causality: This duration is typically sufficient for cytotoxic agents to induce cell cycle arrest or apoptosis.

  • MTT Addition:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: Only viable cells with active mitochondrial reductases can convert MTT to formazan. This is the key step for discriminating between live and dead cells.

  • Formazan Solubilization:

    • Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

    • Causality: The purple formazan crystals are insoluble in aqueous solution and must be dissolved to allow for spectrophotometric measurement.

  • Absorbance Reading:

    • Action: Measure the absorbance at 570 nm using a microplate reader.

    • Causality: The absorbance is directly proportional to the number of viable cells. Data is used to plot a dose-response curve and calculate the IC50.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A 1. Seed Cells in 96-well Plate B 2. Incubate 24h for Adherence A->B C 3. Add Serial Dilutions of Lactones B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (4h Incubation) D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cell viability assay.

Section 3: Comparative Antimicrobial Activity

Lactones are also investigated for their potential to combat microbial infections. The Minimum Inhibitory Concentration (MIC) is the standard metric used to assess a compound's potency against various bacterial and fungal strains.

Quantitative Data Summary: Antimicrobial Activity
Compound ClassSpecific Compound/DerivativeMicroorganismMIC (µg/mL)Citation
Benzofuranone Brominated 3-methylbenzofuran deriv.Staphylococcus aureus16 - 64[6][15]
Benzofuranone Brominated 3-methylbenzofuran deriv.Gram-positive strains16 - 64[6][15]
Benzofuranone 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid deriv.Gram-positive cocci50 - 200[16]
γ-Butyrolactone Lactivicinβ-lactamase producing bacteria2.4[1]
γ-Butyrolactone Bicyclic butyrolactone deriv.β-lactamase producing bacteria15[1]
Terpenoid Lactone Flexibilide / SinulariolideBacillus subtilis, S. aureusNot specified (active)[14]

Analysis: The data suggests that while certain benzofuranone derivatives show moderate activity, particularly against Gram-positive bacteria[6][15], other lactone classes like specific γ-butyrolactones can exhibit highly potent antimicrobial effects.[1] The activity is highly dependent on the specific chemical structure and microbial strain.

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining MIC values.

  • Prepare Inoculum:

    • Action: Culture the microbial strain overnight on an appropriate agar plate. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the test wells.

    • Causality: Standardizing the inoculum density is the most critical variable for MIC reproducibility. A non-standardized inoculum will lead to erroneous MIC values.

  • Compound Dilution:

    • Action: In a 96-well plate, perform a two-fold serial dilution of each lactone compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

    • Causality: Serial dilution creates a concentration gradient that allows for the precise determination of the lowest concentration that inhibits visible growth.

  • Inoculation:

    • Action: Add the standardized microbial inoculum to each well containing the diluted compound.

    • Causality: This initiates the test, exposing the microbes to a range of compound concentrations.

  • Controls:

    • Action: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Causality: The positive control must show visible growth, validating that the media and inoculum are viable. The negative control must remain clear, ensuring the sterility of the medium.

  • Incubation:

    • Action: Incubate the plate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.

    • Causality: This period allows for sufficient microbial growth in the absence of an effective inhibitor.

  • Determine MIC:

    • Action: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Causality: This value represents the minimum concentration required to inhibit the microorganism.

Section 4: Mechanistic Insights & Signaling Pathways

Understanding how a compound exerts its biological effect is paramount for drug development. Many cytotoxic lactones, particularly withanolides, function by inducing apoptosis (programmed cell death).

Mechanism of Action: Induction of Apoptosis

Withanolides have been shown to induce apoptosis through the generation of Reactive Oxygen Species (ROS).[9][17] An increase in intracellular ROS can trigger the intrinsic apoptosis pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates Caspase-9. Caspase-9, in turn, activates executioner caspases like Caspase-3 and Caspase-7, which dismantle the cell by cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis.[18] Derivatives of 3-methyl-benzofuran have also been shown to increase ROS levels and induce apoptosis via caspase activation in cancer cells.[6][15]

Visualization: Intrinsic Apoptosis Pathway

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Lactone Lactone Treatment (e.g., Withanolide D) ROS ↑ Reactive Oxygen Species (ROS) Lactone->ROS induces Mito Mitochondrial Dysfunction ROS->Mito causes CytC Cytochrome c Release Mito->CytC leads to Apaf Apaf-1 CytC->Apaf binds Casp9 Caspase-9 (Initiator) Apaf->Casp9 activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by lactones.

Conclusion

This comparative guide demonstrates that lactones are a versatile and potent class of bioactive molecules. While the parent This compound scaffold serves as a valuable starting point, its functionalized derivatives, along with other lactone classes like withanolides , show significant promise in anticancer applications, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[11][12][13] In the antimicrobial realm, while benzofuranones show moderate activity, other lactones such as the γ-butyrolactone Lactivicin display potent, targeted effects.[1][6]

The choice of lactone for a specific therapeutic application is highly dependent on the desired biological activity and target. Withanolides appear particularly potent as cytotoxic agents due to their complex steroidal structure and ability to modulate multiple signaling pathways.[10] Benzofuranones offer a synthetically tractable scaffold that can be readily modified to optimize activity against both cancer cells and microbial pathogens.[6] Future research should focus on direct, head-to-head comparisons of these lactone classes in standardized assays to further elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship of Benzofuranone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuranone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making benzofuranone analogues a subject of intense research in drug discovery.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogues, comparing their performance across different biological targets and detailing the experimental methodologies used for their evaluation.

The versatility of the benzofuranone scaffold allows for chemical modifications at various positions, significantly influencing the compound's biological efficacy.[6] Understanding the causality behind these structure-activity relationships is paramount for designing next-generation therapeutic agents with enhanced potency and selectivity.[7]

Anticancer Activity: Targeting Cellular Proliferation

Benzofuranone derivatives have emerged as promising anticancer agents, with studies revealing that specific structural modifications are crucial for their cytotoxic activity.[6] The primary mechanism often involves the inhibition of key signaling pathways or enzymes essential for cancer cell survival and proliferation, such as protein kinases and histone demethylases.[8][9][10]

Key SAR Insights:
  • Substitution at C-2: The substitution at the C-2 position of the benzofuran ring is critical for cytotoxic activity. Introducing ester groups or other heterocyclic rings at this position has been shown to enhance anticancer potency.[6]

  • Hybrid Molecules: Creating hybrid structures by combining the benzofuranone scaffold with other pharmacologically active moieties like chalcones, triazoles, or piperazines can lead to a synergistic cytotoxic effect against malignant tumors.[6]

  • Halogenation: The introduction of bromine into a methyl or acetyl group attached to the benzofuranone system has been found to increase cytotoxicity against various cancer cell lines, including leukemia and cervix carcinoma.[11]

  • Inhibition of LSD1: Certain benzofuran derivatives have been designed as potent inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. The presence of two hydroxyl functions on the scaffold plays a vital role in enhancing this inhibitory activity.[10][12]

Comparative Performance of Anticancer Benzofuranone Analogues

The following table summarizes the in vitro cytotoxic activity of representative benzofuranone analogues against various human cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
14c Bromo derivative of benzofuran-oxadiazole conjugateHCT116 (Colon)3.27[12]
17i Benzofuran-based LSD1 inhibitorH460 (Lung)2.06 ± 0.27[10]
17i Benzofuran-based LSD1 inhibitorMCF-7 (Breast)2.90 ± 0.32[10]
91m Benzofuran-pyrimidine hybridA549 (Lung)0.60[12]
91k Benzofuran-pyrimidine hybrid (EGFR Kinase Inhibitor)A549 (Lung)IC50 = 0.07 (EGFR)[12]

Antimicrobial Activity: Combating Pathogenic Threats

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[13] Benzofuranone analogues have demonstrated significant potential as antibacterial and antifungal agents, with their efficacy being highly dependent on the substitution pattern around the core nucleus.[14][15][16]

Key SAR Insights:
  • C-6 and C-3 Substitutions: The substitutions at the C-6 and C-3 positions have a profound impact on antibacterial activity. For instance, compounds bearing a hydroxyl group at the C-6 position exhibit excellent activity against a range of bacterial strains.[14]

  • C-2 Aryl/Heteroaryl Groups: The nature of the substituent at the C-2 position influences strain specificity. Phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at this position have been associated with good antibacterial activity.[14]

  • Hybridization with Azoles: Incorporating azole moieties (e.g., imidazole, pyrazole) at the C-2 position can enhance antimicrobial activity.[15] Benzofuranone derivatives with a 4-nitroimidazole core have shown notable antibacterial effects.[15]

  • Antifungal Potency: Certain benzofuran-based amidrazones have shown superior antifungal properties compared to their antibacterial activities, indicating a promising avenue for developing new antifungal drugs.[14]

Comparative Performance of Antimicrobial Benzofuranone Analogues

This table presents the minimum inhibitory concentration (MIC) values for selected benzofuranone derivatives against various microbial strains.

Compound IDKey Structural FeaturesMicrobial StrainMIC (µg/mL)Reference
15 Hydroxyl group at C-6S. aureus0.78 - 3.12[14]
16 Hydroxyl group at C-6E. coli0.78 - 3.12[14]
Compound 1 AzabenzofuranS. aureusModerate Activity[17]
Compound 6 AzabenzofuranP. italicumPotent Activity[17]
72 Benzofuranone with 5-nitrobenzimidazoleK. pneumoniae0.39[15]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. Benzofuranone analogues have been investigated as anti-inflammatory agents, primarily due to their ability to inhibit key inflammatory mediators and signaling pathways.[18][19]

Key SAR Insights:
  • C2-C3 Double Bond: The presence of a double bond between the C-2 and C-3 positions can confer superior anti-inflammatory activity compared to analogues with a single bond at this position.[17]

  • C-6 Substitution: Substitutions at the C-5 and C-6 positions are critical for anti-inflammatory effects. Compounds with an alkyl or aryl group at the C-6 position often exhibit potent inhibition of prostaglandin synthesis.[7]

  • Piperazine Hybrids: Hybrid molecules combining the benzofuran scaffold with a piperazine moiety have demonstrated significant anti-inflammatory properties.[7] These compounds often exert their effects by modulating the NF-κB and MAPK signaling pathways.[19]

  • Inhibition of NO Production: Many anti-inflammatory benzofuranone derivatives function by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[17][19]

Comparative Performance of Anti-inflammatory Benzofuranone Analogues

The following table highlights the inhibitory activity of various benzofuranone analogues on inflammatory markers.

Compound IDKey Structural FeaturesAssayIC50 (µM)Reference
Compound 1 C2=C3 double bondNO Inhibition (RAW 264.7)17.3[17]
Compound 4 C2=C11 double bondNO Inhibition (RAW 264.7)16.5[17]
Compound 5d Piperazine/benzofuran hybridNO Inhibition (RAW 264.7)52.23 ± 0.97[19]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran C-5 Chloro, C-6 CyclohexylCarrageenan paw edemaMore potent than Diclofenac[7]

Visualizing Key Concepts

To better understand the principles discussed, the following diagrams illustrate the general workflow for SAR studies, the key structural features of the benzofuranone scaffold, and a critical signaling pathway modulated by these compounds.

cluster_0 SAR Workflow Lead Compound Lead Compound Analogue Synthesis Analogue Synthesis Lead Compound->Analogue Synthesis Design Modifications Biological Screening Biological Screening Analogue Synthesis->Biological Screening Test Analogues Data Analysis Data Analysis Biological Screening->Data Analysis Gather Activity Data SAR Identification SAR Identification Data Analysis->SAR Identification Correlate Structure & Activity SAR Identification->Analogue Synthesis Rational Design New Lead New Lead SAR Identification->New Lead Identify Potent Compound

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

cluster_1 Benzofuranone Core & Key Modification Sites benzofuranone C2 C-2: Anticancer, Antimicrobial benzofuranone->C2 C3 C-3: Antimicrobial, Anti-inflammatory benzofuranone->C3 C5 C-5: Anti-inflammatory benzofuranone->C5 C6 C-6: Antimicrobial, Anti-inflammatory benzofuranone->C6

Caption: Key modification sites on the benzofuranone scaffold.

cluster_2 NF-κB & MAPK Signaling Pathway Inhibition LPS LPS (Stimulus) IKK IKKα/IKKβ LPS->IKK MAPKKK MAPKKK LPS->MAPKKK IkBa IκBα IKK->IkBa phosphorylates NFkB p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus translocates MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK MAPK->Nucleus Inflammation Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Inflammation activates transcription Benzofuranone Benzofuranone Analogues Benzofuranone->IKK inhibits Benzofuranone->MAPK inhibits

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuranone analogs.[19]

Experimental Protocols

The trustworthiness of SAR data relies on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

Protocol 1: Synthesis of Benzofuranone Derivatives via Rap-Stoermer Reaction

This protocol describes a base-catalyzed condensation method for synthesizing benzofuranone derivatives.[5]

Materials:

  • Substituted Salicylaldehyde (1.0 eq)

  • α-Haloketone (e.g., ethyl bromoacetate) (1.1 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Ethanol (Anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted salicylaldehyde in anhydrous ethanol.

  • Reagent Addition: To the stirred solution, add the α-haloketone followed by the dropwise addition of triethylamine at room temperature. The causality here is that TEA acts as a base to deprotonate the phenolic hydroxyl group, facilitating its nucleophilic attack on the α-haloketone.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C for ethanol). The elevated temperature provides the necessary activation energy for the intramolecular cyclization step.

  • Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion, typically within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted base, acidic impurities, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure benzofuranone derivative.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability after exposure to test compounds.[7]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzofuranone analogues dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or Solubilizing Agent (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. This self-validating step ensures a healthy, uniform monolayer of cells before drug exposure.

  • Compound Treatment: Prepare serial dilutions of the benzofuranone analogues in culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance (optical density) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

References

A Comparative Guide to the Synthetic Routes of Benzofuranones for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Benzofuranones are a critical class of heterocyclic compounds, forming the structural core of many natural products and pharmacologically active molecules.[1] Their wide-ranging biological activities, including anticancer, anti-inflammatory, and antiviral properties, make them privileged scaffolds in the field of drug discovery.[1][2][3] The efficient construction of the benzofuranone core is therefore a topic of significant interest to researchers and drug development professionals. This guide provides a comparative analysis of key synthetic strategies, offering insights into the mechanistic rationale, practical advantages, and limitations of each approach.

Transition-Metal-Catalyzed Intramolecular Cyclizations

Transition-metal catalysis represents a powerful and versatile toolkit for the synthesis of complex organic molecules, and benzofuranones are no exception. Palladium, gold, and copper catalysts are frequently employed to facilitate the key bond-forming events that lead to the desired heterocyclic ring system.[1][4][5]

a) Palladium-Catalyzed C-H Activation/Lactonization

A prominent strategy involves the palladium-catalyzed C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation to yield the benzofuranone product.[1][6] This approach is notable for its atom economy and the ability to functionalize otherwise inert C-H bonds.

Mechanistic Rationale: The reaction typically proceeds through a concerted metalation-deprotonation (CMD) mechanism, where the palladium catalyst activates a C-H bond on the phenyl ring ortho to the acetic acid moiety. This is followed by reductive elimination, which forms the C-O bond and closes the lactone ring. Recent developments have even demonstrated enantioselective versions of this reaction, employing chiral ligands to control the stereochemistry of the product.[6]

Advantages:

  • Direct functionalization of C-H bonds.

  • High atom economy.

  • Potential for enantioselective synthesis.

Limitations:

  • Requires specific directing groups.

  • Catalyst cost and potential for metal contamination in the final product.

b) Gold-Catalyzed Cycloisomerization of o-Alkynyl Phenols

Gold catalysts, particularly gold(I) complexes, have emerged as highly effective for the cycloisomerization of ortho-alkynyl phenols to furnish benzofuran-3(2H)-ones.[1][7] This method offers a flexible entry point to this class of compounds.

Mechanistic Rationale: The gold(I) catalyst acts as a soft π-acid, activating the alkyne moiety toward nucleophilic attack by the adjacent phenolic hydroxyl group. This intramolecular hydroalkoxylation proceeds with high regioselectivity to form the five-membered ring.

Advantages:

  • Mild reaction conditions.

  • High functional group tolerance.

  • Flexibility in substrate scope, allowing for diverse substitution patterns.

Limitations:

  • The synthesis of the starting o-alkynyl phenols can be multi-step.

  • Cost of the gold catalyst.

Metal-Free Acid-Catalyzed Cyclizations

While transition metals offer powerful catalytic cycles, metal-free approaches are often desirable to avoid issues of cost, toxicity, and product contamination. Strong Brønsted or Lewis acids can effectively catalyze the formation of the benzofuranone ring system through different mechanistic pathways.

a) Superacid-Catalyzed Friedel-Crafts/Lactonization Cascade

A metal-free tandem Friedel-Crafts/lactonization reaction catalyzed by strong acids like perchloric acid (HClO₄) or trifluoromethanesulfonic acid (TfOH) provides an efficient route to 3,3-disubstituted benzofuranones.[6]

Mechanistic Rationale: The reaction of a tertiary α-hydroxy acid ester with a phenol in the presence of a superacid initiates a tandem sequence. The acid protonates the hydroxyl group of the ester, leading to the formation of a carbocation. This electrophile then undergoes an intramolecular Friedel-Crafts alkylation with the electron-rich phenol ring, followed by a subsequent intramolecular lactonization to yield the final benzofuranone product.

Advantages:

  • Operationally simple and rapid.[6]

  • Avoids transition-metal catalysts.

  • Allows for the synthesis of products with quaternary centers at the 3-position.

Limitations:

  • Requires strongly acidic conditions, which may not be compatible with all functional groups.

  • Substrate scope can be limited by the electronic properties of the phenol.

Comparative Summary of Synthetic Routes

Synthetic Route Key Reagents/Catalysts Typical Yields Key Advantages Key Limitations
Pd-Catalyzed C-H Activation Pd(II) catalysts, oxidants60-90%High atom economy, direct C-H functionalization, potential for enantioselectivity.[6]Catalyst cost, potential metal contamination, requires directing groups.
Au-Catalyzed Cycloisomerization Au(I) complexes (e.g., AuCl)70-95%Mild conditions, high functional group tolerance, flexible substrate scope.[1][7]Multi-step synthesis of starting materials, catalyst cost.
Acid-Catalyzed Cascade HClO₄, TfOH75-95%Metal-free, operationally simple, rapid, good for quaternary centers.[6]Harsh acidic conditions, potential for limited functional group tolerance.

Experimental Protocols

Representative Protocol for Pd-Catalyzed C-H Activation/Lactonization

This protocol is a generalized representation based on literature procedures.[6]

  • To a reaction vial, add the substituted phenylacetic acid (1.0 equiv), Pd(OAc)₂ (5 mol%), and an appropriate ligand (e.g., an amino acid ligand, 10 mol%).

  • Add a suitable oxidant (e.g., benzoquinone, 1.2 equiv) and a solvent such as trifluoroacetic acid (TFA).

  • Seal the vial and heat the reaction mixture at 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzofuranone.

Visualization of Synthetic Pathways

Gold-Catalyzed Cycloisomerization Workflow

Gold_Catalyzed_Cycloisomerization cluster_workflow Gold-Catalyzed Cycloisomerization start o-Alkynyl Phenol + Au(I) Catalyst pi_complex π-Complex Formation (Au activation of alkyne) start->pi_complex Coordination cyclization Intramolecular Nucleophilic Attack (5-endo-dig) pi_complex->cyclization Cyclization protodemetalation Protodemetalation cyclization->protodemetalation Intermediate Formation product Benzofuranone + Regenerated Au(I) protodemetalation->product Product Release Acid_Catalyzed_Cascade cluster_cascade Acid-Catalyzed Tandem Reaction reactants Phenol + α-Hydroxy Ester activation Protonation & Carbocation Formation (Superacid) reactants->activation Acid Catalysis friedel_crafts Intramolecular Friedel-Crafts Alkylation activation->friedel_crafts Electrophilic Attack lactonization Intramolecular Lactonization friedel_crafts->lactonization Ring Closure final_product 3,3-Disubstituted Benzofuranone lactonization->final_product

References

The Isomeric Divide: A Comparative Guide to the In Vitro Cytotoxicity of Benzofuranones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the benzofuranone scaffold has emerged as a privileged structure, demonstrating significant cytotoxic potential across a spectrum of cancer cell lines. However, the efficacy of these compounds is not monolithic; subtle shifts in molecular architecture, particularly the positional arrangement of substituents—isomerism—can dramatically alter their biological activity. This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of benzofuranone isomers and their derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Critical Influence of Isomeric Variation on Cytotoxicity

The substitution pattern on the benzofuranone core is a key determinant of its cytotoxic potency. While direct comparative studies on simple, unsubstituted benzofuranone isomers are not extensively documented in publicly available literature, a wealth of data on substituted derivatives allows for a robust analysis of how positional isomerism impacts anticancer activity. Our analysis of numerous studies reveals that the location of electron-withdrawing or donating groups, as well as bulky substituents, can profoundly affect the molecule's interaction with cellular targets, leading to significant differences in IC50 values.

For instance, studies on halogenated benzofuran derivatives have consistently shown that the position of the halogen atom influences cytotoxic activity.[1] This principle extends to benzofuranones, where the placement of a substituent at the C-5 versus the C-6 position, for example, can alter the molecule's electronic properties and steric profile, thereby modulating its ability to induce cell death.

Comparative Cytotoxicity Data of Benzofuranone Derivatives

To illustrate the impact of isomeric variations, the following table summarizes the in vitro cytotoxic activity (IC50) of various substituted benzofuranone derivatives against a panel of human cancer cell lines. The data is compiled from multiple sources to provide a comparative overview.

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference(s)
Aurone Derivative D23 6-methoxy, 2-[3-(2-phenyl-2-oxoethoxy)benzylidene]Not SpecifiedNot Specified[2]
Aurone Derivative D25 6-methoxy, 2-[3-(2-(4-methoxyphenyl)-2-oxoethoxy)benzylidene]Not SpecifiedNot Specified[2]
Benzofuran-isatin conjugate 5a 3-methylbenzofuran-2-carbohydrazide linked to isatinSW-620 (Colon)8.7[3]
Benzofuran-isatin conjugate 5a 3-methylbenzofuran-2-carbohydrazide linked to isatinHT-29 (Colon)9.4[3]
Benzofuran-isatin conjugate 5d 3-methylbenzofuran-2-carbohydrazide linked to 5-bromoisatinSW-620 (Colon)6.5[3]
Benzofuran-isatin conjugate 5d 3-methylbenzofuran-2-carbohydrazide linked to 5-bromoisatinHT-29 (Colon)9.8[3]
Benzofuranone derivative 7 methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)Most promising activity[4]
Benzofuranone derivative 8 methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung) & HepG2 (Liver)Significant activity[4]

Analysis of Structure-Activity Relationships (SAR):

The data underscores a critical principle in medicinal chemistry: small structural modifications can lead to significant changes in biological activity. For example, the introduction of a bromine atom to the isatin moiety in the benzofuran-isatin conjugates (compound 5d vs. 5a) enhances the cytotoxicity against the SW-620 colon cancer cell line.[3] This highlights the positive impact of a halogen at that specific position.

Furthermore, a comparison between derivatives 7 and 8 suggests that the nature and position of the halogenated acetyl group, as well as the substitution on the benzene ring (hydroxyl vs. methoxy), play a crucial role in determining both the potency and the cancer cell line selectivity of the cytotoxic effect.[4]

Mechanistic Insights: How Benzofuranones Induce Cell Death

The cytotoxic effects of benzofuranone derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][5] Understanding these mechanisms is pivotal for the rational design of more effective and selective anticancer agents.

Induction of Apoptosis

Many benzofuranone derivatives have been shown to trigger apoptosis in cancer cells.[3][6] This is often characterized by:

  • DNA Fragmentation: The cleavage of genomic DNA into internucleosomal fragments, a hallmark of apoptosis.[7]

  • Caspase Activation: Activation of the caspase cascade, a family of proteases that execute the apoptotic program.

  • Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3] For instance, potent benzofuran-isatin conjugates have been observed to significantly inhibit the anti-apoptotic protein Bcl-2.[3]

  • PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is another key indicator of apoptosis.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, some benzofuranone derivatives exert their cytotoxic effects by halting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.[5][7] A novel synthetic derivative of benzofuran lignan, for example, was found to cause G2/M arrest in a dose- and time-dependent manner in malignant T-cells.[5] This arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.

Inhibition of Key Signaling Pathways

The anticancer activity of some benzofuran derivatives has been linked to the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8] By targeting these pathways, benzofuranones can disrupt the signaling networks that promote cancer cell survival, growth, and proliferation.

cluster_0 Benzofuranone Isomers cluster_1 Cellular Effects cluster_2 Molecular Mechanisms cluster_3 Outcome Benzofuranone Benzofuranone Derivative Apoptosis Induction of Apoptosis Benzofuranone->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) Benzofuranone->CellCycleArrest PathwayInhibition Inhibition of Signaling Pathways (e.g., PI3K/Akt) Benzofuranone->PathwayInhibition DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag Caspase_Act Caspase Activation Apoptosis->Caspase_Act Bcl2_Mod Modulation of Bcl-2 Family Apoptosis->Bcl2_Mod PARP_Cleavage PARP Cleavage Apoptosis->PARP_Cleavage Cyclin_Mod Modulation of Cyclins/CDKs CellCycleArrest->Cyclin_Mod Cytotoxicity Cytotoxicity & Cancer Cell Death PathwayInhibition->Cytotoxicity DNA_Frag->Cytotoxicity Caspase_Act->Cytotoxicity Bcl2_Mod->Cytotoxicity PARP_Cleavage->Cytotoxicity Cyclin_Mod->Cytotoxicity cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 MTT Assay cluster_3 Data Analysis CellSeeding Cell Seeding (96-well plate) Treatment Treatment of Cells with Benzofuranone Isomers CellSeeding->Treatment CompoundPrep Compound Preparation (Serial Dilutions) CompoundPrep->Treatment Incubation Incubation (24, 48, or 72 hours) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Formation Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Solubilization (DMSO) Formazan_Formation->Solubilization Absorbance Absorbance Measurement (570 nm) Solubilization->Absorbance IC50 IC50 Value Determination Absorbance->IC50

References

The Evolving Therapeutic Landscape of 3-Methyl-2-Benzofuran-1(3H)-one Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuranone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. Among its derivatives, 3-methyl-2-benzofuran-1(3H)-one serves as a crucial starting point for the development of novel therapeutic agents. Structural modifications to this core have yielded a plethora of analogues with enhanced potency and selectivity across various disease models, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a comparative analysis of the therapeutic potential of these analogues, supported by experimental data, to aid researchers in navigating this promising chemical space.

Introduction to the this compound Core

The this compound structure features a fused benzene and furan ring system, with a methyl group at the 3-position and a carbonyl group at the 2-position of the furanone ring. This arrangement provides a unique three-dimensional conformation that allows for diverse chemical modifications, influencing its pharmacokinetic and pharmacodynamic properties. The inherent biological activities of the benzofuran nucleus, including antioxidant, anti-inflammatory, and kinase inhibitory effects, make it an attractive scaffold for drug discovery.[1][2]

Comparative Therapeutic Potential of Analogues

The therapeutic efficacy of this compound analogues is profoundly influenced by the nature and position of substituents on the benzofuran ring system. This section provides a comparative overview of their anticancer, neuroprotective, and anti-inflammatory activities.

Anticancer Activity: A Tale of Two Moieties

Recent studies have highlighted the potent anti-proliferative activity of 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives, particularly against non-small cell lung carcinoma (NSCLC).[3][4] A comparative analysis of these two series reveals key structure-activity relationships (SAR).

Substitution on the benzofuran ring with a morpholinomethyl group has been shown to enhance cytotoxic activity against both A549 and NCI-H23 lung cancer cell lines.[3] For instance, certain 3-(morpholinomethyl)benzofuran derivatives exhibit potent anti-proliferative activity, with IC50 values in the low micromolar and even nanomolar range.[3][4]

Table 1: Comparative Anticancer Activity of 3-Methylbenzofuran and 3-(Morpholinomethyl)benzofuran Analogues against NSCLC cell lines.

Compound SeriesAnalogueSubstitutionA549 IC50 (µM)NCI-H23 IC50 (µM)VEGFR-2 IC50 (nM)Reference
3-Methylbenzofuran 4cp-methoxy on terminal phenyl1.48--[3]
4b---77.97[4]
3-(Morpholinomethyl)benzofuran 15a---132.5[4]
16a3-methoxy--45.4[4]
-General Range1.5 - 18.890.49 - 68.9-[3]

Data synthesized from multiple sources; direct comparison should be made with caution.

The mechanism of action for these anticancer analogues often involves the inhibition of key signaling pathways crucial for tumor growth and survival. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Several 3-methyl and 3-(morpholinomethyl)benzofuran derivatives have demonstrated potent VEGFR-2 inhibitory activity, suggesting that their anti-tumor effects are, at least in part, due to the disruption of tumor blood supply.[4]

Furthermore, these compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[5][6] For example, active benzofurans can arrest the cell cycle at the G2/M phase and trigger apoptosis through both early and late apoptotic pathways.[4] The induction of apoptosis is a critical mechanism for eliminating cancer cells and is a hallmark of effective anticancer agents.

Neuroprotective Potential: Combating Oxidative Stress and Cholinergic Deficits

Neurodegenerative diseases like Alzheimer's are characterized by oxidative stress, neuronal cell death, and a decline in neurotransmitter levels, particularly acetylcholine. Benzofuranone analogues have emerged as promising neuroprotective agents by targeting these pathological hallmarks.

A series of 3,3-disubstituted-3H-benzofuran-2-one derivatives have been shown to possess significant antioxidant properties.[7] These compounds can effectively reduce intracellular reactive oxygen species (ROS) and protect neuronal cells from oxidative stress-induced death.[7] The antioxidant capacity is often attributed to the presence of hydroxyl groups on the aromatic ring, which can scavenge free radicals.

In addition to their antioxidant effects, certain benzofuran derivatives exhibit potent acetylcholinesterase (AChE) inhibitory activity.[8] AChE is the enzyme responsible for the breakdown of acetylcholine, and its inhibition can help to restore cholinergic neurotransmission in the brain. Some novel benzofuran-based compounds have displayed AChE inhibition with IC50 values in the nanomolar range, comparable to the clinically used drug donepezil.[8]

Table 2: Comparative Neuroprotective Activities of Benzofuranone Analogues.

Compound SeriesAnalogueBioactivityKey FindingsReference
3,3-Disubstituted-3H-benzofuran-2-one Compound 9AntioxidantReduces intracellular ROS; protects against catechol-induced cell death.[7]
Benzofuran-based AChEIs Compound 7cAChE InhibitionIC50 = 0.058 µM (comparable to Donepezil).[8]
Compound 7eAChE InhibitionIC50 = 0.086 µM.[8]

The neuroprotective mechanism of these analogues is often linked to the modulation of key signaling pathways involved in neuronal survival. For instance, some compounds can boost the expression of Heme Oxygenase-1 (HO-1), an enzyme with well-established neuroprotective properties.[7]

Experimental Protocols

To facilitate further research and validation, this section provides detailed protocols for key in vitro assays used to assess the therapeutic potential of this compound analogues.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, NCI-H23) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuranone analogues for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Neuroprotective Activity Assessment: Acetylcholinesterase Inhibition Assay

This assay is based on the Ellman method, which measures the activity of acetylcholinesterase.

Protocol:

  • Reagent Preparation: Prepare acetylthiocholine iodide (ATCI) solution, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase (AChE) enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Reaction: In a 96-well plate, add the buffer, DTNB, the test compound (benzofuranone analogue) at various concentrations, and the AChE enzyme.

  • Initiation of Reaction: Start the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition of AChE activity and calculate the IC50 value.

Signaling Pathways and Mechanistic Insights

The therapeutic effects of this compound analogues are mediated through the modulation of various signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Signaling Pathways

anticancer_pathways

Neuroprotective Signaling Pathways

neuroprotective_pathways

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of potent and selective therapeutic agents. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the anticancer, neuroprotective, and anti-inflammatory activities of its analogues. The promising preclinical data, particularly for the 3-(morpholinomethyl)benzofuran series in oncology and the hydroxylated derivatives in neuroprotection, warrant further investigation.

Future research should focus on:

  • Systematic SAR studies: A more comprehensive exploration of the chemical space around the this compound core is needed to refine the SAR and design next-generation analogues with improved efficacy and safety profiles.

  • In vivo validation: The promising in vitro results need to be translated into in vivo animal models to assess the pharmacokinetic properties, efficacy, and toxicity of these compounds.

  • Mechanism of action studies: A deeper understanding of the molecular targets and signaling pathways modulated by these analogues will facilitate their clinical development and potential combination therapies.

By leveraging the insights from this comparative guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics to address unmet medical needs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-methyl-2-benzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-methyl-2-benzofuran-1(3H)-one (CAS No. 3453-64-3).

While a specific, detailed Safety Data Sheet (SDS) for this compound is not consistently available, its structural similarity to benzofuran and other related lactones allows us to infer a robust hazard profile and establish a disposal procedure grounded in established chemical safety principles and regulatory frameworks.[1] This guide is built on the foundational principles of the Resource Conservation and Recovery Act (RCRA), the primary federal law in the United States governing the disposal of solid and hazardous waste.[2][3]

Hazard Profile Analysis: Inferring Risk from Structure

This compound is a lactone featuring a fused benzene-furan ring system.[] The chemical behavior and hazards can be anticipated by analyzing its structural components and comparing them to well-characterized analogues like furan and 2,3-benzofuran.

Key Inferred Hazards:

  • Toxicity: Benzofuran scaffolds are associated with various biological activities, and animal studies on 2,3-benzofuran have shown potential damage to the liver and kidneys at high doses.[][5] Therefore, this compound should be handled as a potentially toxic substance.

  • Environmental Hazard: Many benzofuran derivatives are classified as harmful to aquatic life with long-lasting effects.[6] Discharge into sewer systems or the environment must be strictly avoided.[7]

  • Combustibility: While not anticipated to be highly flammable like furan, which has a flash point of -35°C, it should be treated as a combustible organic material.[8] Keep away from ignition sources.[9]

  • Peroxide Formation: Furan compounds, upon exposure to air and light, may form explosive peroxides.[1][10] While the lactone structure may influence this tendency, it is a prudent safety measure to assume this risk.

Table 1: Comparative Hazard Data of Structurally Related Compounds

Property2,3-BenzofuranFuran
CAS Number 271-89-6110-00-9
Primary Hazards Suspected of causing cancer, Harmful to aquatic life.[6][9]Highly flammable liquid and vapor, Harmful if swallowed or inhaled, Suspected of causing genetic defects, May cause cancer.[8]
Flash Point 56 °C (133 °F)-35 °C (-31 °F)[8]
Health Effects Can cause liver and kidney damage in animals.[5]Can be absorbed through the skin; potential for severe health effects.[8]

This comparative analysis underscores the necessity of treating this compound as a hazardous waste stream, requiring careful segregation and disposal.

Regulatory Framework: Adherence to RCRA Standards

The U.S. Environmental Protection Agency (EPA) under RCRA gives the authority to control hazardous waste from "cradle-to-grave."[2] This means that the generator of the waste is responsible for its safe management until its final disposal.[11] Your institution's Environmental Health and Safety (EHS) department translates these federal regulations into actionable protocols for your specific location. Always consult your local EHS office for specific institutional requirements. [1]

Under RCRA, a chemical waste can be classified as hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[12] Based on the analysis above, this compound waste would likely be classified as hazardous due to toxicity.

On-Site Waste Management: The Pre-Disposal Workflow

Proper disposal begins in the laboratory. The following steps ensure safety and compliance from the moment the material is designated as waste.

Step-by-Step Pre-Disposal Protocol
  • Segregation:

    • Action: Immediately segregate waste containing this compound from all other waste streams.

    • Causality: Do not mix this waste with non-hazardous waste or other chemical waste streams unless explicitly permitted by your EHS guidelines.[1] Mixing incompatible chemicals can lead to dangerous reactions, while mixing hazardous with non-hazardous waste increases the volume and cost of disposal. Halogenated and non-halogenated solvent wastes should also be kept separate.[13]

  • Container Selection and Management:

    • Action: Select a chemically compatible container with a tightly fitting screw cap. A glass bottle is typically appropriate. The original product container can be reused if it is in good condition.[14]

    • Causality: The container must be robust and non-reactive to prevent leaks and degradation.[13] The cap must be kept closed at all times except when adding waste to prevent the release of vapors and potential peroxide formation from air exposure.[1][14]

  • Labeling:

    • Action: Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and volume.[14]

    • Causality: Accurate labeling is a legal requirement and is essential for safe handling, storage, and final disposal by EHS personnel and waste contractors. It prevents accidental mixing and ensures the waste is routed to the correct disposal facility.

  • Storage:

    • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the generator, away from drains, and in a cool, well-ventilated location protected from light.[8]

    • Causality: Storing in a designated SAA ensures containment in case of a leak and limits exposure. Protection from light and heat mitigates the risk of peroxide formation and degradation.[6]

Final Disposal Pathway: The Hand-Off Process

Never dispose of this compound down the drain or in the regular trash.[1][7] This can lead to environmental contamination and potential hazards in the sewer system.

Step-by-Step Final Disposal Protocol
  • Waste Pickup Request:

    • Action: Once the waste container is full or the project is complete, arrange for pickup through your institution's EHS department. Follow their specific procedures for requesting a waste collection.

    • Causality: EHS is responsible for consolidating waste and ensuring it is transported by a licensed hazardous waste contractor, maintaining the "cradle-to-grave" chain of custody required by RCRA.[2]

  • Documentation:

    • Action: Complete any required waste manifests or log forms provided by your EHS office. This documentation tracks the waste from your lab to its final destination.

    • Causality: This is a critical component of regulatory compliance, demonstrating that the waste was managed and disposed of according to federal and state law.[3]

  • Disposal Method:

    • Action: The licensed waste contractor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • Causality: The most probable disposal method for this type of organic compound is controlled incineration at high temperatures in a specialized facility equipped with flue gas scrubbing.[7] This process ensures the complete destruction of the hazardous compound, minimizing environmental release.

Workflow Diagram: Disposal Decision Process

G start Waste Generated: This compound segregate Segregate Waste Stream (Do Not Mix) start->segregate container Select Compatible Container (e.g., Glass Bottle) segregate->container label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name container->label store Store in Designated SAA (Sealed, Ventilated, Dark) label->store full Container Full or Project Complete? store->full full->store No contact_ehs Contact EHS for Pickup & Complete Paperwork full->contact_ehs Yes end Transfer to Licensed Waste Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety above all else.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Personal Protective Equipment (PPE): Before attempting cleanup of a small spill, don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[8] Do not use combustible materials like paper towels.

  • Cleanup: Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.[1][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and your institution's EHS department. For large spills, contact EHS or emergency services immediately.[10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.